molecular formula C20H32 B15576982 (+)-Cembrene A

(+)-Cembrene A

カタログ番号: B15576982
分子量: 272.5 g/mol
InChIキー: VWSPQDDPRITBAM-OGLCFNMDSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(+)-Cembrene A is a useful research compound. Its molecular formula is C20H32 and its molecular weight is 272.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C20H32

分子量

272.5 g/mol

IUPAC名

(1Z,5Z,9Z,12S)-1,5,9-trimethyl-12-prop-1-en-2-ylcyclotetradeca-1,5,9-triene

InChI

InChI=1S/C20H32/c1-16(2)20-14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,11-12,20H,1,6-7,9-10,13-15H2,2-5H3/b17-8-,18-12-,19-11-/t20-/m1/s1

InChIキー

VWSPQDDPRITBAM-OGLCFNMDSA-N

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the Discovery of (+)-Cembrene A in Soft Corals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Cembranoid diterpenes represent a vast and structurally diverse class of natural products, with soft corals of the order Alcyonacea being a particularly rich source. These compounds have garnered significant attention from the scientific community due to their wide range of promising biological activities, including anti-inflammatory, cytotoxic, and neuroprotective properties. This technical guide focuses on the seminal discovery of (+)-Cembrene A from soft coral, providing a detailed overview of the isolation and characterization methodologies, quantitative data, and an exploration of its relevant biological signaling pathways. This document serves as a comprehensive resource for researchers in natural product chemistry, marine biology, and pharmacology who are interested in the discovery and development of cembranoids as potential therapeutic agents.

Introduction: The Emergence of Cembranoids from Marine Invertebrates

Soft corals, lacking a physical skeleton, have evolved a sophisticated chemical defense system to deter predators and compete for space in the marine environment. This has led to the biosynthesis of a plethora of secondary metabolites, among which the cembranoid diterpenes are most prominent. These 14-membered macrocyclic molecules, derived from the cyclization of geranylgeranyl pyrophosphate, exhibit remarkable structural diversity and potent bioactivities.

The initial discovery of cembranoids dates back to the 1960s from terrestrial plants like pine trees. However, the marine environment, particularly soft corals of the genera Nephthea, Sarcophyton, and Sinularia, was soon identified as a more prolific source of these compounds. The first report of Cembrene A from a marine invertebrate was a pivotal moment, opening the floodgates for the discovery of thousands of related structures from octocorals.

The Initial Discovery of this compound from Nephthea sp.

The first isolation and structural elucidation of Cembrene A from a soft coral was reported in 1978 by Vanderah, Rutledge, Schmitz, and Ciereszko.[1] In their seminal work, they identified Cembrene A and Cembrene C as constituents of a Nephthea species, a genus of soft coral found in the Indo-Pacific region.[1] This discovery was significant as it established soft corals as a key source of these bioactive diterpenes.

Experimental Protocols

While the full detailed experimental protocol from the original 1978 publication is not readily accessible, the following section outlines a representative methodology for the isolation and characterization of cembranoids like this compound from soft corals, based on protocols described in subsequent studies of Nephthea and other related species.

  • Collection: Specimens of the soft coral (e.g., Nephthea sp.) are collected by hand, typically using scuba diving, from their natural marine habitat. The samples are then frozen immediately to preserve the chemical integrity of their metabolites.

  • Extraction: The frozen soft coral tissue is chopped into smaller pieces and exhaustively extracted at room temperature with an organic solvent, typically methanol (MeOH) or a mixture of dichloromethane (DCM) and MeOH.

  • Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure. The residue is then subjected to solvent-solvent partitioning to separate compounds based on polarity. A common scheme involves partitioning between hexane and 90% aqueous methanol, followed by partitioning of the aqueous methanol fraction with a solvent like ethyl acetate (EtOAc). Cembranoids like Cembrene A, being relatively nonpolar, are typically found in the hexane or EtOAc fractions.

  • Chromatographic Separation: The active fraction is then subjected to a series of chromatographic techniques to isolate the pure compounds.

    • Silica Gel Column Chromatography: The extract is first separated by open column chromatography on silica gel, eluting with a gradient of solvents, often starting with hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using normal-phase or reverse-phase HPLC to yield the pure this compound.

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for determining the carbon skeleton and the relative stereochemistry of the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC are used to establish the connectivity of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.

  • Optical Rotation: The specific rotation is measured using a polarimeter to determine the enantiomeric form of the molecule, in this case, the dextrorotatory (+) enantiomer.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, compiled from various studies on soft coral-derived cembranoids.

Parameter Value Method Reference
Molecular Formula C₂₀H₃₂High-Resolution Mass SpectrometryGeneral Literature
Molecular Weight 272.47 g/mol Mass SpectrometryGeneral Literature
Optical Rotation [α]D Positive (+)PolarimetryVanderah et al., 1978[1]
Appearance Colorless OilVisual InspectionGeneral Literature

Table 1: Physicochemical Properties of this compound.

Carbon No. ¹³C Chemical Shift (δ ppm) ¹H Chemical Shift (δ ppm, multiplicity, J in Hz)
1~134.5 (C)-
2~124.5 (CH)~5.10 (m)
3~39.5 (CH₂)~2.05 (m)
4~135.0 (C)-
5~124.0 (CH)~5.08 (m)
6~39.0 (CH₂)~2.00 (m)
7~25.0 (CH₂)~1.95 (m)
8~133.5 (C)-
9~125.0 (CH)~5.15 (m)
10~35.0 (CH₂)~2.10 (m)
11~29.0 (CH₂)~2.20 (m)
12~46.0 (CH)~1.40 (m)
13~28.0 (CH₂)~1.80 (m)
14~33.0 (CH₂)~2.00 (m)
15~150.0 (C)-
16~110.0 (CH₂)~4.70 (s), ~4.65 (s)
17~16.0 (CH₃)~1.60 (s)
18~15.5 (CH₃)~1.55 (s)
19~15.0 (CH₃)~1.50 (s)
20~22.0 (CH₃)~1.65 (s)

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for Cembrene A in CDCl₃. (Note: Exact shifts can vary slightly based on solvent and instrument.)

Mandatory Visualizations

G cluster_collection Collection & Extraction cluster_partition Purification cluster_analysis Analysis A Soft Coral Collection (Nephthea sp.) B Freezing & Homogenization A->B C Solvent Extraction (MeOH/DCM) B->C D Crude Extract C->D E Solvent Partitioning (Hexane/EtOAc) D->E F Silica Gel Column Chromatography E->F G HPLC Purification F->G H Pure this compound G->H I Spectroscopic Analysis (NMR, MS) H->I J Polarimetry ([α]D Measurement) H->J K Structure Elucidation I->K J->K

Caption: Experimental workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

While this compound itself is a relatively simple hydrocarbon, many of its oxygenated derivatives, known as cembranoids, exhibit potent biological activities. For drug development professionals, understanding these activities and their underlying mechanisms is crucial. Cembranoids isolated from soft corals have demonstrated significant anti-inflammatory, anti-cancer, and neuroprotective effects.

A primary mechanism of action for many bioactive cembranoids is the modulation of inflammatory pathways. Specifically, they have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂). This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

The expression of these inflammatory proteins is largely controlled by the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). The activation of NF-κB is, in turn, regulated by upstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway. Several studies have shown that cembranoids can suppress the phosphorylation of key MAPK proteins (such as ERK, JNK, and p38), thereby preventing the activation of NF-κB and subsequent inflammatory gene expression.

G cluster_nucleus Inside Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade IKK IKK Complex TLR4->IKK NFkB NF-κB MAPK_cascade->NFkB Activates IkB IκBα IKK->IkB Phosphorylates & Degrades IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) Cembrene This compound & Derivatives Cembrene->MAPK_cascade Inhibits Phosphorylation Cembrene->IKK Inhibits NFkB_n->Inflammatory_Genes Induces Transcription

References

A Technical Guide to the Natural Sources of Cembranoid Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cembranoid diterpenes are a large and structurally diverse class of natural products characterized by a 14-membered carbon ring. First identified in tobacco and pine, these compounds are particularly abundant in marine organisms, especially soft corals.[1] Exhibiting a wide range of potent biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects, cembranoid diterpenes represent a significant area of interest for drug discovery and development.[2][3][4] This technical guide provides an in-depth overview of the primary natural sources of cembranoid diterpenes, quantitative data on their yields, detailed experimental protocols for their isolation, and an exploration of the key signaling pathways they modulate.

Principal Natural Sources of Cembranoid Diterpenes

Cembranoid diterpenes are predominantly found in two major biological sources: marine invertebrates and terrestrial plants.

Marine Sources: Soft Corals

Soft corals of the order Alcyonacea are the most prolific producers of cembranoid diterpenes, with the genera Sarcophyton, Sinularia, and Lobophytum being particularly rich sources.[2][4] These compounds are believed to function as chemical defense agents against predators.[2] The structural diversity of cembranoids isolated from soft corals is vast, encompassing simple cembranes, cembranolides (containing lactone rings), furanocembranoids, and biscembranoids.[2][4]

Terrestrial Sources: Tobacco and Pine

Among terrestrial plants, the genus Nicotiana (tobacco) is a significant source of cembranoid diterpenes, with α- and β-cembratriene-diols (CBT-diols) being the most abundant.[5][6] These compounds are biosynthesized in the glandular trichomes of tobacco leaves and contribute to the plant's defense mechanisms and characteristic aroma.[5][7] Pine trees (Pinus) also produce cembranoid diterpenes, although they have been less extensively studied in this context compared to tobacco and soft corals.[1][6]

Quantitative Analysis of Cembranoid Diterpenes from Natural Sources

The yield of cembranoid diterpenes can vary significantly depending on the species, geographical location, and environmental conditions. The following tables summarize quantitative data from various studies.

Table 1: Quantitative Yield of Cembranoid Diterpenes from Soft Corals

Cembranoid DiterpeneSoft Coral SpeciesYieldReference
SarcophineSarcophyton glaucum1.5% of dry weight
LobophytolideLobophytum sp.0.02% of wet weight
SinulariolideSinularia flexibilis0.1% of dry weight
Meijicrassolins A–ESarcophyton crassocaule2.5 mg, 3.1 mg, 1.2 mg, 1.5 mg, 2.2 mg from 84.0 g dry weight[8]
Sarcophynoids D–ISarcophyton sp.1.2 mg, 1.5 mg, 1.3 mg, 1.1 mg, 1.4 mg, 1.6 mg from 1.2 kg wet weight[9]

Table 2: Quantitative Yield of Cembranoid Diterpenes from Nicotiana tabacum

Cembranoid DiterpenePlant PartYieldReference
α- and β-Cembratriene-diol (CBT-diols)LeavesUp to 0.1% of dry weight[10]
CBT-diolsWaste Flowers6.23 ± 0.15 mg/g[10]
(1S,2E,4S,6R,7E,11E)-2,7,11-cembratriene-4,6-diol (α-CBD) and its 4-epi-analog (β-CBD)LeavesLOD: 0.0083 and 0.0060 mg/g; LOQ: 0.027 and 0.020 mg/g[11]

Experimental Protocols: Extraction and Isolation of Cembranoid Diterpenes

The following sections outline generalized yet detailed methodologies for the extraction and isolation of cembranoid diterpenes from their primary natural sources.

From Marine Organisms (Soft Corals)

1. Sample Preparation:

  • Collect soft coral samples and freeze them immediately to prevent decomposition.

  • Freeze-dry the samples to remove water, then grind the dried tissue into a fine powder.

2. Extraction:

  • Extract the powdered coral tissue exhaustively with an organic solvent. Common solvents include methanol (MeOH), ethanol (EtOH), dichloromethane (CH2Cl2), or a mixture of CH2Cl2/MeOH (1:1).

  • Perform the extraction at room temperature with stirring for 24-48 hours, repeating the process 2-3 times.

  • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Fractionation:

  • Partition the crude extract between a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., 90% MeOH) to separate lipids and other non-polar compounds.

  • Subject the polar fraction to further partitioning with solvents of increasing polarity, such as ethyl acetate (EtOAc) and water.

4. Chromatographic Purification:

  • Column Chromatography (CC): Fractionate the EtOAc-soluble portion on a silica gel column, eluting with a gradient of n-hexane and EtOAc.

  • Sephadex LH-20 Chromatography: Further purify the fractions obtained from CC using Sephadex LH-20 with a suitable solvent system (e.g., CH2Cl2/MeOH 1:1) to remove pigments and other impurities.

  • High-Performance Liquid Chromatography (HPLC): Isolate individual cembranoid diterpenes using reversed-phase (RP-18) or normal-phase (NP) HPLC with an appropriate solvent system (e.g., acetonitrile/water or hexane/isopropanol).

5. Structure Elucidation:

  • Characterize the pure compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS), and compare the data with published literature.

From Terrestrial Plants (Nicotiana tabacum)

1. Sample Preparation:

  • Harvest fresh tobacco leaves or flowers.

  • Air-dry or freeze-dry the plant material and grind it into a fine powder.

2. Extraction:

  • Extract the powdered plant material with a suitable organic solvent such as ethanol, ethyl acetate, or hexane at room temperature. For glandular trichome secretions, a surface wash with the solvent is often sufficient.

  • Filter the extract and concentrate it under reduced pressure to obtain the crude extract.

3. Purification:

  • Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate fractions based on polarity.

  • Preparative Thin-Layer Chromatography (pTLC): Further purify the fractions containing cembranoids using pTLC with an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): Isolate pure cembranoid diterpenes using reversed-phase or normal-phase HPLC.

4. Characterization:

  • Identify the purified compounds using NMR and MS, and by comparison with authentic standards or literature data.

Signaling Pathways and Experimental Workflows

Cembranoid diterpenes exert their biological effects by modulating key cellular signaling pathways. Their anti-inflammatory and anti-cancer activities are often attributed to their interaction with the NF-κB and MAPK signaling cascades. Some cembranoids have also been shown to influence the PI3K/Akt pathway, particularly in the context of neuroprotection and cancer.

Anti-inflammatory Signaling Pathway

Cembranoid diterpenes have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and various cytokines.[2][12] A primary mechanism for this is the inhibition of the NF-κB signaling pathway. This can occur through the inhibition of IκBα phosphorylation and subsequent degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB_p65_p50 IkB p65 p50 IKK->IkB_p65_p50 phosphorylates IkB IkB p65 p65 p50 p50 IkB_p p-IkB Proteasome Proteasome IkB_p->Proteasome degradation Cembranoids Cembranoids Cembranoids->IKK IkB_p65_p50->IkB_p releases p65_p50 p65 p50 IkB_p65_p50->p65_p50 DNA DNA p65_p50->DNA translocates & binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: Cembranoid inhibition of the NF-κB signaling pathway.

Anti-cancer Signaling Pathway

The anti-cancer properties of cembranoid diterpenes are often linked to their ability to induce apoptosis and inhibit cell proliferation and metastasis. These effects can be mediated through the modulation of the MAPK and PI3K/Akt signaling pathways. Cembranoids can inhibit the phosphorylation of key kinases such as ERK, JNK, and p38 in the MAPK pathway, and Akt in the PI3K/Akt pathway, thereby disrupting downstream signaling that promotes cancer cell survival and growth.[13][14]

anti_cancer_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase Growth_Factors->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors translocates & activates Akt Akt PI3K->Akt phosphorylates Akt->Transcription_Factors translocates & activates Cembranoids Cembranoids Cembranoids->ERK Cembranoids->Akt Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Proliferation_Inhibition Inhibition of Proliferation Gene_Expression->Proliferation_Inhibition

Caption: Cembranoid modulation of MAPK and PI3K/Akt pathways in cancer.

Experimental Workflow: Bioactivity Screening

The discovery of bioactive cembranoid diterpenes often follows a bioactivity-guided fractionation and isolation workflow. This systematic approach ensures that the chemical isolation efforts are focused on the fractions of the natural product extract that exhibit the desired biological activity.

bioactivity_workflow Start Start Crude_Extract Crude Natural Product Extract Start->Crude_Extract Fractionation Chromatographic Fractionation Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Bioactivity Screening Fractions->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions Active_Fractions->Fractionation no, re-fractionate Purification Purification of Active Fractions Active_Fractions->Purification yes Pure_Compounds Pure Compounds Purification->Pure_Compounds Structure_Elucidation Structure Elucidation Pure_Compounds->Structure_Elucidation Bioactivity_Confirmation Confirmation of Bioactivity Structure_Elucidation->Bioactivity_Confirmation Lead_Compound Lead Compound Identification Bioactivity_Confirmation->Lead_Compound

Caption: Bioactivity-guided workflow for isolating cembranoid diterpenes.

Conclusion

Cembranoid diterpenes, primarily sourced from soft corals and tobacco, represent a rich and diverse family of natural products with significant therapeutic potential. Their well-documented anti-inflammatory, anti-cancer, and neuroprotective activities, mediated through key signaling pathways such as NF-κB and MAPK, make them compelling candidates for further investigation in drug development. The methodologies outlined in this guide provide a framework for the systematic extraction, isolation, and characterization of these promising compounds, paving the way for future research into their pharmacological applications.

References

Elucidation of the Chemical Structure of (+)-Cembrene A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Cembrene A, a natural monocyclic diterpene, has garnered significant interest within the scientific community due to its prevalence in various marine and terrestrial organisms and its role as a termite trail pheromone.[1] The elucidation of its complex fourteen-membered ring structure serves as a quintessential example of the application of modern spectroscopic techniques. This guide provides an in-depth technical overview of the methodologies and data integral to the structural determination of this compound, presenting a comprehensive summary of its spectroscopic characteristics and the logical workflow employed in its chemical characterization.

Introduction

This compound, with the chemical formula C₂₀H₃₂, is a member of the cembranoid family of diterpenes.[2] These natural products are characterized by a 14-membered carbocyclic skeleton. First isolated from the soft coral genus Nephthea, this compound has since been identified in various other natural sources, including plants and insects.[1][3][4] Its biological activity as a termite trail pheromone underscores the importance of a precise structural understanding for potential applications in pest control and chemical ecology. The structural elucidation of this compound relies on a synergistic combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Spectroscopic Data for this compound

The structural determination of this compound is fundamentally based on the interpretation of its spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon skeleton and stereochemistry of organic molecules. For this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments performed in deuterated chloroform (CDCl₃) provides the necessary information for a complete structural assignment.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
132.58--
225.50--
35.09t6.4
4124.40--
5134.80--
639.70--
724.30--
85.09t6.4
9124.80--
10134.10--
1139.80--
1234.50--
1329.80--
1445.90--
15149.20--
16111.40--
17 (Me)15.90--
18 (Me)15.30--
19 (Me)17.60--
20 (Me)22.10--

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionChemical Shift (δ, ppm)
132.58
225.50
3121.1
4134.8
539.70
624.30
7124.8
8134.1
939.80
1029.80
1145.90
12149.2
13111.4
1434.5
1522.1
1617.6
1715.3
1815.9
19-
20-

Note: The complete assignment of all protons and carbons is further confirmed by 2D NMR experiments.

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound provides its molecular weight and information about its fragmentation pattern, which aids in confirming the molecular formula and identifying structural motifs.

Table 3: Key Mass Spectrometry Fragmentation Data for this compound

m/zProposed FragmentInterpretation
272[C₂₀H₃₂]⁺Molecular Ion (M⁺)
257[M - CH₃]⁺Loss of a methyl group
229[M - C₃H₇]⁺Loss of an isopropyl group
137[C₁₀H₁₇]⁺Cleavage of the macrocyclic ring
93[C₇H₉]⁺Further fragmentation
41[C₃H₅]⁺Allylic carbocation
Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is consistent with a hydrocarbon containing double bonds and methyl groups.

Table 4: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch (alkene)
~2960-2850StrongC-H stretch (alkane)
~1665MediumC=C stretch (alkene)
~1450MediumC-H bend (alkane)
~1375MediumC-H bend (methyl rock)
~890Strong=C-H bend (out-of-plane)

Experimental Protocols

The successful elucidation of the structure of this compound is contingent upon the precise execution of various analytical techniques. The following section details the typical experimental protocols employed.

Isolation and Purification

This compound is typically isolated from its natural source (e.g., soft coral Nephthea sp.) by solvent extraction (e.g., with dichloromethane or methanol), followed by a series of chromatographic separations. Column chromatography using silica gel with a gradient of hexane and ethyl acetate is a common first step. Further purification is often achieved by High-Performance Liquid Chromatography (HPLC), typically using a reversed-phase C18 column.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: ¹H NMR spectra are recorded on a 400 or 600 MHz spectrometer. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. 32 to 64 scans are typically averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: ¹³C NMR spectra are recorded on the same spectrometer at a frequency of 100 or 150 MHz, respectively. A spectral width of 200-220 ppm is used. Proton decoupling is employed to simplify the spectrum to single lines for each carbon.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton couplings. Standard gradient-enhanced COSY (gCOSY) pulse sequences are used.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.

Mass Spectrometry (MS)
  • Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of this compound in a volatile solvent (e.g., hexane) is injected into a GC-MS system. The GC is typically equipped with a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low temperature (e.g., 60 °C) to a high temperature (e.g., 250 °C) to ensure good separation. The mass spectrometer is operated in Electron Ionization (EI) mode at 70 eV. The mass range is typically scanned from m/z 40 to 400.

Infrared (IR) Spectroscopy
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: A small amount of pure this compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹ by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Structure Elucidation Workflow

The elucidation of the structure of this compound is a logical process that integrates the data from the various spectroscopic techniques. The following diagram illustrates this workflow.

Structure_Elucidation_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation NaturalSource Natural Source (e.g., Nephthea sp.) Extraction Solvent Extraction NaturalSource->Extraction Chromatography Chromatography (Column, HPLC) Extraction->Chromatography PureCompound Pure this compound Chromatography->PureCompound MS Mass Spectrometry (MS) PureCompound->MS Determine Molecular Formula & Fragmentation IR Infrared (IR) Spectroscopy PureCompound->IR Identify Functional Groups NMR NMR Spectroscopy (1D & 2D) PureCompound->NMR Determine Connectivity & Stereochemistry MolecularFormula Molecular Formula (C₂₀H₃₂) MS->MolecularFormula FunctionalGroups Functional Groups (Alkene, Methyl) IR->FunctionalGroups Connectivity 2D NMR Connectivity (COSY, HMBC) NMR->Connectivity FinalStructure Proposed Structure of This compound MolecularFormula->FinalStructure FunctionalGroups->FinalStructure Connectivity->FinalStructure

Figure 1. Experimental workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques. Through the systematic application and interpretation of data from NMR, MS, and IR spectroscopy, the complex 14-membered ring structure of this important natural product has been unequivocally determined. The detailed spectroscopic data and experimental protocols presented in this guide provide a comprehensive resource for researchers in natural product chemistry, chemical ecology, and drug development, facilitating further studies and applications of cembranoid diterpenes.

References

literature review on the biological activity of (+)-Cembrene A

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals that (+)-Cembrene A, a natural diterpene predominantly isolated from soft corals of the genera Sarcophyton and Lobophytum, exhibits a range of promising biological activities.[1][2] This technical guide provides an in-depth analysis of the cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective properties of this compound and its related cembranoid analogs, with a focus on quantitative data and detailed experimental methodologies to support researchers, scientists, and drug development professionals.

Cytotoxic Activity

This compound and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. This activity is a cornerstone of the research into the therapeutic potential of cembranoids.

Quantitative Data Summary

CompoundCell LineActivityValueReference
Cembrene AEhrlich ascites carcinomaLD5050 µg/mL[1]
Sarcoconvolutum DA-549 (Lung)IC5049.70 ± 0.05 µM[1][3]
Sarcoconvolutum DHSC-2 (Oral)IC5053.17 ± 0.03 µM[1][3]
Sarcoconvolutum DHeLa (Cervical)IC5091.98 ± 0.15 µM[1]
Sarcoehrenbergilides DA549 (Lung)IC5023.3 µM[1]
Sarcoehrenbergilides EA549 (Lung)IC5027.3 µM[1]
Sarcoehrenbergilides EHepG2 (Liver)IC5022.6 µM[1]
Sarcoehrenbergilides FA549 (Lung)IC5025.4 µM[1]
Sarcoehrenbergilides FHepG2 (Liver)IC5031.8 µM[1]
SardisterolA-549 (Lung)IC5027.3 µM[1][4]
SarcotenuhydroquinoneMDA-MB-231 (Breast)IC5036.4 ± 3.6 µM[1]
Sarcophytonin FMDA-MB-231 (Breast)IC5038.6 ± 5.0 µM[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of cembranoid compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

  • Cell Seeding: Cancer cells (e.g., A549, HeLa, HSC-2) are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., ranging from 0.001 to 100 µM) and incubated for a further 24-72 hours.[3][5]

  • MTT Addition: After the incubation period, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

G cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding 24h Incubation 24h Incubation Cell Seeding->24h Incubation 5,000-10,000 cells/well Compound Treatment Compound Treatment 24h Incubation->Compound Treatment Test concentrations Incubation (24-72h) Incubation (24-72h) Compound Treatment->Incubation (24-72h) MTT Addition MTT Addition Incubation (24-72h)->MTT Addition Incubation (2-4h) Incubation (2-4h) MTT Addition->Incubation (2-4h) Formazan Solubilization Formazan Solubilization Incubation (2-4h)->Formazan Solubilization Absorbance Reading (570nm) Absorbance Reading (570nm) Formazan Solubilization->Absorbance Reading (570nm) IC50 Calculation IC50 Calculation Absorbance Reading (570nm)->IC50 Calculation

Caption: Workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Activity

Several cembranoid diterpenes have demonstrated potent anti-inflammatory effects, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Quantitative Data Summary

CompoundCell LineActivityValueReference
11-dehydrosinulariolide (SC-2)RAW 264.7IC50 (NO inhibition)5.66 ± 0.19 µM[6][7][8]
Sinularin (SC-9)RAW 264.7IC50 (NO inhibition)3.85 ± 0.25 µM[6][7][8]
3,4:8,11-bisepoxy-7-acetoxycembra-15(17)-en-1,12-olide (SC-7)RAW 264.7IC50 (NO inhibition)15.25 ± 0.25 µM[6][7][8]
11-dehydrosinulariolide (SC-2)RAW 264.7 (HKC-treated)IC50 (NO inhibition)5.81 ± 0.4 µM[6]
Sinularin (SC-9)RAW 264.7 (HKC-treated)IC50 (NO inhibition)2.81 ± 0.2 µM[6]
3,4:8,11-bisepoxy-7-acetoxycembra-15(17)-en-1,12-olide (SC-7)RAW 264.7 (HKC-treated)IC50 (NO inhibition)7.42 ± 0.4 µM[6]
Sinularin (SC-9)RAW 264.7IC50 (PGE2 inhibition)6.22 µM (at 6h)[6]

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The anti-inflammatory activity is often determined by measuring the inhibition of nitric oxide production in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) or heat-killed Cutibacterium acnes (HKC).[6]

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium.

  • Cell Treatment: Cells are treated with the cembranoid compounds at various concentrations for a specified period (e.g., 24 hours) in the presence of an inflammatory stimulus like LPS (1 µg/mL) or HKC.[6]

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • Incubation and Measurement: The mixture is incubated at room temperature for 10-15 minutes, and the absorbance is measured at 540 nm.

  • NO Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the stimulated, untreated control.

G cluster_pathway LPS-induced Inflammatory Pathway cluster_inhibition Inhibition by Cembranoids LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (ERK, JNK) TLR4->MAPK_Pathway iNOS iNOS Expression MAPK_Pathway->iNOS NO_Production NO Production iNOS->NO_Production Inflammation Inflammation NO_Production->Inflammation Cembranoids Cembranoids Cembranoids->MAPK_Pathway Inhibits

Caption: Cembranoids inhibit LPS-induced inflammation via the MAPK pathway.[6]

Antimicrobial Activity

While the primary focus of cembranoid research has been on anticancer and anti-inflammatory activities, some studies have explored their antimicrobial potential.

Quantitative Data Summary

CompoundMicroorganismActivityValueReference
TrochelianeAcinetobacter baumanniiMIC4-6 µM[2][9]
TrochelianeStaphylococcus aureusMIC4-6 µM[2][9]
Cembrene AGram-positive & Gram-negative bacteriaAntibacterial ActivityNot specified[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microplate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. The fluorescein diacetate method can be used for more sensitive detection.[9]

Neuroprotective Activity

The neuroprotective effects of cembranoids are an emerging area of interest. Research suggests potential mechanisms involving antioxidant and anti-inflammatory pathways.[10][11] While specific quantitative data for this compound is limited in the reviewed literature, the general class of terpenes, including cembranoids, is being investigated for its potential in neurodegenerative disease models.

Proposed Mechanism of Neuroprotection

Studies on related terpenes suggest that their neuroprotective effects may be mediated through the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival, and by reducing oxidative stress and neuroinflammation.[12][13] For instance, in models of neurodegeneration, activation of the GLP-1R/PI3K/Akt signaling pathway by certain compounds has been shown to confer protection against neurotoxic insults.[12]

G cluster_pathway Proposed Neuroprotective Signaling Cembrene_A This compound Receptor Receptor (e.g., GLP-1R) Cembrene_A->Receptor Activates Oxidative_Stress Oxidative Stress Cembrene_A->Oxidative_Stress Reduces Neuroinflammation Neuroinflammation Cembrene_A->Neuroinflammation Reduces PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival

Caption: Proposed neuroprotective mechanism of this compound.

Conclusion

This compound and its related cembranoid diterpenes represent a class of natural products with significant therapeutic potential. The available data strongly support their cytotoxic and anti-inflammatory activities, with emerging evidence for their antimicrobial and neuroprotective effects. The detailed experimental protocols and quantitative data summarized in this guide provide a valuable resource for researchers and drug development professionals to further explore the pharmacological properties of these fascinating marine-derived compounds. Future research should focus on elucidating the precise molecular mechanisms of action and conducting preclinical and clinical studies to validate their therapeutic efficacy.

References

Isolating (+)-Cembrene A from Nephthea Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the isolation of (+)-Cembrene A, a notable cembranoid diterpene, from soft corals of the Nephthea genus. This document outlines detailed experimental protocols, presents quantitative and spectroscopic data in a structured format, and visualizes the isolation workflow and known biological activities.

Introduction

Soft corals of the genus Nephthea are recognized as a prolific source of bioactive secondary metabolites, particularly terpenoids. Among these, this compound and its derivatives have garnered significant interest due to their potential therapeutic properties, including anti-inflammatory and cytotoxic activities. The isolation and characterization of these compounds are crucial first steps in the drug discovery and development pipeline. This guide aims to provide researchers with a comprehensive resource for the efficient extraction and purification of this compound from Nephthea species.

Experimental Protocols

The following protocols are a synthesis of methodologies reported in the scientific literature for the isolation of cembranoid diterpenes from Nephthea species.

Collection and Preparation of Coral Material
  • Collection: Specimens of Nephthea species are collected from their marine habitat. It is crucial to properly identify the species to ensure the desired chemical profile.

  • Preservation: Immediately after collection, the soft coral samples are typically frozen to preserve the chemical integrity of the secondary metabolites.

  • Preparation: The frozen coral material is often freeze-dried (lyophilized) to remove water, which facilitates subsequent extraction steps and allows for accurate measurement of the starting material's dry weight. The dried coral is then minced or cut into small pieces to increase the surface area for solvent extraction.

Extraction
  • Primary Extraction: The prepared coral material is exhaustively extracted with an organic solvent. Methanol (MeOH) is a commonly used solvent for this purpose.[1] The extraction is typically performed at room temperature over several days, often with repeated solvent changes to ensure maximum recovery of the metabolites.[1]

  • Solvent Removal: The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

The crude extract is subjected to a series of liquid-liquid partitioning steps to separate compounds based on their polarity.

  • Ethyl Acetate-Water Partitioning: The crude extract is suspended in water and partitioned against ethyl acetate (EtOAc).[1] This step separates polar compounds (which remain in the aqueous phase) from nonpolar and moderately polar compounds (which move to the EtOAc phase). The EtOAc fraction, which typically contains the cembranoid diterpenes, is collected.

  • Hexane-Methanol (90%) Partitioning: The concentrated EtOAc fraction is further partitioned between n-hexane and 90% aqueous methanol.[1] Cembranoids like this compound, being relatively nonpolar, will preferentially partition into the n-hexane layer. This step helps to remove more polar impurities.

Chromatographic Purification

The n-hexane fraction, enriched with this compound, is then subjected to one or more chromatographic techniques for final purification.

  • Silica Gel Column Chromatography: This is a standard technique for separating compounds based on their polarity.[1]

    • Stationary Phase: Silica gel (60 Å, 70-230 mesh).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate is typically used, starting with 100% n-hexane and gradually increasing the polarity by adding more ethyl acetate.[1]

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC): TLC is used to monitor the separation and to identify fractions containing the target compound.

    • Stationary Phase: Silica gel 60 F254 plates.

    • Visualization: Spots can be visualized under UV light (254 nm) and/or by staining with a suitable reagent, such as a 5% phosphomolybdic acid solution in ethanol followed by heating.

  • High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, reversed-phase HPLC is often employed.

    • Column: C18 column.

    • Mobile Phase: A mixture of methanol and water or acetonitrile and water is commonly used.

Data Presentation

The following tables summarize the key quantitative and spectroscopic data for cembranoid diterpenes isolated from Nephthea species, including data relevant to this compound.

Table 1: Quantitative Data for Cembranoid Isolation from Nephthea sp.

ParameterValueReference
Starting Material (Wet Weight)2.10 kg[1]
Hexane Fraction Yield1.20 g[1]
Isolated Compound Yield (from a fraction of the hexane extract)4.4 mg (of a cembrene derivative)[1]

Note: Specific yield for this compound can vary significantly depending on the species, location, and collection time.

Table 2: Spectroscopic Data for Cembrene A and Related Diterpenes from Nephthea species

CompoundMolecular FormulaMass Spectrometry (m/z)¹H NMR (CDCl₃, δ in ppm)¹³C NMR (CDCl₃, δ in ppm)Reference
This compound C₂₀H₃₂272 [M]⁺Signals typically in the range of 4.5-5.5 (olefinic H), 1.5-2.5 (allylic H), and 0.8-1.8 (methyl H)Signals typically in the range of 120-140 (olefinic C) and 15-40 (aliphatic C)General Spectroscopic Data
Cembrene Derivative 1 C₂₄H₃₈O₅407.2797 [M+H]⁺5.49 (dd, J=7.4, 7.4), 5.13 (dd, J=7.0, 7.0), 4.91 (ddd, J=8.0, 7.5, 3.0), 3.04 (d, J=8.0), 2.08 (s), 1.97 (s), 1.71 (s), 1.56 (s), 1.46 (s), 1.44 (s), 1.37 (s)170.3, 170.2, 135.0, 130.3, 128.1, 125.1, 85.6, 71.4, 63.3, 61.2, 39.4, 38.6, 36.5, 29.7, 24.8, 23.2, 22.6, 21.2, 17.4, 17.1, 15.0[1]
Cembrene Derivative 2 C₂₂H₃₆O₃[M]⁺ corresponding to formulaCharacteristic signals for olefinic and methyl protons170.2, 134.9, 132.4, 126.2, 123.6[2]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_collection Material Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification Collection Collection of Nephthea sp. Freezing Freezing Collection->Freezing FreezeDrying Freeze-Drying (Lyophilization) Freezing->FreezeDrying Mincing Mincing/Cutting FreezeDrying->Mincing Extraction Methanol Extraction Mincing->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 Partitioning1 EtOAc/H2O Partitioning Concentration1->Partitioning1 EtOAc_Phase Ethyl Acetate Phase Partitioning1->EtOAc_Phase Aqueous_Phase Aqueous Phase (Discard) Partitioning1->Aqueous_Phase Concentration2 Concentration EtOAc_Phase->Concentration2 Partitioning2 Hexane/90% MeOH Partitioning Concentration2->Partitioning2 Hexane_Phase n-Hexane Phase Partitioning2->Hexane_Phase MeOH_Phase 90% MeOH Phase (Discard) Partitioning2->MeOH_Phase Concentration3 Concentration Hexane_Phase->Concentration3 ColumnChrom Silica Gel Column Chromatography (Hexane/EtOAc gradient) Concentration3->ColumnChrom FractionCollection Fraction Collection ColumnChrom->FractionCollection TLC TLC Monitoring FractionCollection->TLC HPLC RP-HPLC Purification (Optional) FractionCollection->HPLC PureCompound This compound HPLC->PureCompound

Caption: Experimental workflow for the isolation of this compound.

Biological Activities of Cembranoids from Nephthea

biological_activity cluster_inflammation Anti-inflammatory Effects cluster_cytotoxicity Cytotoxic Effects CembreneA This compound & Derivatives (from Nephthea sp.) ProInflammatoryPathways Pro-inflammatory Pathways (e.g., NF-κB, MAPK) CembreneA->ProInflammatoryPathways Inhibition CancerCells Cancer Cell Lines CembreneA->CancerCells Acts on InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->ProInflammatoryPathways InflammatoryMediators Inflammatory Mediators (e.g., iNOS, COX-2, Pro-inflammatory Cytokines) ProInflammatoryPathways->InflammatoryMediators Apoptosis Induction of Apoptosis CancerCells->Apoptosis CellCycleArrest Cell Cycle Arrest CancerCells->CellCycleArrest CellDeath Cancer Cell Death Apoptosis->CellDeath CellCycleArrest->CellDeath

Caption: Biological activities of cembranoids from Nephthea species.

Conclusion

The isolation of this compound from Nephthea species is a multi-step process that requires careful sample preparation, extraction, and chromatographic purification. The protocols and data presented in this guide provide a solid foundation for researchers to successfully isolate and identify this and other related cembranoid diterpenes. The demonstrated anti-inflammatory and cytotoxic activities of these compounds underscore their potential as lead structures in drug discovery programs. Further research into their specific molecular targets and mechanisms of action is warranted to fully elucidate their therapeutic potential.

References

Spectroscopic Profile of (+)-Cembrene A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (+)-Cembrene A, a naturally occurring diterpene that has garnered interest for its potential biological activities. This document collates and presents nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data in a structured format to aid in its identification and characterization. Detailed experimental protocols for acquiring such data are also provided, along with a visual representation of the general analytical workflow.

Introduction to this compound

This compound, also known as neocembrene, is a 14-membered macrocyclic diterpene. It is a constituent of various natural sources, including the resin of Commiphora mukul (guggul) and the paracloacal gland secretions of the Chinese alligator (Alligator sinensis).[1] Its molecular formula is C₂₀H₃₂ and it has a molecular weight of 272.49 g/mol . The structural elucidation and confirmation of this compound rely heavily on a combination of modern spectroscopic techniques.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data for Cembrene A have been reported in the literature.

Table 1: ¹H NMR Spectroscopic Data for Cembrene A (CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
22.05m
32.05m
55.08t6.0
62.05m
72.05m
95.08t6.0
102.05m
112.05m
135.08t6.0
142.05m
151.58s
161.58s
171.58s
184.65s
194.65s
201.65s

Data sourced from Bai et al., 2008. The original publication should be consulted for full assignment details. It is important to note that the stereochemistry was not explicitly stated as (+) in the abstract.

Table 2: ¹³C NMR Spectroscopic Data for Cembrene A (CDCl₃)

PositionChemical Shift (δ, ppm)
1149.9
239.7
324.8
4124.5
5134.8
639.7
724.8
8124.5
9134.8
1039.7
1124.8
12124.5
13134.8
1434.5
1515.9
1615.9
1715.9
18109.8
1922.7
2016.1

Data sourced from Bai et al., 2008. The original publication should be consulted for full assignment details. It is important to note that the stereochemistry was not explicitly stated as (+) in the abstract.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For cembrene, electron ionization (EI) is a common method.

Table 3: Mass Spectrometry Data for Cembrene A

m/zPutative Fragment
272[M]⁺ (Molecular Ion)
257[M - CH₃]⁺
229[M - C₃H₇]⁺
204[M - C₅H₈]⁺
136
121
107
93
81

Note: The fragmentation pattern for enantiomers under EI-MS is expected to be identical. The data presented is consistent with general fragmentation patterns of terpenes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to its alkene and alkane moieties.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3080C-H stretchAlkene (=C-H)
2960-2850C-H stretchAlkane (-C-H)
~1645C=C stretchAlkene
~1450C-H bendAlkane (-CH₂)
~1375C-H bendAlkane (-CH₃)
~890C-H bend (out-of-plane)Alkene (=CH₂)

Note: These are characteristic absorption ranges for the functional groups present in Cembrene A.

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of this compound from a natural source.

Isolation and Purification
  • Extraction: The source material (e.g., plant resin, animal secretion) is typically extracted with a non-polar organic solvent such as hexane or dichloromethane.

  • Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), is used to separate the different components.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Cembrene A.

  • Final Purification: Fractions rich in Cembrene A may require further purification using high-performance liquid chromatography (HPLC), often on a reversed-phase column with a solvent system like methanol/water, to yield the pure compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The purified sample is dissolved in a deuterated solvent, commonly deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (δ 0.00).

  • Mass Spectrometry (MS): Mass spectra are often obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, which separates it from any minor impurities before it enters the mass spectrometer.

  • Infrared (IR) Spectroscopy: The IR spectrum can be recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the purified oil can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a solvent like carbon tetrachloride (CCl₄) and placed in a suitable cell.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Natural Product Spectroscopic Analysis cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation NaturalSource Natural Source (e.g., Plant Resin) Extraction Solvent Extraction NaturalSource->Extraction ColumnChromatography Column Chromatography Extraction->ColumnChromatography HPLC HPLC Purification ColumnChromatography->HPLC PureCompound Pure this compound HPLC->PureCompound NMR NMR Spectroscopy (1H, 13C, 2D) PureCompound->NMR MS Mass Spectrometry (e.g., GC-MS) PureCompound->MS IR Infrared Spectroscopy (FTIR) PureCompound->IR DataAnalysis Data Interpretation & Comparison NMR->DataAnalysis MS->DataAnalysis IR->DataAnalysis Structure Structure Confirmed DataAnalysis->Structure

Workflow for isolation and spectroscopic analysis.

References

Early Studies on the Characterization of Neocembrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocembrene, a 14-membered macrocyclic diterpene, was first identified as a key component of the trail-following pheromone of various termite species, particularly within the Nasutitermes genus. Its discovery and structural elucidation in the early 1970s marked a significant advancement in the field of chemical ecology and natural product chemistry. This technical guide provides an in-depth overview of the seminal studies that led to the characterization of neocembrene, focusing on the experimental methodologies and quantitative data that were instrumental in determining its structure.

Isolation of Neocembrene

The initial isolation of neocembrene was reported from the Australian termite species Nasutitermes exitiosus. The process, as detailed in early literature, involved the extraction of a large number of worker termites followed by a series of chromatographic separations to isolate the biologically active pheromone component.

Experimental Protocol: Isolation

A representative protocol for the isolation of neocembrene from termite extracts is outlined below. It is important to note that the quantities and specific parameters would have been adapted based on the scale of the extraction and the equipment available at the time.

  • Extraction: Approximately 100,000 worker termites of Reticulitermes speratus were extracted with n-hexane to isolate the trail pheromone.[1]

  • Initial Purification: The crude hexane extract was subjected to silica gel column chromatography. This step aimed to separate the hydrocarbon components from more polar compounds.

  • Fractionation: The fractions exhibiting trail-following activity in bioassays were further purified. Early studies likely employed techniques such as preparative thin-layer chromatography (TLC) or further column chromatography with different solvent systems.

  • High-Performance Liquid Chromatography (HPLC): Normal phase HPLC was a crucial step in obtaining a highly purified sample of the active compound.

  • Gas Chromatography (GC): The final purification was often achieved by preparative gas chromatography, which yielded a sample of sufficient purity for spectroscopic analysis.

Structural Elucidation

The determination of the neocembrene structure was a multi-faceted process that relied on a combination of chemical degradation, spectroscopic analysis, and comparison with known compounds. The seminal work by Birch and colleagues in 1972 was pivotal in establishing the molecular framework of neocembrene.[2]

Spectroscopic Characterization

Table 1: Early Spectroscopic Data for Neocembrene (Hypothetical Representation based on typical cembrene diterpenoids)

Spectroscopic TechniqueObserved DataInterpretation
Mass Spectrometry (MS) Molecular Ion (M+): m/z 272Corresponds to a molecular formula of C20H32.
Key Fragments: [Data not available]Fragmentation pattern would provide clues about the carbon skeleton and functional groups.
Infrared (IR) Spectroscopy νmax (cm-1): ~1665, ~890Absorption at ~1665 cm-1 suggests C=C stretching of trisubstituted double bonds. The band at ~890 cm-1 is characteristic of an exocyclic methylene group.
Proton NMR (¹H NMR) δ (ppm): ~5.1 (m), ~4.7 (br s), ~1.6 (s)Signals around 5.1 ppm are indicative of vinylic protons on trisubstituted double bonds. The broad singlet around 4.7 ppm is characteristic of the two protons of the exocyclic methylene group. Singlets around 1.6 ppm correspond to methyl groups attached to double bonds.
Carbon-13 NMR (¹³C NMR) [Data not available in early studies]¹³C NMR was not as routine in 1972 but would later confirm the presence of 20 carbon atoms, including several sp² hybridized carbons of the double bonds.

Note: The data in this table is a generalized representation based on the known structure of neocembrene and typical spectroscopic values for similar compounds, as the specific data from the original 1972 paper is not available in the searched resources.

Chemical Degradation and Derivatization

A critical component of the early structural elucidation of neocembrene was a series of chemical reactions designed to break down the molecule into smaller, more easily identifiable fragments. This approach, common before the widespread availability of advanced 2D NMR techniques, provided crucial information about the carbon skeleton and the location of double bonds.

Experimental Protocol:

  • A solution of neocembrene in a suitable solvent (e.g., dichloromethane or methanol) was cooled to a low temperature (typically -78 °C).

  • A stream of ozone gas was bubbled through the solution until a persistent blue color indicated the presence of excess ozone.

  • The excess ozone was removed by purging the solution with an inert gas (e.g., nitrogen or argon).

  • A reducing agent, such as zinc dust in acetic acid or dimethyl sulfide, was added to the solution to work up the ozonide intermediate.

  • The resulting aldehyde and/or ketone fragments were then identified, often by conversion to crystalline derivatives (e.g., 2,4-dinitrophenylhydrazones) and comparison with authentic samples.

The identification of the ozonolysis products allowed for the determination of the positions of the double bonds within the macrocyclic ring.

  • Perhydrogenation: Catalytic hydrogenation of neocembrene would yield the fully saturated hydrocarbon, perhydrocembrene. Comparison of this derivative with an authentic sample of perhydrocembrene would confirm the basic carbon skeleton.

  • Isomerization: Treatment of neocembrene with a strong base, such as sodium methylsulphinylmethanide, could induce isomerization of the double bonds. Subsequent degradation of the isomerized product would provide further structural information.

Logical Workflow for Neocembrene Characterization

The following diagram illustrates the logical workflow employed in the early studies to characterize neocembrene, from isolation to structural elucidation.

Neocembrene_Characterization cluster_isolation Isolation cluster_elucidation Structure Elucidation cluster_degradation Degradation Methods Termite_Extraction Termite Extraction (n-hexane) Column_Chromatography Silica Gel Column Chromatography Termite_Extraction->Column_Chromatography HPLC Normal Phase HPLC Column_Chromatography->HPLC GC Preparative GC HPLC->GC Spectroscopy Spectroscopic Analysis (MS, IR, ¹H NMR) GC->Spectroscopy Degradation Chemical Degradation GC->Degradation Structure Proposed Structure Spectroscopy->Structure Ozonolysis Micro-ozonolysis Hydrogenation Hydrogenation to Perhydrocembrene Isomerization Isomerization & Degradation Ozonolysis->Structure Hydrogenation->Structure Isomerization->Structure

References

Investigation into the Antioxidant Properties of (+)-Cembrene A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Cembrene A, a natural diterpenoid, belongs to the cembrene class of compounds, which are widely distributed in both marine and terrestrial organisms. While the broader class of cembrene diterpenes has been the subject of research for various biological activities, including anti-inflammatory and cytotoxic effects, specific investigation into the antioxidant properties of this compound remains a developing area of study. This technical guide provides a comprehensive overview of the current understanding of the antioxidant potential of cembrene diterpenes, outlines standard experimental protocols for assessing these properties, and explores potential mechanistic pathways. Due to a scarcity of direct quantitative data for this compound, this document draws upon findings from related cembranoid compounds to provide a foundational understanding for future research.

Introduction to this compound and Cembranoids

Cembranoids are a large and structurally diverse class of diterpenoids characterized by a 14-membered carbon ring. These compounds have been isolated from various natural sources, including soft corals and terrestrial plants, and have demonstrated a range of biological activities[1][2]. While many studies have focused on their anti-inflammatory and anticancer properties, the antioxidant potential of cembranoids is an emerging field of interest[3][4]. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage, making the investigation of compounds like this compound a priority in drug discovery.

In Vitro Antioxidant Capacity Assays

Several standardized assays are employed to determine the antioxidant capacity of a compound in vitro. These assays are crucial for initial screening and for understanding the potential mechanisms of antioxidant action.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common and rapid method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.

Experimental Protocol:

  • Reagent Preparation: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark[5].

  • Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution, from which serial dilutions are made.

  • Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured spectrophotometrically at approximately 517 nm. The decrease in absorbance of the DPPH solution indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the compound concentration[6][7].

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).

Experimental Protocol:

  • Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use. The resulting blue-green ABTS•+ solution is then diluted with ethanol or a buffer solution to an absorbance of 0.70 ± 0.02 at 734 nm[3][5].

  • Sample Preparation: Similar to the DPPH assay, a stock solution of this compound is prepared and serially diluted.

  • Reaction: A small volume of the test sample at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined[6][7].

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the compound's ability to counteract induced oxidative stress within a cellular environment.

Experimental Protocol:

  • Cell Culture: Human hepatocarcinoma (HepG2) or other suitable cells are cultured in a 96-well microplate.

  • Loading with Probe: The cells are incubated with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by the cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH).

  • Treatment: The cells are then treated with various concentrations of this compound.

  • Induction of Oxidative Stress: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to induce oxidative stress. The peroxyl radicals oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measurement: The fluorescence is measured over time using a microplate reader.

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The CAA value is typically expressed as micromoles of quercetin equivalents per 100 micromoles of the test compound.

Quantitative Data on Cembranoid Antioxidant Activity

CompoundAssayIC50 Value (µM)Reference CompoundIC50 Value (µM)Source OrganismReference
New Cembranoid 1 DPPH-Vitamin C-Soft Coral Sinularia sp.[3]
New Cembranoid 2 DPPHReported as superior to Vitamin CVitamin C-Soft Coral Sinularia sp.[3]
11-dehydrosinulariolide NO production inhibition5.66 ± 0.19--Soft Coral Sinularia flexibilis[8]
sinularin NO production inhibition3.85 ± 0.25--Soft Coral Sinularia flexibilis[8]

Note: The study on new cembranoids from Sinularia sp. indicated good antioxidant activity but did not provide specific IC50 values for the DPPH assay in the abstract. The inhibition of nitric oxide (NO) production is an indicator of anti-inflammatory activity, which is often linked to antioxidant effects.

Potential Signaling Pathways and Mechanisms of Action

The antioxidant effects of natural compounds are often mediated through the modulation of cellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective proteins.

The Keap1-Nrf2-ARE Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a critical regulator of the cellular antioxidant response.

  • Mechanism: Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase, which are crucial for cellular defense against oxidative damage.

While direct evidence for this compound's interaction with the Nrf2 pathway is lacking, studies on other diterpenes, such as kaurane diterpenes, have shown their ability to activate this pathway, suggesting a potential avenue for investigation for cembranoids[9].

Nrf2_Pathway cluster_nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation CembreneA This compound (Hypothesized) CembreneA->Keap1_Nrf2 may induce dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nucleus Nucleus Nrf2_free->Nucleus translocation ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Response Cellular Antioxidant Response Antioxidant_Genes->Antioxidant_Response leads to Nrf2_free_nuc Nrf2 Nrf2_free_nuc->ARE binds to DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_sample Prepare this compound Serial Dilutions start->prep_sample mix Mix DPPH Solution with Sample prep_dpph->mix prep_sample->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end ABTS_Workflow start Start prep_abts Generate ABTS•+ Solution (12-16h) start->prep_abts prep_sample Prepare this compound Serial Dilutions start->prep_sample mix Mix ABTS•+ Solution with Sample prep_abts->mix prep_sample->mix incubate Incubate at RT (6 min) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end CAA_Workflow start Start culture_cells Culture Cells in 96-well Plate start->culture_cells load_probe Load Cells with DCFH-DA culture_cells->load_probe treat_sample Treat Cells with This compound load_probe->treat_sample induce_stress Induce Oxidative Stress with AAPH treat_sample->induce_stress measure_fluorescence Measure Fluorescence over Time induce_stress->measure_fluorescence calculate_caa Calculate CAA Value measure_fluorescence->calculate_caa end End calculate_caa->end

References

Foundational Research on Cembrene-Type Diterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cembrene-type diterpenoids, or cembranoids, represent a large and structurally diverse class of natural products, primarily isolated from marine organisms such as soft corals and terrestrial plants. Characterized by a 14-membered carbocyclic ring, these molecules exhibit a wide array of significant biological activities, including potent anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides an in-depth overview of the foundational research in this field, covering their biosynthesis from geranylgeranyl pyrophosphate (GGPP), key strategies for their chemical synthesis, and their mechanisms of action in relevant signaling pathways. Detailed experimental protocols for isolation, synthesis, and biological evaluation are provided, alongside quantitative data and visual diagrams to facilitate understanding and further research in drug discovery and development.

Introduction

Cembrene-type diterpenoids are a major class of isoprenoids built from four isoprene units. The parent compound, cembrene, was first isolated from pine oleoresin. However, the vast majority of structurally complex and biologically active cembranoids have been discovered in marine invertebrates, particularly soft corals of the genera Sarcophyton, Sinularia, and Lobophytum.[1] These compounds are characterized by a 14-membered macrocyclic skeleton, often adorned with various functional groups such as lactones, epoxides, and hydroxyl groups, leading to immense structural diversity.[2] This structural variety underpins their broad spectrum of bioactivities, making them attractive targets for pharmaceutical research.[3] Notable activities include anti-inflammatory, cytotoxic, antiviral, and neuroprotective effects.[4] This guide will delve into the core aspects of cembranoid research, from their natural origins to their potential as therapeutic leads.

Biosynthesis of the Cembrene Skeleton

The biosynthesis of all diterpenoids, including cembranoids, originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic 14-membered cembrene ring is a key cyclization event catalyzed by specific terpene synthases.

The process is initiated by the ionization of GGPP, which involves the removal of the pyrophosphate group, generating a geranylgeranyl carbocation. This is followed by an intramolecular cyclization, where the nucleophilic terminal double bond attacks the carbocationic center at C1. This head-to-tail cyclization forges the bond between C1 and C14, establishing the core macrocyclic structure of the cembranoid family.[5] Subsequent enzymatic modifications, such as oxidation, rearrangement, and further cyclizations, lead to the vast diversity of naturally occurring cembranoids.

Cembrene Biosynthesis Biosynthesis of the Cembrene Ring from GGPP GGPP Geranylgeranyl Pyrophosphate (GGPP) Carbocation Geranylgeranyl Carbocation GGPP->Carbocation Ionization (-OPP) [Terpene Synthase] CembreneRing Cembranyl Cation Carbocation->CembreneRing Intramolecular Cyclization (C1-C14) Cembrene Cembrene CembreneRing->Cembrene Deprotonation Diversification Diverse Cembranoids (e.g., Sarcophine) Cembrene->Diversification Further Enzymatic Modifications (Oxidation, etc.)

Figure 1: Simplified biosynthetic pathway to cembrene-type diterpenoids.

Chemical Synthesis Strategies

The structural complexity and potent bioactivity of cembranoids have made them compelling targets for total synthesis. Synthetic efforts provide access to these molecules for further biological study and allow for the creation of novel analogs with potentially improved therapeutic properties. A common strategy involves the macrocyclization of a linear precursor.

One notable example is the synthesis of (±)-Cembrene-A, which utilizes a titanium-induced carbonyl coupling reaction for the key macrocyclization step. This approach highlights the power of low-valent titanium reagents in forming large rings, a significant challenge in organic synthesis.

Experimental Protocol: Key Macrocyclization for (±)-Cembrene-A Precursor

The following protocol is adapted from a general method for titanium-induced carbonyl coupling, a key reaction type used in cembranoid synthesis.

Reaction: Intramolecular Pinacol-Type Coupling of a Dicarbonyl Precursor.

Materials:

  • Acyclic dicarbonyl precursor (1 equivalent)

  • Zinc dust (10 equivalents)

  • Titanium tetrachloride (TiCl₄) (5 equivalents)

  • Dry Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

Procedure:

  • A three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (Argon) is charged with zinc dust and dry THF.

  • The suspension is cooled to 0°C, and TiCl₄ is added dropwise with vigorous stirring.

  • The cooling bath is removed, and the mixture is heated to reflux for 2 hours, during which the color should change to black, indicating the formation of the low-valent titanium reagent.

  • A solution of the acyclic dicarbonyl precursor in dry THF is added slowly via the dropping funnel to the refluxing titanium suspension over a period of 10-12 hours to ensure high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.

  • After the addition is complete, the reaction mixture is refluxed for an additional 4-6 hours.

  • The reaction is cooled to room temperature and quenched by the slow addition of 10% aqueous K₂CO₃ solution.

  • The mixture is stirred for 30 minutes and then filtered through a pad of Celite. The filter cake is washed thoroughly with ethyl acetate.

  • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • The crude product, a vicinal diol, is purified by flash column chromatography on silica gel to yield the macrocyclic precursor to cembrene-A.

Biological Activities and Mechanisms of Action

Cembranoids exhibit a remarkable range of biological activities. Their anti-inflammatory and cytotoxic properties are among the most extensively studied.

Anti-inflammatory Activity

Many cembranoids exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) pathway. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of inflammation through the Toll-like receptor 4 (TLR4). Activation of the TLR4 pathway leads to the phosphorylation and degradation of the inhibitor of κB (IκBα), allowing the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes, including tumor necrosis factor-alpha (TNF-α) and inducible nitric oxide synthase (iNOS).[2][6]

Several cembranoids have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory cascade.[5]

NF-kB Inhibition by Cembranoids Mechanism of Cembranoid Anti-inflammatory Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB Releases IkBa_p IκBα-P (Degraded) IkBa_NFkB->IkBa_p Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Cembranoid Cembranoid Cembranoid->IKK Inhibits DNA DNA Genes Pro-inflammatory Genes (TNF-α, iNOS, COX-2) DNA->Genes Transcription NFkB_nuc->DNA Binds Promoter

Figure 2: Cembranoid inhibition of the LPS-induced NF-κB signaling pathway.

Cytotoxic Activity

Numerous cembranoids isolated from soft corals have demonstrated significant cytotoxic activity against various human cancer cell lines.[4] The mechanisms underlying this activity are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of tumor promotion.

Cembranoid DerivativeCancer Cell LineActivity (IC₅₀)Reference
Sarcoconvolutum DA549 (Lung)49.70 µM[4]
Sarcoconvolutum DHSC-2 (Oral)53.17 µM[4]
SardisterolA549 (Lung)27.3 µM[7]
Sarcoehrenbergilid CHepG2 (Liver)53.8 µM[7]
13α-acetoxypukalideRAW264.7 (TNF-α release)5.6 µM
Sinularin (SC-9)RAW264.7 (NO production)3.85 µM
11-dehydrosinulariolide (SC-2)RAW264.7 (NO production)5.66 µM

Table 1: Selected Biological Activities of Cembrene-Type Diterpenoids.

Isolation and Characterization

The foundational method for studying cembranoids is their isolation from natural sources, followed by structural elucidation. Soft corals are the most prolific source, and a general workflow is employed for this purpose.

Isolation Workflow General Workflow for Cembranoid Isolation Collection Soft Coral Collection & Freeze-Drying Extraction Solvent Extraction (e.g., EtOAc / MeOH) Collection->Extraction Partition Solvent Partitioning Extraction->Partition ColumnChrom Silica Gel Column Chromatography Partition->ColumnChrom Fractionation Fraction Collection ColumnChrom->Fractionation HPLC HPLC Purification (Normal or Reverse Phase) Fractionation->HPLC PureCompound Pure Cembranoid HPLC->PureCompound StructureElucid Structure Elucidation (NMR, MS, X-ray) PureCompound->StructureElucid

Figure 3: Workflow for isolation and characterization of cembranoids.

Experimental Protocol: General Isolation from Soft Coral

Procedure:

  • Collection and Preparation: The soft coral specimen is collected, immediately frozen, and then freeze-dried to remove water. The dried material is ground into a powder.

  • Extraction: The powdered coral is exhaustively extracted with an organic solvent, typically ethyl acetate (EtOAc) or methanol (MeOH), at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography over silica gel, eluting with a solvent gradient of increasing polarity (e.g., from n-hexane to ethyl acetate). Fractions are collected based on their thin-layer chromatography (TLC) profiles.

  • Purification: Fractions showing promising profiles (indicative of diterpenoids) are further purified using repeated column chromatography, often including Sephadex LH-20 (for size exclusion) and high-performance liquid chromatography (HPLC) on either normal-phase or reverse-phase columns.

  • Structure Elucidation: The structures of the pure isolated compounds are determined using a combination of spectroscopic techniques, including 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and, when possible, single-crystal X-ray diffraction to determine the absolute stereochemistry.[2]

Experimental Protocol: Anti-inflammatory Assay (TNF-α Release)

This protocol describes the measurement of TNF-α inhibition in LPS-stimulated macrophage cells.

Cell Line: RAW 264.7 murine macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test cembranoid compounds

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells per well and allow them to adhere overnight.

  • Pre-treatment: Remove the old medium and pre-treat the cells with various concentrations of the test cembranoid (dissolved in DMSO, then diluted in medium) for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 10-100 ng/mL to induce an inflammatory response. Include control wells with cells only, cells + LPS, and cells + vehicle (DMSO).

  • Incubation: Incubate the plate for a specified period (typically 4-24 hours) to allow for cytokine production.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant from each well.

  • Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each concentration of the test compound compared to the LPS-only control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the LPS-induced TNF-α production.

Conclusion

Cembrene-type diterpenoids are a vital class of natural products with significant foundational research supporting their potential as therapeutic agents. Their diverse structures, originating from the cyclization of GGPP, give rise to a wide spectrum of biological activities, most notably anti-inflammatory and anticancer effects. The inhibition of critical inflammatory pathways like NF-κB provides a clear mechanistic basis for their therapeutic potential. Continued research, leveraging established protocols for isolation, synthesis, and biological evaluation, will be crucial for translating the promise of these marine-derived compounds into new clinical applications. The detailed methodologies and data presented in this guide serve as a comprehensive resource for professionals dedicated to advancing the field of natural product-based drug discovery.

References

The Ecological Significance of (+)-Cembrene A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cembrene A, a 14-membered macrocyclic diterpene, is a fascinating natural product with a significant and multifaceted ecological role. Originally identified as a key component of the trail pheromone in certain termite species, its functions extend to chemical defense in soft corals and potential pharmacological activities, including anti-inflammatory, cytotoxic, and neuroprotective effects. This technical guide provides an in-depth exploration of the ecological role of this compound, detailing its functions, the experimental methodologies used to elucidate these roles, and the underlying molecular mechanisms of its activity. The information is presented to be a valuable resource for researchers in chemical ecology, natural product chemistry, and drug discovery.

Ecological Roles of this compound

The ecological functions of this compound are primarily centered around chemical communication and defense.

  • Trail Pheromone in Termites: In several species of termites, particularly those belonging to the Nasutitermitinae subfamily, this compound (often referred to as neocembrene in this context) is a crucial component of the trail pheromone.[1][2] This chemical signal is laid down by foraging termites to recruit nestmates to food sources and to maintain organized movement within their complex gallery systems. The specificity and concentration of the pheromone trail are critical for effective communication and foraging efficiency.

  • Defensive Compound in Soft Corals: Soft corals of the genus Sarcophyton are known to produce a diverse array of cembranoid diterpenes, including this compound.[3][4] These compounds are believed to function as a chemical defense mechanism against predation and overgrowth by other sessile marine organisms. The presence of these metabolites makes the coral tissue unpalatable to many potential predators.

  • Potential Pharmacological Activities: The chemical properties that make this compound an effective defensive compound also give it potential as a therapeutic agent. Research has demonstrated that cembranoids, including derivatives of this compound, possess a range of biological activities:

    • Anti-inflammatory effects: Cembranoids have been shown to inhibit key inflammatory pathways.

    • Cytotoxic activity: Several cembranoid compounds exhibit cytotoxicity against various cancer cell lines.[3][5]

    • Neuroprotective properties: There is emerging evidence that certain cembranoids may protect neuronal cells from damage.[6]

Quantitative Data

The following tables summarize the quantitative data related to the ecological and biological activities of this compound and related cembranoids.

Table 1: Trail-Following Activity of this compound in Termites

Termite SpeciesBioassay TypeEffective Concentration for OrientationEffective Concentration for Recruitment (Soldiers)Source(s)
Nasutitermes costalisArtificial Trail10⁻¹ to 10⁻⁵ mg/mL (racemic)10⁻¹ and 10⁻³ mg/mL (chiral)[2]
Nasutitermes cornigerSternal Gland Extract TrailNot specified for pure compound36.9 ± 1.6 termites followed[7][8]

Table 2: Cytotoxicity of Cembranoid Diterpenes against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Source(s)
Sarcoconvolutum A (cembrene derivative)A549 (Lung Adenocarcinoma)49.70[3]
Sarcoconvolutum A (cembrene derivative)HSC-2 (Oral Carcinoma)53.17[3]
11-dehydrosinulariolide (cembrenoid)RAW 264.7 (Macrophage) - NO inhibition5.66 ± 0.19
3,4:8,11-bisepoxy-7-acetoxycembra-15(17)-en-1,12-olide (cembranoid)RAW 264.7 (Macrophage) - NO inhibition15.25 ± 0.25
Sinularin (cembranoid)RAW 264.7 (Macrophage) - NO inhibition3.85 ± 0.25

Table 3: Neuroprotective Activity of Cembranoid Diterpenes

CompoundAssayEffective ConcentrationEffectSource(s)
β-CBT-diolOrganophosphate-induced damage in rat hippocampal slicesEC₅₀ = 0.8 µMAttenuated damage to neuronal function[1]
New cembranoid from N. tabacumOGD-induced cell injury in SH-SY5Y cells10 µMCell viability of 69.6%[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Protocol 1: Extraction and Purification of this compound from Soft Coral

This protocol is a generalized procedure based on methods for isolating secondary metabolites from Sarcophyton species.

  • Sample Collection and Preparation:

    • Collect fresh soft coral samples (e.g., Sarcophyton glaucum) and immediately freeze them at -20°C to prevent degradation of secondary metabolites.

    • Cut the frozen coral into small pieces.

  • Extraction:

    • Macerate the coral tissue in a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol (1:1), at room temperature.

    • Perform the extraction multiple times (e.g., 3 times) to ensure complete extraction of the compounds.

    • Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation:

    • Subject the crude extract to solvent-solvent partitioning. For example, partition the extract between n-hexane and 90% aqueous methanol to separate compounds based on polarity.

    • Concentrate the fractions by rotary evaporation.

  • Chromatographic Purification:

    • Column Chromatography: Pack a silica gel column and elute the n-hexane fraction with a gradient of n-hexane and ethyl acetate of increasing polarity. Collect fractions and monitor by thin-layer chromatography (TLC).

    • High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using preparative HPLC. A typical system might involve a C18 reversed-phase column with a mobile phase gradient of methanol and water. Monitor the elution profile using a UV detector.[9][10][11]

  • Structure Elucidation:

    • Confirm the structure of the purified this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS), and compare the data with published values.

Protocol 2: Termite Trail-Following Bioassay

This protocol describes a method for assessing the trail-following behavior of termites in response to this compound.[1]

  • Preparation of Artificial Trails:

    • Dissolve this compound in a suitable volatile solvent (e.g., hexane or acetone) to prepare a stock solution.

    • Prepare a series of dilutions from the stock solution to test a range of concentrations (e.g., 10⁻⁶ to 10⁻¹ mg/mL).

    • Using a microsyringe, draw a 10 cm line of the test solution onto a piece of filter paper. A control trail should be drawn using only the solvent. Allow the solvent to evaporate completely.

  • Termite Handling:

    • Collect termites (e.g., Nasutitermes costalis workers or soldiers) from a healthy laboratory colony.

    • Gently handle the termites with soft forceps or a small brush to avoid injury.

  • Behavioral Observation:

    • Place an individual termite at the beginning of the artificial trail.

    • Observe and record the termite's behavior, noting the following parameters:

      • Whether the termite follows the trail.

      • The distance the termite travels along the trail.

      • The speed of movement.

      • Any instances of deviation from the trail or turning back.

    • Use a fresh filter paper and a new termite for each replicate.

  • Data Analysis:

    • Analyze the data to determine the minimum concentration of this compound that elicits a significant trail-following response compared to the control.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[3]

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., A549 human lung adenocarcinoma) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Trypsinize the cells and seed them into a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well.

    • Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compound in the cell culture medium.

    • Replace the medium in the 96-well plate with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation:

    • Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and related cembranoids are mediated through their interaction with specific cellular signaling pathways.

Anti-inflammatory Signaling Pathway

Cembranoids have been shown to exert their anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

  • NF-κB Pathway: In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to the DNA and promotes the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). Cembranoids can inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.

  • MAPK Pathway: The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate and activate downstream transcription factors, such as AP-1, which also regulate the expression of inflammatory mediators. Some cembranoids have been found to suppress the phosphorylation of key MAPK proteins, thus inhibiting the inflammatory response.

Anti_Inflammatory_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Stimuli->IKK MAPKKK MAPKKK Stimuli->MAPKKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc NF-κB DNA DNA NFkB_nuc->DNA Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Inflammation CembreneA This compound and derivatives CembreneA->IkBa Inhibits degradation MAPK MAPK (ERK, JNK, p38) CembreneA->MAPK Inhibits phosphorylation MAPKK MAPKK MAPKKK->MAPKK P MAPKK->MAPK P AP1 AP-1 MAPK->AP1 P AP1->Nucleus Translocation AP1_nuc AP-1 AP1_nuc->DNA

Caption: Anti-inflammatory signaling pathways modulated by this compound.

Neuroprotective Signaling Pathway

The neuroprotective effects of cembranoids are thought to be mediated through the modulation of pathways involved in apoptosis (programmed cell death) and oxidative stress. One of the key pathways implicated is the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.

  • Nrf2 Pathway: Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or certain bioactive compounds, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. This includes genes for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), which help to mitigate oxidative damage and protect the cell. Cembranoids may promote the activation of this pathway, thereby enhancing the cell's antioxidant capacity and protecting neurons from oxidative stress-induced apoptosis.

Neuroprotective_Pathway cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_nuc Nrf2 ARE ARE Nrf2_nuc->ARE AntioxidantGenes Antioxidant Gene Expression (HO-1, NQO1) ARE->AntioxidantGenes Neuroprotection Neuroprotection AntioxidantGenes->Neuroprotection CembreneA This compound and derivatives CembreneA->Keap1 Promotes dissociation

Caption: Neuroprotective signaling pathway involving Nrf2 activation.

Biosynthesis of this compound

This compound is synthesized from the universal C20 isoprenoid precursor, geranylgeranyl pyrophosphate (GGPP), through a cyclization reaction catalyzed by a specific terpene synthase.

Biosynthesis_Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) CembreneA This compound GGPP->CembreneA Cyclization Enzyme Cembrene A Synthase

Caption: Biosynthesis of this compound from GGPP.

Conclusion

This compound is a remarkable natural product that plays a vital role in the chemical ecology of both terrestrial and marine organisms. Its function as a termite trail pheromone highlights the sophistication of insect chemical communication, while its role as a defensive compound in soft corals underscores the importance of chemical warfare in marine ecosystems. Furthermore, the potent biological activities of this compound and its derivatives, including anti-inflammatory, cytotoxic, and neuroprotective effects, make it a promising lead for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on this compound, offering valuable insights and detailed methodologies for researchers in the field. Further investigation into its molecular targets and mechanisms of action will undoubtedly uncover even more of its ecological and pharmacological potential.

References

Initial Findings on the Anti-inflammatory Effects of (+)-Cembrene A and Related Diterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of many chronic diseases. The search for novel anti-inflammatory agents has led to the exploration of natural products, with marine organisms being a particularly rich source of bioactive compounds. Among these are the cembrene diterpenoids, a class of natural products that have demonstrated a range of biological activities. This document provides a comprehensive overview of the initial research into the anti-inflammatory effects of cembrene-based diterpenoids, with a focus on their mechanisms of action and the experimental findings that underpin them. While this guide is centered on the broader class of anti-inflammatory cembrene diterpenoids, it is important to note that the specific compound (+)-Cembrene A is part of this family, and the findings for related structures provide a strong basis for understanding its potential therapeutic value.

The primary focus of the research to date has been on cembrene diterpenoids isolated from soft corals, particularly of the genera Sinularia and Nephthea. These compounds have been shown to effectively modulate key inflammatory pathways in preclinical models. This guide will synthesize the available quantitative data, detail the experimental protocols used in these seminal studies, and visualize the implicated signaling pathways to provide a thorough resource for researchers in the field.

In Vitro Anti-inflammatory Activity

The anti-inflammatory properties of several cembrene diterpenoids have been evaluated primarily using in vitro cell-based assays. The most common model involves the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, which mimics an inflammatory response by inducing the production of various pro-inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production

A key indicator of inflammation is the overproduction of nitric oxide (NO) by the enzyme inducible nitric oxide synthase (iNOS). Several cembrene diterpenoids have demonstrated potent inhibitory effects on NO production in both LPS- and heat-killed Cutibacterium acnes (HKC)-stimulated macrophages. The half-maximal inhibitory concentrations (IC50) for a selection of these compounds are presented below.

Table 1: Inhibitory Effects (IC50) of Cembrene Diterpenoids on Nitric Oxide (NO) Production in RAW 264.7 Macrophages

CompoundInducing AgentIC50 (µM)Reference
11-dehydrosinulariolide (SC-2)LPS5.66 ± 0.19[1][2][3]
Sinularin (SC-9)LPS3.85 ± 0.25[1][2][3]
3,4:8,11-bisepoxy-7-acetoxycembra-15(17)-en-1,12-olide (SC-7)LPS15.25 ± 0.25[1][2][3]
11-dehydrosinulariolide (SC-2)HKC5.81 ± 0.4[4]
Sinularin (SC-9)HKC2.81 ± 0.2[4]
3,4:8,11-bisepoxy-7-acetoxycembra-15(17)-en-1,12-olide (SC-7)HKC7.42 ± 0.4[4]

Data are presented as mean ± standard deviation.

Downregulation of Pro-inflammatory Enzymes and Proteins

Beyond inhibiting NO production, cembrene diterpenoids have been shown to suppress the expression of key pro-inflammatory proteins. At a concentration of 50 µM, columnariols A and B, isolated from the soft coral Nephthea columnaris, significantly reduced the levels of both iNOS and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 cells[5]. This indicates that the reduction in NO is due to the downregulation of its synthesizing enzyme, iNOS. The inhibition of COX-2, another critical enzyme in the inflammatory cascade responsible for prostaglandin synthesis, further highlights the anti-inflammatory potential of these compounds.[5][6]

Table 2: Effect of Cembrene Diterpenoids on Pro-inflammatory Protein Expression in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)Target ProteinEffectReference
Columnariol A50iNOSSignificant Reduction[5]
50COX-2Significant Reduction[5]
Columnariol B50iNOSSignificant Reduction[5]
50COX-2Significant Reduction[5]

Mechanism of Action: Inhibition of the MAPK Signaling Pathway

The anti-inflammatory effects of cembrene diterpenoids appear to be mediated, at least in part, through the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway.[4][7] The MAPK cascade is a crucial signaling pathway that regulates the expression of many pro-inflammatory genes.[8][9] Studies have shown that treatment with 11-dehydrosinulariolide (SC-2), sinularin (SC-9), and another related cembrene diterpenoid (SC-7) significantly suppressed the LPS- and HKC-induced phosphorylation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) in both RAW 264.7 macrophages and HaCaT human keratinocytes.[1][2][3][4] The inhibition of ERK and JNK phosphorylation prevents the activation of downstream transcription factors, such as AP-1, which are necessary for the expression of iNOS, COX-2, and other pro-inflammatory cytokines.

Below is a diagram illustrating the proposed mechanism of action.

G cluster_nucleus LPS LPS / HKC TLR Toll-like Receptor (e.g., TLR4) LPS->TLR MAPK_Pathway MAPK Pathway TLR->MAPK_Pathway pERK_pJNK p-ERK / p-JNK MAPK_Pathway->pERK_pJNK Transcription_Factors Transcription Factors (e.g., AP-1) pERK_pJNK->Transcription_Factors Nucleus Nucleus Transcription_Factors->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression iNOS_COX2 iNOS / COX-2 Pro_inflammatory_Genes->iNOS_COX2 NO_PGs NO / Prostaglandins iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation Cembrene This compound & Analogs Cembrene->MAPK_Pathway

Caption: Proposed mechanism of anti-inflammatory action of cembrene diterpenoids.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial findings on the anti-inflammatory effects of cembrene diterpenoids.

Cell Culture and Treatment
  • Cell Lines: RAW 264.7 (murine macrophage) and HaCaT (human keratinocyte) cell lines were used.[4]

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells were pre-treated with various concentrations of cembrene diterpenoids for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS (1 µg/mL) or heat-killed C. acnes.[4]

Nitric Oxide (NO) Production Assay
  • Principle: The amount of NO produced by the cells is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reaction.

  • Procedure:

    • Cells are seeded in 96-well plates and treated as described above for 24 hours.

    • After incubation, 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The nitrite concentration is determined from a sodium nitrite standard curve.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • After the treatment period, the culture medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

    • The plate is incubated for a further 4 hours at 37°C.

    • The MTT solution is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm.

Western Blot Analysis
  • Principle: This technique is used to detect and quantify specific proteins in a cell lysate.

  • Procedure:

    • Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • The total protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., iNOS, COX-2, p-ERK, ERK, p-JNK, JNK, β-actin).

    • After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Below is a diagram illustrating the general experimental workflow.

G cluster_assays Assays start Start cell_culture Cell Culture (RAW 264.7 / HaCaT) start->cell_culture treatment Pre-treatment with Cembrene Diterpenoids cell_culture->treatment stimulation Stimulation with LPS or HKC treatment->stimulation incubation Incubation stimulation->incubation no_assay NO Production Assay (Griess Reaction) incubation->no_assay viability_assay Cell Viability Assay (MTT) incubation->viability_assay western_blot Western Blot Analysis (iNOS, COX-2, p-ERK, etc.) incubation->western_blot end End

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

The initial findings on the anti-inflammatory effects of cembrene diterpenoids are promising. These marine natural products have been shown to inhibit the production of key inflammatory mediators such as NO, and the expression of pro-inflammatory enzymes like iNOS and COX-2. The mechanism of action appears to involve the downregulation of the MAPK signaling pathway, specifically through the inhibition of ERK and JNK phosphorylation.

For drug development professionals, these findings suggest that the cembrene scaffold is a valuable starting point for the design of novel anti-inflammatory agents. Further research is warranted in the following areas:

  • In Vivo Studies: The efficacy of these compounds needs to be validated in animal models of inflammation.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the cembrene structure affect anti-inflammatory activity could lead to the development of more potent and selective inhibitors.

  • Target Identification: While the MAPK pathway is implicated, further studies are needed to identify the direct molecular targets of these compounds.

  • Pharmacokinetic and Toxicological Profiling: A comprehensive evaluation of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds is essential for their advancement as therapeutic candidates.

References

The Discovery and Scientific Significance of (+)-Cembrene A in Pine Tree Resin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Cembrene A, a macrocyclic diterpene, represents a significant discovery in the field of natural product chemistry. First isolated from the resin of pine trees, this 14-membered ring hydrocarbon has since been identified in various terrestrial and marine organisms. Its unique structure and biological activities, including anti-inflammatory and cytotoxic properties, have positioned it as a molecule of interest for further investigation and potential therapeutic development. This technical guide provides an in-depth overview of the discovery of this compound, its biosynthesis, methods for its isolation and characterization, and its known biological effects, with a focus on its interaction with key cellular signaling pathways.

Introduction: The Discovery of a Novel Diterpene

In 1962, Dauben, Thiessen, and Resnick reported the isolation and characterization of a novel 14-membered ring diterpene hydrocarbon, which they named cembrene[1]. This seminal work, published in the Journal of the American Chemical Society, marked the first identification of this structural class from a natural source. The initial discovery was made from the oleoresin of the whitebark pine, Pinus albicaulis. This finding opened a new chapter in terpenoid chemistry, leading to the subsequent discovery of a large family of related cembranoid diterpenes from various natural sources, including other Pinus species and marine invertebrates like soft corals.

Biosynthesis of this compound in Pine

The biosynthesis of this compound, like other diterpenes in pine, originates from the general terpenoid pathway. The key precursor is geranylgeranyl pyrophosphate (GGPP), a 20-carbon molecule formed from the condensation of isoprene units. The cyclization of GGPP is the critical step that defines the cembranoid skeleton. This reaction is catalyzed by a specific class of enzymes known as terpene synthases or cyclases. In the case of this compound, a dedicated cembrene synthase facilitates the intramolecular cyclization of GGPP to form the characteristic 14-membered ring. While the specific cembrene synthase gene in many pine species is yet to be fully characterized, the general enzymatic mechanism is understood to involve the formation of a cembranyl cation intermediate, which is then deprotonated to yield the final this compound structure.

Biosynthesis_of_Cembrene_A GGPP Geranylgeranyl Pyrophosphate (GGPP) Cembranyl_Cation Cembranyl Cation (Intermediate) GGPP->Cembranyl_Cation Cembrene Synthase (Cyclization) Cembrene_A This compound Cembranyl_Cation->Cembrene_A Deprotonation

Caption: Biosynthesis of this compound from GGPP.

Quantitative Analysis of this compound in Pine Resin

The concentration of this compound and other terpenoids in pine resin can vary significantly depending on the pine species, geographical location, and environmental conditions. Modern analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), are instrumental in the qualitative and quantitative analysis of these compounds. The table below summarizes findings from various studies on the composition of pine resin, highlighting the presence of cembranoids and related diterpenes.

Pine SpeciesDiterpene Component(s)Analytical MethodReference
Pinus albicaulisCembreneNot specified in abstractDauben et al., 1962[1]
Pinus gerardianaNot specifiedNot specified in abstract[2]
Pinus contortaResin Acids, DiterpenesGC-MS[3]
Pinus nigraDiterpenesGC-MS[4]

Note: Specific quantitative data for this compound is often not reported as a separate value in general resin composition studies. The presence of "cembrene" or "diterpenes" is indicated where specific quantification of this compound was not available in the cited abstracts.

Experimental Protocols

Isolation of this compound from Pine Resin (Classical Method)

The original isolation of cembrene by Dauben et al. (1962) would have involved classical phytochemical techniques. While the full experimental details from the original publication are essential for precise replication, a general protocol based on standard methods of the era can be outlined.

Experimental Workflow: Isolation of this compound

Isolation_Workflow start Collect Pine Resin dissolve Dissolve in a non-polar solvent (e.g., hexane) start->dissolve filter Filter to remove insoluble material dissolve->filter extract Liquid-liquid extraction (e.g., with acetonitrile) to partition compounds filter->extract chromatography Column Chromatography (e.g., alumina or silica gel) with a gradient of solvents extract->chromatography fractions Collect and analyze fractions (e.g., by TLC) chromatography->fractions purify Further purification of cembrene-containing fractions (e.g., recrystallization or further chromatography) fractions->purify end Isolated this compound purify->end

Caption: Generalized workflow for the isolation of this compound.

Modern Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Modern analysis of pine resin for this compound content typically employs GC-MS for its high sensitivity and ability to separate and identify individual components of a complex mixture.

  • Sample Preparation: A small amount of pine resin is dissolved in a suitable organic solvent (e.g., dichloromethane or hexane).

  • Internal Standard: An internal standard (a compound not naturally present in the resin) of a known concentration is added to the sample for accurate quantification.

  • GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase.

  • MS Detection: As compounds elute from the GC column, they enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

  • Quantification: The amount of this compound is determined by comparing the peak area of the compound to that of the internal standard.

Biological Activities and Signaling Pathways

Cembranoid diterpenes, including this compound, have been shown to possess a range of biological activities that are of interest to drug development professionals. The primary activities reported are anti-inflammatory and cytotoxic effects. These effects are often mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity and the NF-κB Pathway

Chronic inflammation is a hallmark of many diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the release of NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Several studies have suggested that cembranoids can inhibit the activation of the NF-κB pathway, thereby exerting their anti-inflammatory effects. The proposed mechanism involves the inhibition of key upstream kinases in the NF-κB signaling cascade, preventing the degradation of its inhibitor, IκBα.

Signaling Pathway: NF-κB Inhibition by this compound

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation Cembrene This compound Cembrene->IKK Inhibits DNA DNA NFkB_active->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Cytotoxic Activity and the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis (programmed cell death). Dysregulation of the MAPK pathway is a common feature of many cancers. Certain cembranoids have demonstrated cytotoxic activity against various cancer cell lines, and this is often linked to their ability to modulate the MAPK pathway. Depending on the specific context and cell type, activation of certain branches of the MAPK pathway (such as JNK and p38) can lead to the induction of apoptosis. It is hypothesized that this compound may exert its cytotoxic effects by activating these pro-apoptotic MAPK signaling cascades in cancer cells.

Signaling Pathway: MAPK Activation by this compound

MAPK_Activation Cembrene This compound Upstream_Kinases Upstream Kinases Cembrene->Upstream_Kinases Activates JNK_p38 JNK / p38 MAPK Upstream_Kinases->JNK_p38 Activates Apoptosis Apoptosis JNK_p38->Apoptosis Induces

Caption: Hypothetical activation of pro-apoptotic MAPK pathways.

Conclusion and Future Directions

The discovery of this compound from pine tree resin was a landmark event in natural product chemistry. Its unique macrocyclic structure and promising biological activities continue to attract scientific interest. For researchers in drug development, this compound and its derivatives represent a potential source of novel therapeutic agents, particularly in the areas of anti-inflammatory and anticancer therapies. Future research should focus on elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways, as well as exploring its pharmacokinetic and pharmacodynamic properties in preclinical models. Furthermore, the development of efficient and scalable synthetic routes to this compound and its analogues will be crucial for advancing its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Analytical Identification of (+)-Cembrene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the unambiguous identification of (+)-Cembrene A, a natural diterpene with potential therapeutic applications.

Introduction

This compound, also known as neocembrene, is a 14-membered macrocyclic diterpene first isolated from corals of the genus Nephthea.[1] It is a colorless oil with a faint wax-like odor and has been identified as a trail pheromone for termites.[1] The cembrene skeleton is a common motif in a wide variety of natural products found in both plants and animals.[1] The accurate identification of this compound is crucial for further investigation into its biological activities and potential for drug development.

This document outlines the primary analytical techniques used for the structural elucidation and identification of this compound, including chromatographic separation, spectroscopic analysis (NMR, MS, IR), and chiroptical measurements.

Chromatographic Separation and Isolation

The isolation of this compound from natural sources or synthetic mixtures typically involves a combination of chromatographic techniques. The selection of the appropriate method depends on the complexity of the sample matrix.

Application Note: Chromatographic Purification

A multi-step chromatographic approach is generally employed for the purification of this compound. Initial separation is often achieved using column chromatography with silica gel, which separates compounds based on polarity.[2] This is followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification to obtain the compound in high purity.[3][4] Thin-Layer Chromatography (TLC) is a valuable tool for monitoring the separation process and identifying fractions containing the target compound.[2]

Experimental Protocol: Isolation and Purification of this compound

Materials:

  • Crude extract containing this compound

  • Silica gel (230-400 mesh) for column chromatography

  • Solvents: n-hexane, ethyl acetate, methanol, acetonitrile (HPLC grade)

  • TLC plates (silica gel 60 F254)

  • Preparative HPLC system with a C18 reverse-phase column

  • Rotary evaporator

  • Glass columns for chromatography

Protocol:

  • Initial Fractionation by Column Chromatography:

    • Prepare a silica gel slurry in n-hexane and pack it into a glass column.

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the packed column.

    • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by TLC. Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine fractions containing the compound of interest based on their TLC profiles.

  • Purification by Preparative HPLC:

    • Concentrate the combined fractions from column chromatography under reduced pressure using a rotary evaporator.

    • Dissolve the residue in the mobile phase to be used for HPLC.

    • Inject the sample into the preparative HPLC system equipped with a C18 column.

    • Elute with an isocratic or gradient system of acetonitrile and water. The exact conditions should be optimized based on analytical HPLC runs.

    • Monitor the elution profile using a UV detector (e.g., at 210 nm).

    • Collect the peak corresponding to this compound.

    • Remove the solvent under reduced pressure to obtain the purified compound.

crude_extract Crude Extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography tlc_monitoring TLC Monitoring column_chromatography->tlc_monitoring Collect Fractions fraction_pooling Pooling of Fractions tlc_monitoring->fraction_pooling Identify Target prep_hplc Preparative HPLC (C18) fraction_pooling->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound cluster_0 Spectroscopic & Chiroptical Analysis cluster_1 Structural Information nmr NMR Spectroscopy (1D & 2D) connectivity Connectivity & Carbon Skeleton nmr->connectivity ms Mass Spectrometry (HRMS, GC-MS) molecular_formula Molecular Formula & Weight ms->molecular_formula ir IR Spectroscopy functional_groups Functional Groups ir->functional_groups optical_rotation Optical Rotation stereochemistry Stereochemistry optical_rotation->stereochemistry xray X-ray Crystallography (if crystalline) absolute_configuration Absolute Configuration xray->absolute_configuration

References

Application Note: HPLC Methods for the Purification of (+)-Cembrene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the purification of (+)-Cembrene A, a chiral cembranoid diterpene of interest for its potential biological activities. The protocols outlined below describe both achiral and chiral High-Performance Liquid Chromatography (HPLC) methods for the isolation and enantioselective purification of this compound from natural product extracts, such as those from soft corals of the genera Nephthea and Sinularia.

Introduction

This compound is a 14-membered macrocyclic diterpene that has been isolated from various natural sources, including soft corals and certain plants. As a chiral molecule, its biological activity is often specific to one enantiomer. Therefore, robust and efficient purification methods are essential to obtain enantiomerically pure this compound for pharmacological studies and drug development. This application note details sample preparation, initial purification by achiral HPLC, and final enantioselective separation using chiral HPLC in both normal-phase and reverse-phase modes.

Sample Preparation from Natural Sources

A preliminary extraction and fractionation are required to obtain a crude extract enriched in cembranoid diterpenes prior to HPLC purification.

Protocol for Extraction and Initial Fractionation:

  • Extraction: The biological source material (e.g., fresh or freeze-dried soft coral tissue) is macerated and extracted exhaustively with a polar solvent such as methanol (MeOH) at room temperature.

  • Solvent Partitioning: The crude methanolic extract is concentrated under reduced pressure and then partitioned between ethyl acetate (EtOAc) and water. The organic layer, containing the less polar cembranoids, is collected.

  • Silica Gel Column Chromatography: The EtOAc fraction is subjected to open column chromatography on silica gel. A step-gradient elution is typically employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with the addition of EtOAc.

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with Rf values similar to that of Cembrene A are pooled and concentrated. This enriched fraction is the starting material for HPLC purification.

Achiral Preparative HPLC for Cembranoid Fractionation

An initial achiral HPLC step can be employed to isolate a mixture of cembranoids, including Cembrene A, from the pre-purified extract. Reverse-phase HPLC is a common and effective method for this purpose.

Table 1: Achiral Reverse-Phase HPLC Parameters

ParameterCondition
Column C18, 10 µm, 250 x 20 mm
Mobile Phase A Water (H₂O)
Mobile Phase B Acetonitrile (MeCN) or Methanol (MeOH)
Gradient 15% B to 100% B over 60 minutes
Flow Rate 9.0 mL/min
Detection UV at 210 nm
Sample Solvent Methanol
Injection Volume 1-5 mL (depending on concentration)

Experimental Protocol for Achiral HPLC:

  • Dissolve the cembranoid-enriched fraction in methanol.

  • Filter the sample through a 0.45 µm syringe filter.

  • Equilibrate the C18 column with the initial mobile phase composition (15% B).

  • Inject the sample onto the column.

  • Run the gradient elution as described in Table 1.

  • Collect fractions corresponding to the elution time of Cembrene A, as determined by analytical HPLC of a standard if available.

  • Combine and concentrate the fractions containing Cembrene A.

Chiral HPLC for Enantioselective Purification of this compound

The final and most critical step is the separation of the Cembrene A enantiomers to isolate the desired this compound. Both normal-phase and reverse-phase chiral HPLC can be effective. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are widely used for their broad applicability in separating a wide range of chiral compounds.[1]

Normal-phase chromatography is often the first choice for the chiral separation of non-polar compounds like diterpenes.

Table 2: Proposed Normal-Phase Chiral HPLC Parameters

ParameterCondition
Column Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 10 mm
Mobile Phase n-Hexane / Isopropanol (IPA) (98:2, v/v)
Flow Rate 2.0 mL/min
Detection UV at 210 nm
Sample Solvent n-Hexane / IPA (98:2, v/v)

Experimental Protocol for Normal-Phase Chiral HPLC:

  • Evaporate the solvent from the Cembrene A fraction obtained from the achiral HPLC step.

  • Redissolve the residue in the normal-phase mobile phase.

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes.

  • Inject the sample.

  • Monitor the separation and collect the fractions corresponding to the two enantiomers. The elution order should be determined by polarimetry or comparison with a standard of this compound.

  • Combine the fractions containing the desired this compound and evaporate the solvent.

Reverse-phase chiral HPLC offers the advantage of using mobile phases that are often more compatible with subsequent mass spectrometry analysis.

Table 3: Proposed Reverse-Phase Chiral HPLC Parameters

ParameterCondition
Column Polysaccharide-based CSP for reverse-phase use, 5 µm, 250 x 10 mm
Mobile Phase Methanol / Water (85:15, v/v)
Flow Rate 1.5 mL/min
Detection UV at 210 nm
Sample Solvent Methanol

Experimental Protocol for Reverse-Phase Chiral HPLC:

  • Ensure the Cembrene A fraction is free of non-polar solvents.

  • Dissolve the sample in methanol.

  • Equilibrate the reverse-phase chiral column with the mobile phase.

  • Inject the sample and perform the isocratic separation.

  • Collect the fractions of the individual enantiomers.

  • Confirm the identity of the this compound peak.

  • Pool the relevant fractions and remove the solvent.

Visualization of Workflows

HPLC_Purification_Workflow cluster_extraction Sample Preparation cluster_achiral Achiral Purification cluster_chiral Chiral Separation Source Soft Coral Tissue Extraction Methanol Extraction Source->Extraction Partition EtOAc/H2O Partition Extraction->Partition Silica Silica Gel Chromatography Partition->Silica Enriched Cembranoid-Enriched Fraction Silica->Enriched Achiral_HPLC Reverse-Phase HPLC (C18) Enriched->Achiral_HPLC Racemic_Cembrene Racemic Cembrene A Achiral_HPLC->Racemic_Cembrene Chiral_HPLC Chiral HPLC (Normal or Reverse Phase) Racemic_Cembrene->Chiral_HPLC Positive_Cembrene This compound Chiral_HPLC->Positive_Cembrene Negative_Cembrene (-)-Cembrene A Chiral_HPLC->Negative_Cembrene

Caption: Workflow for the purification of this compound.

Chiral_HPLC_Logic cluster_methods Chiral HPLC Method Selection Racemic Racemic Cembrene A NP Normal Phase (Hexane/IPA) Racemic->NP RP Reverse Phase (MeOH/H2O) Racemic->RP Plus_Enantiomer This compound NP->Plus_Enantiomer Minus_Enantiomer (-)-Cembrene A NP->Minus_Enantiomer RP->Plus_Enantiomer RP->Minus_Enantiomer

Caption: Logic for selecting a chiral HPLC method.

Conclusion

The successful purification of this compound relies on a multi-step process involving initial extraction and fractionation, followed by one or more HPLC steps. While an achiral reverse-phase HPLC step is useful for isolating a racemic mixture of Cembrene A, a final, high-resolution separation on a chiral stationary phase is mandatory for obtaining the enantiomerically pure compound. The choice between normal-phase and reverse-phase chiral HPLC will depend on the specific chiral stationary phase used, available solvents, and downstream applications. The protocols provided herein serve as a comprehensive guide for researchers to develop a robust purification strategy for this compound.

References

Total Synthesis Strategies for (+)-Cembrene A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cembrene A is a 14-membered macrocyclic diterpene natural product that has garnered significant attention from the synthetic chemistry community due to its unique structural features and potential biological activity. As a member of the cembranoid family, it serves as a key precursor in the biosynthesis of a diverse array of more complex natural products. The construction of its macrocyclic framework, possessing multiple stereocenters and trisubstituted double bonds with defined geometry, presents a formidable challenge. This document outlines and compares key total synthesis strategies for this compound, providing detailed experimental protocols for pivotal reactions and quantitative data to aid in the selection and implementation of a synthetic route.

Comparative Analysis of Synthetic Strategies

The total synthesis of this compound has been approached through several distinct strategies, primarily differing in the method of macrocyclization and the approach to stereocontrol. Here, we compare two prominent strategies: a convergent approach utilizing a nickel-catalyzed intramolecular coupling and a linear approach employing a cationic cyclization.

MetricConvergent Strategy (Hypothetical Route based on Ni-catalyzed couplings)Linear Strategy (Hypothetical Route based on Cationic Cyclization)
Starting Materials Geraniol, Commercially available chiral fragmentsGeranylgeranyl derivative
Longest Linear Sequence ~12 steps~15 steps
Overall Yield ~5%~2%
Key Macrocyclization Nickel-catalyzed intramolecular coupling of a halo-alkeneLewis acid-promoted cationic cyclization
Stereocontrol Substrate-controlled, established in fragmentsReagent-controlled during cyclization
Key Advantages High convergency, modularityBiomimetic, potentially rapid access to core
Key Challenges Synthesis of complex fragments, catalyst optimizationControl of regioselectivity and stereoselectivity during cyclization

Synthetic Strategies and Key Transformations

Convergent Strategy via Nickel-Catalyzed Intramolecular Coupling

This strategy relies on the synthesis of two advanced fragments that are subsequently coupled and cyclized to form the cembranoid skeleton. The key macrocyclization step is a nickel-catalyzed intramolecular coupling of a vinyl halide and an aldehyde or another suitable functional group. This approach offers the advantage of modularity, allowing for the synthesis and optimization of each fragment separately.

convergent_strategy cluster_fragmentA Fragment A Synthesis cluster_fragmentB Fragment B Synthesis Geraniol Geraniol A1 Chiral Aldehyde Geraniol->A1 Multiple Steps Coupling Fragment Coupling A1->Coupling startB Simple Starting Material B1 Vinyl Halide startB->B1 Multiple Steps B1->Coupling Linear_Precursor Acyclic Precursor Coupling->Linear_Precursor Further Elaboration Macrocyclization Ni-Catalyzed Intramolecular Coupling Linear_Precursor->Macrocyclization Cembrene_A This compound Macrocyclization->Cembrene_A Deprotection

Caption: Convergent synthesis of this compound.

This protocol is a representative example for the key macrocyclization step.

Materials:

  • Acyclic precursor (containing a vinyl iodide and an aldehyde) (1.0 eq)

  • Ni(COD)₂ (0.2 eq)

  • PCy₃ (triphenylphosphine) (0.4 eq)

  • Anhydrous, degassed THF (to 0.001 M concentration of substrate)

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Ni(COD)₂ and PCy₃.

  • Add anhydrous, degassed THF and stir the mixture at room temperature for 15 minutes to generate the active catalyst.

  • In a separate flask, dissolve the acyclic precursor in anhydrous, degassed THF.

  • Add the substrate solution to the catalyst solution via syringe pump over a period of 12 hours to maintain high dilution conditions.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 6 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, quench the reaction by exposing it to air.

  • Concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the macrocyclic product.

Linear Strategy via Cationic Cyclization

This biomimetic approach seeks to mimic the natural biosynthetic pathway of cembranoids. It involves the construction of a linear polyene precursor, typically derived from a geranylgeraniol derivative, which then undergoes a stereoselective cationic cyclization to form the 14-membered ring. The success of this strategy hinges on controlling the regio- and stereoselectivity of the cyclization event.

linear_strategy Geranylgeraniol Geranylgeranyl Derivative Functionalization Linear Polyene Precursor Geranylgeraniol->Functionalization Functional Group Manipulation Cationic_Cyclization Lewis Acid-Promoted Cationic Cyclization Functionalization->Cationic_Cyclization Post_Cyclization Cyclized Intermediate Cationic_Cyclization->Post_Cyclization Modification Cembrene_A This compound Post_Cyclization->Cembrene_A Final Steps

Caption: Linear synthesis of this compound.

This protocol is a representative example for the key macrocyclization step.

Materials:

  • Acyclic polyene precursor (e.g., an allylic alcohol) (1.0 eq)

  • SnCl₄ (1.1 eq)

  • Anhydrous dichloromethane (DCM) (to 0.01 M concentration of substrate)

  • -78 °C cooling bath (dry ice/acetone)

Procedure:

  • To an oven-dried, three-necked flask equipped with a dropping funnel and under an argon atmosphere, dissolve the acyclic polyene precursor in anhydrous DCM.

  • Cool the solution to -78 °C.

  • In the dropping funnel, prepare a solution of SnCl₄ in anhydrous DCM.

  • Add the SnCl₄ solution dropwise to the stirred solution of the precursor over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Monitor the reaction by TLC for the consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the cyclized product.

Conclusion

The total synthesis of this compound remains a challenging yet rewarding endeavor in organic chemistry. The choice of a synthetic strategy will depend on various factors, including the availability of starting materials, the desired scalability of the synthesis, and the specific expertise of the research group. The convergent approach offers flexibility and is often more amenable to the synthesis of analogues, while the linear, biomimetic approach can provide a more direct route to the natural product core. The detailed protocols provided herein for the key macrocyclization reactions serve as a practical guide for researchers embarking on the synthesis of this compound and other related cembranoid natural products. Further optimization of reaction conditions will likely be necessary depending on the specific substrate and desired outcome.

Application Notes and Protocols for In Vitro Assessment of (+)-Cembrene A Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Cembrene A is a natural product belonging to the cembrene class of diterpenoids, which are known for a range of biological activities, including anticancer properties.[1][2] Assessing the cytotoxic potential of compounds like this compound is a foundational step in the drug discovery and development process. This document provides detailed application notes and standardized protocols for evaluating the in vitro cytotoxicity of this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals to obtain reliable and reproducible data on the compound's effects on cell viability, proliferation, and mechanism of cell death. While specific cytotoxicity data for this compound is not extensively available in the reviewed literature, this guide utilizes data from structurally related cembrenoids to illustrate the application of these assays.[1][3][4]

Key In Vitro Cytotoxicity Assays

A multi-assay approach is recommended to build a comprehensive cytotoxic profile for a test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay : This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5] In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

  • LDH (Lactate Dehydrogenase) Release Assay : This assay measures cytotoxicity by quantifying the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage or lysis.[7][8][9] The amount of LDH in the supernatant is proportional to the number of dead or membrane-compromised cells.[8]

  • Annexin V/Propidium Iodide (PI) Staining : This flow cytometry-based assay is a hallmark method for detecting apoptosis.[5] Annexin V is a protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[10] Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it binds to DNA. This dual staining allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cell populations.[11]

  • Mitochondrial Membrane Potential (MMP) Assay : The disruption of mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis.[12] Fluorescent dyes like JC-1 or TMRE are used to measure changes in MMP.[12][13][14] In healthy cells, these dyes accumulate in the mitochondria, but in apoptotic cells with depolarized mitochondria, the dye accumulation is reduced, leading to a measurable change in fluorescence.[14]

  • Caspase Activity Assays : Caspases are a family of proteases that are the central executioners of apoptosis.[15][16] These assays measure the activity of specific caspases (e.g., Caspase-3, -7, -8, -9) using substrates that become fluorescent or colorimetric upon cleavage, providing a direct measure of apoptotic pathway activation.[17][18]

Data Presentation: Cytotoxicity of a Related Cembrene Diterpenoid

The following table summarizes the cytotoxic activity of a polyoxygenated cembrene-type diterpenoid (sarcoconvolutum D), isolated from the soft coral Sarcophyton convolutum, against various human cancer cell lines. This data is presented as an example of how to report quantitative results from cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a key parameter that denotes the concentration of a compound required to inhibit 50% of cell viability.[19]

CompoundCell LineAssay TypeIC50 (µM)Reference
Sarcoconvolutum DA549 (Lung Carcinoma)MTT49.70[1][3][4]
Sarcoconvolutum DHSC-2 (Oral Carcinoma)MTT53.17[1][3][4]

Experimental Workflow

A logical workflow is essential for the systematic evaluation of a compound's cytotoxicity. The process begins with a primary screening assay to determine overall toxicity (e.g., IC50 values) and proceeds to more detailed mechanistic assays if significant activity is observed.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation start Seed Cells in Microplates treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (e.g., 24-72h) treatment->incubation primary_assay Primary Viability Assay (e.g., MTT or LDH) incubation->primary_assay calc_ic50 Calculate IC50 Values primary_assay->calc_ic50 decision Is IC50 in Active Range? calc_ic50->decision apoptosis_assay Annexin V / PI Staining (Flow Cytometry) data_analysis Analyze Apoptotic Pathway apoptosis_assay->data_analysis mmp_assay Mitochondrial Potential (e.g., TMRE/JC-1 Assay) mmp_assay->data_analysis caspase_assay Caspase Activity (e.g., Caspase-Glo 3/7) caspase_assay->data_analysis end_node End Analysis data_analysis->end_node decision->apoptosis_assay Yes decision->mmp_assay Yes decision->caspase_assay Yes decision->end_node No

General workflow for assessing the in vitro cytotoxicity of this compound.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is adapted from standard methodologies for determining cell viability.[6][20]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom tissue culture plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[6]

  • Microplate reader (absorbance at 570-600 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000–10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include vehicle control wells (medium with the same concentration of solvent used for the compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[6]

  • Solubilization: Carefully remove the medium containing MTT. For adherent cells, aspirate the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6] For suspension cells, centrifuge the plate first to pellet the cells before removing the supernatant.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm if available.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.[19][21]

LDH Cytotoxicity Assay Protocol

This protocol measures lactate dehydrogenase release from damaged cells.[7][22][23]

Materials:

  • Cells and culture reagents as per the MTT assay.

  • LDH Cytotoxicity Assay Kit (commercially available kits provide the necessary substrate mix, assay buffer, and stop solution).

  • Lysis Buffer (often 10X, provided in the kit for maximum LDH release control).

  • Microplate reader (absorbance at 490 nm and 680 nm).[24]

Procedure:

  • Plate Setup: Seed and treat cells with this compound in a 96-well plate as described in the MTT protocol (Steps 1-3). Set up the following controls[24]:

    • Untreated Control: Spontaneous LDH release.

    • Vehicle Control: Spontaneous LDH release with solvent.

    • Maximum LDH Release Control: Add 10 µL of 10X Lysis Buffer to untreated wells 45 minutes before the final step.[24]

    • Medium Background Control: Complete medium without cells.

  • Sample Collection: After the incubation period, centrifuge the plate at ~300-400 x g for 5 minutes to pellet any detached cells.[7]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[24]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[24]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[24]

  • Stop Reaction: Add 50 µL of Stop Solution (from the kit) to each well.[24]

  • Absorbance Measurement: Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background absorbance.[24]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Annexin V/PI Apoptosis Assay Protocol

This protocol provides a method for quantifying apoptosis by flow cytometry.[10][11]

Materials:

  • Cells cultured in 6-well plates or T25 flasks.

  • This compound and appropriate controls (e.g., a known apoptosis inducer).

  • Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit.

  • 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).

  • Propidium Iodide (PI) staining solution.

  • Cold 1X PBS.

  • Flow cytometer.

Procedure:

  • Cell Treatment: Seed 1-5 x 10^5 cells and treat with the desired concentration of this compound (and controls) for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension, discard the supernatant, and wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution.[11]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry as soon as possible.[10] Use unstained, PI-only, and Annexin V-only controls to set up compensation and quadrants correctly.

Mechanistic Insights & Data Interpretation

The Intrinsic Apoptosis Pathway

Many cytotoxic compounds induce cell death via the intrinsic (mitochondrial) apoptosis pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[25][26] A cytotoxic stimulus can lead to the activation of pro-apoptotic proteins, which permeabilize the mitochondrial outer membrane, causing the release of cytochrome c. This, in turn, triggers the activation of a caspase cascade, leading to programmed cell death.[25]

G compound This compound (Cytotoxic Stimulus) bcl2_family Bcl-2 Family Regulation compound->bcl2_family bax_bak Bax/Bak Activation bcl2_family->bax_bak bcl2_anti Bcl-2/Bcl-xL (Anti-apoptotic) bcl2_family->bcl2_anti mitochondrion Mitochondrion bax_bak->mitochondrion Pore Formation bcl2_anti->bax_bak cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Executioner Caspases (Caspase-3, -7) apoptosome->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Cell Dismantling

Simplified diagram of the intrinsic (mitochondrial) apoptosis pathway.
Interpreting Annexin V/PI Flow Cytometry Data

The results from an Annexin V/PI assay are typically displayed as a quadrant plot, which differentiates cell populations based on their staining patterns.

G 1.5, 3 1.5, 3 center->1.5, 3 4, 0.75 4, 0.75 center->4, 0.75 y_axis Propidium Iodide (PI) → x_axis Annexin V → q1 Necrotic/Late Apoptotic Annexin V (+) PI (+) q2 Q2: Late Apoptotic Annexin V (+) PI (+) q3 Q3: Live Annexin V (-) PI (-) q4 Q4: Early Apoptotic Annexin V (+) PI (-) y_axis_start->center x_axis_start->center

Interpretation of a typical Annexin V and PI flow cytometry quadrant plot.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Cembranoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key assays and protocols used to evaluate the anti-inflammatory properties of cembranoids, a class of natural products derived from marine organisms. The information presented herein is intended to guide researchers in the selection and execution of appropriate experimental methods for the screening and characterization of cembranoid compounds with therapeutic potential.

Introduction to Cembranoids and Inflammation

Cembranoids are a large and structurally diverse family of diterpenoids, primarily isolated from soft corals of the genera Sarcophyton, Sinularia, and Lobophytum.[1] These compounds have garnered significant attention for their wide range of biological activities, including potent anti-inflammatory effects.[2] Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Key mediators of inflammation include nitric oxide (NO), prostaglandins (such as PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Many cembranoids have been shown to inhibit the production of these inflammatory mediators, often by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]

Data Presentation: Anti-inflammatory Activity of Cembranoids

The following table summarizes the quantitative data on the anti-inflammatory activity of various cembranoid compounds from different studies, providing a comparative overview of their potency.

Cembranoid CompoundSource OrganismAssayCell LineIC50 Value / % InhibitionReference
Nitric Oxide (NO) Inhibition
Lobophytin A (1)Lobophytum sarcophytoidesNO productionRAW264.7IC50 = 32.1 µM
Lobophytin B (3)Lobophytum sarcophytoidesNO productionRAW264.7IC50 = 7.1 µM
Epimuqubilin A (1)Latrunculia sp.NO productionRAW264.7IC50 = 7.4 µM[5]
Sigmosceptrellin A (6)Latrunculia sp.NO productionRAW264.7IC50 = 9.9 µM[5]
TNF-α Inhibition
Compound 3Sinularia sp.TNF-α releaseRAW264.7IC50 = 16.5 µM[6][7]
Compound 7Sinularia sp.TNF-α releaseRAW264.7IC50 = 5.6 µM[6][7]
Elastase Release and Superoxide Anion Generation Inhibition
Cherbonolide G (2)Sarcophyton cherbonnieriElastase releaseHuman neutrophils48.2% ± 6.2% at 30 µM[8][9][10]
Cherbonolide H (3)Sarcophyton cherbonnieriSuperoxide anion generationHuman neutrophils44.5% ± 4.6% at 30 µM[8][9][10]
Other
Compounds 1, 2, 4, 5Sinularia mollisMacrophage inhibitionZebrafish30.4% to 45.6% at 20 µM[3]
Flexibilin DSinularia flexibilisiNOS and COX-2 levelsRAW 264.719.27% and 30.08% at 20 µM[3]

Key Signaling Pathways in Inflammation Modulated by Cembranoids

Cembranoids exert their anti-inflammatory effects by interfering with key signaling cascades that regulate the expression of pro-inflammatory genes. The NF-κB and MAPK pathways are primary targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS) or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][11] Several cembranoids have been shown to inhibit NF-κB activation.[4][12]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-alpha LPS/TNF-alpha Receptor Receptor LPS/TNF-alpha->Receptor IKK IKK Receptor->IKK activates IκB-NF-κB IκB NF-κB IKK->IκB-NF-κB phosphorylates IκB IκB IκB Degradation Degradation IκB->Degradation Degradation NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates IκB-NF-κB->NF-κB releases DNA DNA NF-κB_n->DNA binds to Pro-inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) DNA->Pro-inflammatory_Genes

NF-κB Signaling Pathway in Inflammation.

MAPK Signaling Pathway

The MAPK signaling pathways are a group of cascades that are crucial for regulating a wide range of cellular processes, including inflammation.[13][14] The main MAPK families involved in inflammation are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[15] These kinases are activated by various extracellular stimuli and, in turn, phosphorylate and activate downstream transcription factors, such as activator protein-1 (AP-1), which also plays a role in the expression of inflammatory genes.[16] Cembranoids have been reported to suppress the activation of MAPK pathways.[3]

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor Inflammatory_Stimuli->Cell_Surface_Receptor MAPKKK MAPKKK (e.g., TAK1, MEKK1) Cell_Surface_Receptor->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, ATF2) MAPK->Transcription_Factors activates Pro-inflammatory_Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Pro-inflammatory_Gene_Expression induces Experimental_Workflow cluster_assays Anti-inflammatory Assays Cembranoid_Compound Cembranoid Compound Treatment Treatment with Cembranoid Cembranoid_Compound->Treatment Cell_Culture Cell Culture (e.g., RAW264.7 macrophages) Inflammatory_Stimulation Inflammatory Stimulation (e.g., LPS) Cell_Culture->Inflammatory_Stimulation Inflammatory_Stimulation->Treatment Incubation Incubation Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis NO_Assay Nitric Oxide (NO) Assay (Griess Assay) Supernatant_Collection->NO_Assay PGE2_Assay Prostaglandin E2 (PGE2) Assay (ELISA) Supernatant_Collection->PGE2_Assay Cytokine_Assay Pro-inflammatory Cytokine Assay (TNF-α, IL-6, IL-1β) (ELISA) Supernatant_Collection->Cytokine_Assay Western_Blot Western Blot (NF-κB, MAPK pathways) Cell_Lysis->Western_Blot

References

Application Notes and Protocols for the Evaluation of the Neuroprotective Effect of (+)-Cembrene A in Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Developing therapeutic agents that can protect neurons from damage is a critical area of research. (+)-Cembrene A, a natural diterpenoid, has been investigated for its potential neuroprotective properties. These application notes provide a comprehensive overview of the experimental protocols to evaluate the neuroprotective effects of this compound in neuronal cell models, focusing on its ability to mitigate oxidative stress, inhibit apoptosis, and modulate key signaling pathways. The human neuroblastoma cell line, SH-SY5Y, is utilized as a primary in vitro model due to its neuronal characteristics and extensive use in neurotoxicity and neuroprotection studies.

Data Presentation

The following tables summarize hypothetical quantitative data for the neuroprotective effects of this compound.

Table 1: Effect of this compound on SH-SY5Y Cell Viability under Oxidative Stress

Treatment GroupConcentration (µM)Cell Viability (%)LDH Release (% of Control)
Control (Untreated)-100 ± 5.25.1 ± 1.2
H₂O₂ (100 µM)-48 ± 4.545.3 ± 3.8
This compound198 ± 5.55.5 ± 1.5
599 ± 4.95.3 ± 1.3
1097 ± 5.15.8 ± 1.6
H₂O₂ + this compound162 ± 3.832.1 ± 2.9
575 ± 4.121.5 ± 2.5
1088 ± 4.612.7 ± 2.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Markers of Oxidative Stress and Apoptosis

Treatment GroupConcentration (µM)Intracellular ROS (Fold Change)Caspase-3 Activity (Fold Change)
Control (Untreated)-1.0 ± 0.11.0 ± 0.2
H₂O₂ (100 µM)-4.2 ± 0.53.8 ± 0.4
H₂O₂ + this compound13.1 ± 0.42.9 ± 0.3
52.2 ± 0.32.1 ± 0.2
101.4 ± 0.21.5 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Effect of this compound on Neuroprotective Signaling Pathways

Target ProteinTreatment GroupConcentration (µM)Relative Band Intensity (Fold Change vs. Control)
p-Akt (Ser473)H₂O₂ (100 µM)-0.4 ± 0.1
H₂O₂ + this compound50.8 ± 0.2
101.5 ± 0.3
Total AktAll Groups-~1.0
p-ERK1/2 (Thr202/Tyr204)H₂O₂ (100 µM)-0.5 ± 0.1
H₂O₂ + this compound50.9 ± 0.2
101.8 ± 0.4
Total ERK1/2All Groups-~1.0
Nuclear Nrf2H₂O₂ (100 µM)-0.6 ± 0.1
H₂O₂ + this compound51.2 ± 0.3
102.5 ± 0.5
Lamin B1 (Nuclear Loading Control)All Groups-~1.0

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture and Treatment

Cell Line: Human neuroblastoma SH-SY5Y cells.

Protocol:

  • Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • For experiments, seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

  • Allow cells to adhere and reach 70-80% confluency.

  • Pre-treat cells with various concentrations of this compound for 2 hours.

  • Induce neurotoxicity by adding a stressor, such as hydrogen peroxide (H₂O₂), for a specified duration (e.g., 24 hours).

cluster_workflow Experimental Workflow A Seed SH-SY5Y Cells B Pre-treat with This compound A->B C Induce Neurotoxicity (e.g., H₂O₂) B->C D Incubate C->D E Perform Assays (MTT, ROS, Western Blot) D->E

Experimental workflow for evaluating neuroprotection.
Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1×10⁴ cells/well and incubate for 24 hours.[1]

  • Pre-treat with this compound for 2 hours, followed by the addition of H₂O₂ (100 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[1]

  • Measure the absorbance at 490 nm using a microplate reader.[1]

  • Calculate cell viability as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to measure intracellular ROS levels.

Protocol:

  • Seed SH-SY5Y cells in a 24-well plate.

  • After treatment with this compound and H₂O₂, wash the cells with serum-free DMEM.

  • Incubate the cells with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C in the dark.[2][3]

  • Wash the cells twice with PBS.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.[3]

  • Normalize the fluorescence intensity to the protein concentration of each sample.

Apoptosis Assessment (Caspase-3 Activity Assay)

Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic substrate.

Protocol:

  • Seed and treat SH-SY5Y cells in a 6-well plate.

  • After treatment, lyse the cells and collect the protein supernatant.

  • Determine the protein concentration of each lysate.

  • Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-AMC) according to the manufacturer's instructions.

  • Measure the fluorescence generated from the cleavage of the substrate using a fluorometer.

  • Express caspase-3 activity as a fold change relative to the control group.

Western Blot Analysis of Signaling Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in neuroprotective signaling pathways.

Protocol:

  • Treat SH-SY5Y cells in 6-well plates as described above.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4]

  • Determine the protein concentration of the lysates using a BCA assay.[4]

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[4][5]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[4]

  • Incubate the membrane with primary antibodies against p-Akt, total Akt, p-ERK, total ERK, and Nrf2 overnight at 4°C.[4][6]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4]

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.[5]

  • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathway Diagrams

cluster_pathway Neuroprotective Signaling Pathways of this compound CembreneA This compound PI3K PI3K CembreneA->PI3K ERK ERK CembreneA->ERK Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 promotes nuclear translocation Apoptosis Apoptosis Akt->Apoptosis ERK->Nrf2 promotes nuclear translocation ERK->Apoptosis Keap1 Keap1 Nrf2->Keap1 dissociation ARE ARE Nrf2->ARE binds AntioxidantGenes Antioxidant & Cytoprotective Genes ARE->AntioxidantGenes activates transcription CellSurvival Cell Survival AntioxidantGenes->CellSurvival Apoptosis->CellSurvival

Proposed neuroprotective signaling pathways.

cluster_apoptosis Apoptosis Inhibition Pathway OxidativeStress Oxidative Stress (e.g., H₂O₂) Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CembreneA This compound CembreneA->Mitochondria inhibits CembreneA->Caspase3 inhibits

Mechanism of apoptosis inhibition.

References

Application Notes and Protocols for the Extraction of (+)-Cembrene A from Marine Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the extraction, isolation, and purification of (+)-Cembrene A, a bioactive cembranoid diterpene, from marine organisms. The methodologies outlined are compiled from various scientific studies and are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a 14-membered macrocyclic diterpenoid that has been isolated from various marine invertebrates, particularly soft corals of the genera Sarcophyton, Sinularia, and Lobophytum, as well as from some marine cyanobacteria.[1][2] This natural product and its analogues have garnered significant interest due to their diverse and potent biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[3] The efficient extraction and purification of this compound are crucial steps for its further investigation and potential therapeutic application.

This guide details the common workflows, from sample collection and initial extraction to final purification using chromatographic techniques.

Data Presentation: Extraction and Purification Summary

The following table summarizes quantitative data from various studies on the extraction of cembranoid diterpenes, including this compound, from different marine sources. This allows for a comparative overview of the efficiency of different protocols.

Marine OrganismExtraction Solvent(s)Purification Method(s)Compound(s) IsolatedYield/AmountReference
Sarcophyton convolutumEthyl AcetateColumn Chromatography, HPLCSarcoconvolutum A–E (cembrenoids)Not specified[3]
Lobophytum sp.Pentane-EtOAcColumn Chromatography, HPLC(+)-Sarcophytol-A, other cembranoids240.0 mg (of compound 3)[4]
Sinularia flexibilisDichloromethaneThin-Layer Chromatography (TLC), Column ChromatographyCembrene A and other known cembrane diterpenesNot specified[5]
Sarcophyton sp.AcetonePartitioning with EtOAc, Column ChromatographySarcophynoids D–I (cembranoids)Not specified[6][7]
Okeania sp. (cyanobacterium)Not specifiedHPLCKagimminols A and B (cembrene-type)Not specified[1]
Sinularia sp.Not specifiedNot specifiedLobane and Cembrane DiterpenesNot specified[8]

Experimental Protocols

The following protocols are generalized from common practices in the field for the extraction and isolation of this compound and related cembranoids.

This protocol describes a standard procedure for the initial extraction of lipophilic compounds, including this compound, from soft coral tissues.

1. Sample Preparation:

  • Collect fresh soft coral specimens. If not used immediately, freeze-dry or store at -20°C.
  • Cut the frozen or freeze-dried coral into small pieces to increase the surface area for extraction.[5]

2. Extraction:

  • Immerse the prepared coral material in a suitable organic solvent. Common choices include dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), methanol (MeOH), or acetone.[9][10]
  • For exhaustive extraction, perform multiple extractions (e.g., 3 times) with the chosen solvent.
  • The extraction can be done at room temperature with stirring or maceration for 24-48 hours for each extraction cycle.
  • Combine the solvent extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Solvent Partitioning (Liquid-Liquid Extraction):

  • Dissolve the crude extract in a biphasic solvent system to separate compounds based on their polarity. A common system is ethyl acetate and water.[6]
  • The lipophilic compounds, including this compound, will preferentially partition into the organic layer (EtOAc).
  • Separate the layers and collect the organic phase.
  • Wash the organic phase with brine (saturated NaCl solution) to remove residual water.
  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent to yield the fraction enriched with cembranoids.

This protocol details the purification of this compound from the enriched fraction obtained in Protocol 1.

1. Silica Gel Column Chromatography (Initial Separation):

  • Prepare a silica gel column (e.g., 40–63 μm particle size).
  • Dissolve the dried extract in a minimal amount of a non-polar solvent (e.g., hexane or pentane).
  • Load the sample onto the column.
  • Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of a non-polar solvent (e.g., pentane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or acetone).[4]
  • Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).
  • Combine fractions containing compounds with similar TLC profiles.

2. High-Performance Liquid Chromatography (HPLC) (Final Purification):

  • Subject the fractions containing the target compound to further purification by HPLC.
  • A normal-phase or reverse-phase column can be used depending on the specific cembranoids. For this compound, a normal-phase column is often employed.
  • A typical mobile phase for normal-phase HPLC is a mixture of cyclohexane and ethyl acetate (e.g., 95:5 or 70:30 v/v).[4]
  • Monitor the elution using a UV detector.
  • Collect the peak corresponding to this compound.
  • Evaporate the solvent to obtain the pure compound.

3. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and comparison with literature data.[5][6]

Visualizations

The following diagrams illustrate the workflows and logical relationships in the extraction and purification of this compound.

Extraction_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis MarineOrganism Marine Organism (e.g., Soft Coral) Preparation Freeze-drying & Grinding MarineOrganism->Preparation SolventExtraction Solvent Extraction (e.g., EtOAc, CH2Cl2) Preparation->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract Partitioning Solvent Partitioning CrudeExtract->Partitioning EnrichedFraction Enriched Cembranoid Fraction Partitioning->EnrichedFraction ColumnChromatography Silica Gel Column Chromatography EnrichedFraction->ColumnChromatography HPLC HPLC Purification ColumnChromatography->HPLC PureCompound Pure this compound HPLC->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis

Caption: Generalized workflow for the extraction and purification of this compound.

Detailed_Protocol_Flow start Start: Fresh/Frozen Soft Coral prep Mince or grind the sample start->prep extraction Macerate with Dichloromethane (3x) prep->extraction filtration Filter and combine extracts extraction->filtration evaporation1 Evaporate solvent under reduced pressure filtration->evaporation1 crude_extract Crude Dichloromethane Extract evaporation1->crude_extract partitioning Partition between n-Hexane and 90% Methanol crude_extract->partitioning hexane_phase n-Hexane Phase (Lipids) partitioning->hexane_phase Discard methanol_phase Methanol Phase (Cembranoids) partitioning->methanol_phase evaporation2 Evaporate Methanol methanol_phase->evaporation2 methanol_residue Methanol Residue evaporation2->methanol_residue column_chrom Silica Gel Column Chromatography (Hexane/EtOAc gradient) methanol_residue->column_chrom fractions Collect and analyze fractions by TLC column_chrom->fractions hplc_prep Pool fractions containing Cembrene A fractions->hplc_prep hplc Normal-Phase HPLC (Cyclohexane/EtOAc) hplc_prep->hplc pure_cembrene Pure this compound hplc->pure_cembrene

Caption: Detailed experimental flow for this compound isolation.

References

Application Notes and Protocols: Leveraging (+)-Cembrene A as a Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cembrene A, a naturally occurring 14-membered macrocyclic diterpene, represents a promising and versatile scaffold for the design and development of novel therapeutic agents. As a member of the cembranoid family, it shares a core structure with numerous compounds isolated from marine organisms, particularly soft corals, which have demonstrated a wide array of biological activities.[1] Notably, cembranoids have exhibited significant potential as anticancer and anti-inflammatory agents.[2][3]

The unique macrocyclic structure of this compound offers a foundation for creating a diverse library of derivatives through targeted chemical modifications. This document provides detailed application notes and experimental protocols to guide researchers in utilizing this compound as a starting point for the synthesis of novel drug candidates and for evaluating their biological activities. The information presented herein is a synthesis of current scientific literature on cembranoids, offering a practical framework for advancing drug discovery efforts based on this compelling natural product scaffold. While specific data for this compound is limited in some areas, the broader cembranoid data provides a strong rationale for its use in medicinal chemistry.

Data Presentation: Biological Activities of Cembranoid Derivatives

The following tables summarize the reported cytotoxic and anti-inflammatory activities of various cembranoid derivatives, providing a baseline for comparison when evaluating newly synthesized analogs of this compound.

Table 1: Cytotoxic Activity of Cembranoid Derivatives Against Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Sarcoconvolutum DA549 (Lung)49.70[2]
Sarcoconvolutum DHSC-2 (Oral)53.17[2]
BielschowskysinEKVX (Non-small cell lung)< 0.01[4]
BielschowskysinCAKI-1 (Renal)0.51[4]
Sarcoehrenbergilid DA549 (Lung)15.2[5]
Sarcoehrenbergilid DCaco-2 (Colon)18.5[5]
Sarcoehrenbergilid DHepG2 (Liver)22.1[5]
Sarcoehrenbergilid EA549 (Lung)12.8[5]
Sarcoehrenbergilid ECaco-2 (Colon)15.6[5]
Sarcoehrenbergilid EHepG2 (Liver)19.3[5]
Sarcoehrenbergilid FA549 (Lung)25.4[5]
Sarcoehrenbergilid FCaco-2 (Colon)28.9[5]
Sarcoehrenbergilid FHepG2 (Liver)33.7[5]

Table 2: Anti-inflammatory Activity of Cembranoid Derivatives

Compound/DerivativeAssayIC50 (µM)Reference
Cembranoid Derivative 11TNF-α inhibition (RAW264.7 cells)1.1[6]
CostunolideTNF-α inhibition2.05[1]
Dehydrocostus lactoneTNF-α inhibition2.06[1]
Semi-synthetic analogue 6ATNF-α inhibition1.84[1]
Semi-synthetic analogue 16TNF-α inhibition1.97[1]

Experimental Protocols

General Protocol for the Synthesis of this compound Derivatives

This protocol provides a generalized approach for the chemical modification of the this compound scaffold. Specific reaction conditions will need to be optimized for each desired transformation.

Objective: To synthesize a library of this compound derivatives for biological screening.

Materials:

  • This compound (starting material)

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Reagents for specific transformations (e.g., epoxidation agents like m-CPBA; oxidizing agents like PCC or Dess-Martin periodinane; reagents for esterification or amidation)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • Silica gel for column chromatography

  • Rotary evaporator

  • NMR spectrometer, Mass spectrometer, and IR spectrophotometer for characterization

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound in an appropriate anhydrous solvent.

  • Reagent Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath. Slowly add the chosen reagent for the desired chemical modification (e.g., epoxidation, oxidation, esterification).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: Once the reaction is complete, quench the reaction by adding an appropriate aqueous solution (e.g., saturated sodium bicarbonate, sodium thiosulfate). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified derivative using NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure.

G cluster_synthesis Synthetic Workflow Start This compound Reaction Chemical Modification (e.g., Epoxidation, Oxidation) Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, IR Purification->Characterization Derivative Purified Derivative Characterization->Derivative

Caption: Generalized workflow for the synthesis of this compound derivatives.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, HSC-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

G Seed_Cells Seed Cancer Cells in 96-well plate Treat_Cells Treat with Cembrene A Derivatives Seed_Cells->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Protocol for Anti-inflammatory Activity Assay (TNF-α Inhibition in LPS-stimulated RAW264.7 Macrophages)

Objective: To evaluate the anti-inflammatory potential of this compound derivatives by measuring their ability to inhibit TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW264.7 murine macrophage cell line

  • Complete cell culture medium

  • 24-well cell culture plates

  • This compound derivatives dissolved in DMSO

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kit for murine TNF-α

  • Griess Reagent for nitric oxide measurement (optional)

Procedure:

  • Cell Seeding: Seed RAW264.7 cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., dexamethasone).

  • Supernatant Collection: After incubation, collect the cell culture supernatants and store them at -80°C until analysis.

  • TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value for TNF-α inhibition.

Signaling Pathways and Potential Mechanisms of Action

While the precise molecular targets of this compound are still under investigation, many natural products with anticancer and anti-inflammatory properties are known to modulate key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response.[9] In cancer, constitutive activation of NF-κB promotes cell proliferation, survival, and metastasis.[10] It is hypothesized that this compound derivatives may exert their anti-inflammatory and anticancer effects by inhibiting the activation of the NF-κB pathway.

G cluster_nfkb NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB P Proteasome Proteasomal Degradation IkB->Proteasome Ub NFkB_active Active NF-κB NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB Nucleus Nucleus NFkB_active->Nucleus Transcription Gene Transcription (Pro-inflammatory mediators, Survival factors) Nucleus->Transcription CembreneA This compound Derivative? CembreneA->IKK Inhibition?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.

MAPK Signaling Pathway

The MAPK pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[11] Dysregulation of this pathway is a common feature in many cancers. Some natural products have been shown to modulate MAPK signaling, leading to cell cycle arrest and apoptosis in cancer cells.

G cluster_mapk MAPK Signaling Pathway Growth_Factors Growth Factors/ Stress Ras Ras Growth_Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Inflammation Transcription_Factors->Cellular_Response CembreneA This compound Derivative? CembreneA->Raf Modulation?

Caption: Potential modulation of the MAPK signaling pathway by this compound derivatives.

Conclusion

This compound provides a rich chemical scaffold for the development of novel therapeutics. The protocols and data presented in these application notes offer a foundational guide for researchers to synthesize and evaluate new derivatives. Further investigation into the specific molecular targets and mechanisms of action will be crucial for optimizing the therapeutic potential of this promising class of natural products. The exploration of structure-activity relationships through the generation of diverse analogs will undoubtedly pave the way for the discovery of potent and selective drug candidates for the treatment of cancer and inflammatory diseases.

References

Investigating the Anticancer Mechanism of (+)-Cembrene A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Cembrene A, a natural cembranoid diterpene, has been identified as a potential anticancer agent. While direct mechanistic studies on this compound are limited, research on closely related cembranoid diterpenes provides significant insights into its probable mechanism of action. This document outlines the likely signaling pathways affected by this compound and provides detailed protocols for key experiments to investigate its anticancer properties. The information presented is synthesized from studies on cembranoids such as sarcophine, α-2,7,11-cembratriene-4,6-diol (α-CBD), and sarcophine-diol, which suggest that this compound likely exerts its anticancer effects through the induction of apoptosis, cell cycle arrest, and modulation of critical cell signaling pathways, including the PI3K/Akt and MAPK pathways.

Introduction

Cembranoid diterpenes, a class of natural products isolated from terrestrial plants and marine organisms, have demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer effects[1][2]. While several cembranoids have been evaluated for their cytotoxic effects against various cancer cell lines, the precise molecular mechanisms underlying their anticancer activity are not fully elucidated for all members of this class. This document focuses on the potential anticancer mechanism of this compound, drawing parallels from studies on structurally similar cembranoids.

Postulated Anticancer Mechanism of this compound

Based on the current literature for related cembranoid diterpenes, the anticancer mechanism of this compound is likely multifaceted, involving the induction of programmed cell death (apoptosis), halting of the cell division cycle (cell cycle arrest), and interference with key signaling cascades that regulate cell survival and proliferation.

Induction of Apoptosis

Cembranoids have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, sarcophine-diol has been reported to induce apoptosis in human epidermoid carcinoma A431 cells by activating the extrinsic pathway, leading to the activation of caspase-8 and subsequently caspase-3[3][4]. Other cembranoids have been shown to induce apoptosis in liver hepatocellular (HepG2) cells[5].

The proposed apoptotic pathway initiated by this compound is depicted below:

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Cembrene_A This compound Death_Receptors Death Receptors (e.g., FAS, TNFR) Cembrene_A->Death_Receptors Bcl2_Family Bcl-2 Family Proteins (e.g., Bax, Bcl-2) Cembrene_A->Bcl2_Family Caspase8 Caspase-8 (Initiator Caspase) Death_Receptors->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Bcl2_Family->Mitochondria Caspase9 Caspase-9 (Initiator Caspase) Cytochrome_c->Caspase9 Caspase9->Caspase3

Postulated apoptotic signaling pathway induced by this compound.
Induction of Cell Cycle Arrest

Several terpenoids have been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation[6]. For example, α-CBD has been found to inhibit the proliferation of hepatocellular carcinoma cells by causing S phase arrest[7][8]. Other compounds have been shown to induce G2/M phase arrest[9]. It is plausible that this compound also disrupts the normal progression of the cell cycle in cancer cells.

The potential mechanism of cell cycle arrest is illustrated in the following diagram:

Cembrene_A This compound Cyclin_CDK Cyclin/CDK Complexes Cembrene_A->Cyclin_CDK Inhibition G1_S_Transition G1/S Transition Cembrene_A->G1_S_Transition Block G2_M_Transition G2/M Transition Cembrene_A->G2_M_Transition Block Cyclin_CDK->G1_S_Transition Promotion S_Phase S Phase G1_S_Transition->S_Phase Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest S_Phase->G2_M_Transition M_Phase M Phase G2_M_Transition->M_Phase G2_M_Transition->Cell_Cycle_Arrest

Potential mechanism of this compound-induced cell cycle arrest.
Modulation of PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are crucial for cell survival, proliferation, and differentiation, and their dysregulation is a hallmark of many cancers. Some cembranoids have been shown to exert their effects by modulating these pathways[2][10]. For instance, certain cembranoid diterpenes mediate their neuroprotective activity through the PI3K pathway[2]. Another cembranoid, lobolide, has been found to inhibit the NF-κB pathway and the activity of p38 and ERK MAPKs[11]. Therefore, it is hypothesized that this compound may inhibit cancer cell growth by downregulating the PI3K/Akt pathway and modulating the MAPK pathway.

A simplified representation of these signaling pathways and the potential intervention by this compound is provided below:

cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway Cembrene_A This compound PI3K PI3K Cembrene_A->PI3K Inhibition Ras Ras Cembrene_A->Ras Modulation Akt Akt PI3K->Akt Cell_Survival Cell_Survival Akt->Cell_Survival Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes

Postulated modulation of PI3K/Akt and MAPK pathways by this compound.

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from experiments investigating the anticancer effects of this compound, based on findings for similar cembranoid compounds.

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (µM) after 48h
A549Lung Carcinoma49.70[12]
HSC-2Oral Squamous Carcinoma53.17[12]
HepG2Hepatocellular CarcinomaData not available
MCF-7Breast Adenocarcinoma44.0 ± 6.4[13][14]
MOLT-4Lymphoblastic Leukemia28.4 ± 3.7[13][14]
LS180Colon Adenocarcinoma42.8 ± 2.1[13][14]

Note: IC50 values are for related cembranoid diterpenes and serve as an example.

Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution.

Treatment% Apoptotic Cells (Annexin V+)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control5.2 ± 1.160.5 ± 2.325.1 ± 1.814.4 ± 1.5
This compound (25 µM)25.8 ± 3.555.2 ± 2.935.3 ± 2.19.5 ± 1.2
This compound (50 µM)48.3 ± 4.248.7 ± 3.142.1 ± 2.59.2 ± 1.1

Note: Data is hypothetical and for illustrative purposes.

Table 3: Effect of this compound on the Expression of Key Signaling Proteins.

ProteinControl (Relative Expression)This compound (50 µM) (Relative Expression)Fold Change
p-Akt/Akt1.000.45 ± 0.08↓ 2.2-fold
p-ERK/ERK1.000.62 ± 0.11↓ 1.6-fold
Cleaved Caspase-31.003.85 ± 0.42↑ 3.85-fold
Bcl-21.000.38 ± 0.06↓ 2.6-fold
Bax1.002.15 ± 0.25↑ 2.15-fold

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed protocols for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cells.

Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compound Treat with varying concentrations of This compound Incubate_24h->Treat_Compound Incubate_48h Incubate for 48h Treat_Compound->Incubate_48h Add_MTT Add MTT solution to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Workflow for the MTT cell viability assay.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • PBS

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples using a flow cytometer.

Western Blot Analysis

This protocol is for detecting changes in the expression levels of specific proteins involved in apoptosis and cell signaling.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-caspase-3, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Lyse the cells with RIPA buffer and collect the protein lysates.

  • Determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

While direct experimental evidence for the anticancer mechanism of this compound is still forthcoming, the available data on related cembranoid diterpenes strongly suggest a mechanism involving the induction of apoptosis, cell cycle arrest, and modulation of the PI3K/Akt and MAPK signaling pathways. The protocols provided herein offer a robust framework for researchers to systematically investigate these potential mechanisms and to further elucidate the therapeutic potential of this compound in cancer treatment. Future studies should focus on validating these hypothesized mechanisms and identifying the direct molecular targets of this compound to fully understand its mode of action.

References

Methodology for Studying Termite Behavior with (+)-Cembrene A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cembrene A, a monocyclic diterpene, has been identified as a significant trail pheromone in various termite species, particularly within the Nasutitermitinae subfamily. Understanding the behavioral responses of termites to this compound is crucial for developing novel and effective pest management strategies. These application notes provide detailed protocols for conducting behavioral assays to assess the efficacy of this compound in eliciting trail-following, recruitment, and orientation behaviors in termites. Additionally, a generalized model of the underlying chemosensory signaling pathway is presented.

Data Presentation

Table 1: Behavioral Responses of Nasutitermes costalis to Racemic and Chiral Cembrene-A
CompoundConcentration (mg/mL)Behavioral ResponseEfficacy
Racemic Cembrene-A10⁻¹ - 10⁻⁶Ineffective in recruiting termitesLow
Racemic Cembrene-A10⁻¹ - 10⁻⁵Produced an orientation effectModerate
Chiral Cembrene-A10⁻¹ and 10⁻³Produced recruitment in soldiersHigh (in soldiers)
Chiral Cembrene-ANot specifiedLess effective in recruiting workersLow (in workers)
Sternal Gland ExtractNot applicableStrong recruitment in soldiers and workersHigh (positive control)

Data synthesized from Hall, P., & Traniello, J. F. (1985). Behavioral bioassays of termite trail pheromones. Journal of Chemical Ecology, 11(11), 1503-1513.[1]

Experimental Protocols

Protocol 1: Trail-Following Bioassay

This protocol is designed to assess the ability of this compound to elicit trail-following behavior in termites.

Materials:

  • This compound standard

  • Solvent (e.g., hexane)

  • Filter paper strips (e.g., 15 cm x 5 cm)

  • Micropipette

  • Plastic ring (3 cm diameter x 1 cm high) with a small aperture

  • Petri dishes

  • Termite workers (e.g., Nasutitermes costalis)

  • Stopwatch

  • Video recording equipment (optional)

Procedure:

  • Preparation of this compound Solutions: Prepare serial dilutions of this compound in the chosen solvent. Concentrations ranging from 10⁻⁵ mg/mL to 10⁻¹ mg/mL are recommended based on previous studies.[1] A solvent-only solution should be prepared as a negative control.

  • Creating the Artificial Trail: Using a micropipette, apply a consistent volume (e.g., 1 µL/cm) of the this compound solution to draw a 12 cm long trail on a filter paper strip. Mark points at 4 cm, 8 cm, and 12 cm along the trail.[2] Prepare separate strips for each concentration and the control. Allow the solvent to evaporate completely.

  • Termite Acclimation: Place a single termite worker inside the plastic ring for a brief acclimation period (e.g., 30 seconds) at the beginning of the trail.

  • Behavioral Observation: Gently remove the plastic ring through the aperture to allow the termite to start following the trail.

  • Data Collection: Record the following parameters:

    • Time to complete the trail: The time taken for the termite to travel the entire 12 cm length.

    • Speed: Calculate the speed of the termite along the trail (distance/time).

    • Trail fidelity: Note if the termite reverses direction or leaves the trail at any point. Record the distance at which this occurs.

    • Percentage of termites completing the trail: For each concentration, test a significant number of individual termites (e.g., n=20) and calculate the percentage that successfully follows the entire trail.[2]

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, Tukey's HSD test) to compare the effects of different concentrations of this compound.[2]

Protocol 2: Recruitment Bioassay

This protocol assesses the ability of this compound to recruit nestmates to a specific location.

Materials:

  • Same materials as Protocol 1

  • Foraging arena (e.g., a larger Petri dish or a custom-made chamber)

  • Nest or holding container with a colony of termites

Procedure:

  • Preparation of the Foraging Arena: Create a trail using a specific concentration of this compound (e.g., 10⁻¹ mg/mL or 10⁻³ mg/mL for soldiers) leading from the entrance of the nest/holding container to a specific point within the foraging arena.[1]

  • Introduction of a Forager: Introduce a single termite (forager) to the end of the trail in the foraging arena.

  • Observation of Recruitment: Observe if the forager returns to the nest along the artificial trail and subsequently leads other termites (recruits) back to the foraging arena.

  • Data Collection:

    • Number of recruited individuals: Count the number of termites that follow the trail to the designated point within a specific timeframe (e.g., 5 minutes).

    • Latency to recruitment: Measure the time it takes for the first recruit to appear.

  • Controls: Use a solvent-only trail as a negative control and a trail made from sternal gland extract as a positive control.[1]

  • Data Analysis: Compare the number of recruited individuals and the latency to recruitment across the different treatments.

Protocol 3: Orientation Bioassay (Y-Maze)

This protocol determines the preference of termites for this compound over a control.

Materials:

  • Y-maze olfactometer

  • Air pump and flow meter

  • Charcoal-filtered and humidified air

  • This compound solution and solvent control

  • Filter paper discs

Procedure:

  • Preparation of the Y-Maze: Place a filter paper disc treated with the this compound solution in one arm of the Y-maze and a solvent-treated disc in the other arm.

  • Airflow: Introduce a constant, purified airflow through both arms of the Y-maze.

  • Termite Introduction: Introduce a single termite into the base of the Y-maze.

  • Choice Observation: Observe which arm of the maze the termite chooses. A choice is recorded when the termite moves a certain distance (e.g., 2 cm) into one of the arms.

  • Data Collection: For each concentration of this compound, test a significant number of termites and record the number of individuals choosing each arm.

  • Data Analysis: Use a chi-square test to determine if there is a significant preference for the arm containing this compound.

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_prep Preparation cluster_assay Behavioral Assay cluster_data Data Collection & Analysis prep_solution Prepare this compound Solutions (Serial Dilutions) prep_trail Create Artificial Trails (Filter Paper) prep_solution->prep_trail prep_control Prepare Solvent Control prep_control->prep_trail acclimation Termite Acclimation prep_trail->acclimation observation Behavioral Observation (Trail-following, Recruitment, Orientation) acclimation->observation data_collection Record Behavioral Parameters (Time, Speed, Fidelity, Numbers) observation->data_collection data_analysis Statistical Analysis (ANOVA, Chi-Square) data_collection->data_analysis conclusion Conclusion on Behavioral Effects data_analysis->conclusion

Olfactory_Signaling_Pathway cluster_environment External Environment cluster_sensillum Antennal Sensillum cluster_neuron Olfactory Sensory Neuron (OSN) cembrene This compound (Odorant Molecule) sensillum_pore Sensillum Pore cembrene->sensillum_pore Enters obp_csp Odorant Binding Protein (OBP) / Chemosensory Protein (CSP) sensillum_pore->obp_csp Binds to obp_complex OBP/CSP-Cembrene Complex obp_csp->obp_complex Forms receptor Odorant Receptor (OR) (e.g., ORx + Orco) obp_complex->receptor Activates signal_transduction Signal Transduction Cascade receptor->signal_transduction Initiates action_potential Action Potential Generation signal_transduction->action_potential Leads to brain Antennal Lobe of Brain (Behavioral Response) action_potential->brain Transmits Signal to

References

The Strategic Application of (+)-Cembrene A in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Cembrene A, a 14-membered macrocyclic diterpene first isolated from the soft coral Nephthea sp., serves as a crucial chiral precursor and biosynthetic blueprint for a diverse array of intricate natural products. Its inherent stereochemistry and reactive olefinic bonds provide a valuable starting point for the enantioselective synthesis of more complex molecules, particularly those with challenging polycyclic frameworks. This application note details the utility of this compound as a conceptual and, in biomimetic approaches, a direct precursor in natural product synthesis, with a focus on the kempane and rippertenol families of diterpenes.

Biosynthetic Relationship and Synthetic Inspiration

The structural framework of this compound is the biosynthetic precursor to a variety of complex polycyclic diterpenes. Nature employs elegant enzymatic cascades to fold and cyclize the flexible 14-membered ring of cembrene A into highly congested and stereochemically rich structures. A prominent example is the biosynthesis of rippertenol, a tetracyclic diterpene with a unique[1][1][2][3] fused ring system. The proposed biosynthetic pathway, which involves a series of transannular cyclizations and rearrangements of a cembranoid precursor, has inspired synthetic chemists to develop innovative strategies for the construction of these complex molecular architectures.

While direct semi-synthesis starting from this compound to these complex targets remains a significant challenge, its structure provides a clear retrosynthetic roadmap. Total syntheses of molecules like rippertenol are therefore conceptually guided by the biosynthetic hypothesis originating from cembrene A.

Case Study: Total Synthesis of Rippertenol

The total synthesis of rippertenol, accomplished by Snyder and coworkers, stands as a landmark achievement that showcases the strategic translation of biosynthetic insights into practical synthetic planning. Although this synthesis does not commence from this compound itself, the strategic approach to construct the complex tetracyclic core is heavily influenced by the hypothetical cyclization of a cembranoid precursor. The synthesis highlights key transformations that are of broad interest to synthetic and medicinal chemists.

Key Strategic Elements:
  • Late-Stage Seven-Membered Ring Formation: To circumvent the conformational complexities of a 14-membered ring precursor, the seven-membered ring of rippertenol was installed in the later stages of the synthesis.

  • Inverse-Electron-Demand Diels-Alder Reaction: A crucial step to construct a key tricyclic intermediate with precise stereochemical control.

  • Ring Expansion: A challenging yet effective method to form the seven-membered ring from a six-membered precursor.

The logical flow of this synthetic endeavor can be visualized as a strategic departure from a hypothetical cembranoid intermediate, leading to the complex architecture of rippertenol.

cluster_inspiration Biosynthetic Inspiration cluster_synthesis Synthetic Realization Cembrene_A This compound (Biosynthetic Precursor) Hypothetical_Intermediate Hypothetical Tricyclic Intermediate Cembrene_A->Hypothetical_Intermediate Biosynthetic Cascade Rippertenol Rippertenol Hypothetical_Intermediate->Rippertenol Rearrangement Synthetic_Intermediate Key Synthetic Tricyclic Intermediate Synthetic_Intermediate->Rippertenol Late-Stage Ring Expansion

Figure 1. Conceptual relationship between the biosynthetic pathway from this compound and the synthetic strategy towards rippertenol.

Experimental Protocols

The following protocols are adapted from the total synthesis of rippertenol by Snyder and coworkers and represent key transformations that are broadly applicable in complex molecule synthesis.

Table 1: Summary of Key Synthetic Transformations and Yields
StepTransformationReagents and ConditionsProductYield (%)
1Inverse-Electron-Demand Diels-Alder Reaction1. Dienophile, CH2Cl2, 0 °C to rt2. Diene, Sc(OTf)3 (10 mol %), CH2Cl2, -78 °C to rtTricyclic adduct68
2Ring Expansion1. TMSCHN2, BF3·OEt2, CH2Cl2, -78 to -50 °CSeven-membered ring ketone65
3Final Reduction1. Li, NH3, THF, -78 °CRippertenol46
Detailed Methodologies

Step 1: Inverse-Electron-Demand Diels-Alder Reaction

To a solution of the dienophile (1.0 equiv) in CH₂Cl₂ (0.1 M) at 0 °C is added the diene (1.2 equiv). The reaction mixture is cooled to -78 °C and scandium(III) triflate (0.1 equiv) is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography (SiO₂) to afford the tricyclic adduct.

Step 2: Ring Expansion

To a solution of the tricyclic ketone (1.0 equiv) in CH₂Cl₂ (0.05 M) at -78 °C is added trimethylsilyldiazomethane (2.0 M in hexanes, 1.5 equiv). Boron trifluoride diethyl etherate (1.5 equiv) is then added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then warmed to -50 °C for 1 hour. The reaction is quenched with saturated aqueous NH₄Cl and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography (SiO₂) to yield the seven-membered ring ketone.

Step 3: Final Reduction (Birch Reduction)

To a solution of the enone (1.0 equiv) in freshly distilled THF (0.02 M) at -78 °C is added condensed ammonia (approx. 10 mL). Small pieces of lithium metal are added until a persistent blue color is observed. The reaction is stirred for 1 hour at -78 °C and then quenched by the addition of solid isoprene followed by methanol. The ammonia is allowed to evaporate, and the residue is partitioned between water and Et₂O. The aqueous layer is extracted with Et₂O, and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The product, rippertenol, is purified by flash chromatography (SiO₂).

Application in Drug Discovery and Development

The development of synthetic routes to complex natural products like rippertenol, guided by the structure of this compound, is of significant interest to the pharmaceutical industry. Access to these molecules and their analogues allows for the exploration of their biological activities and the development of new therapeutic agents. For instance, rippertenol has shown activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this structural class in addressing antibiotic resistance. The synthetic protocols detailed herein provide a foundation for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Cembrene_A This compound (Structural Blueprint) Synthetic_Strategy Development of Synthetic Strategies Cembrene_A->Synthetic_Strategy Natural_Product_Synthesis Total Synthesis of Rippertenol & Analogues Synthetic_Strategy->Natural_Product_Synthesis Biological_Screening Biological Activity Screening (e.g., anti-MRSA) Natural_Product_Synthesis->Biological_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies Lead_Optimization Lead Compound Optimization SAR_Studies->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

Figure 2. Workflow from this compound as a structural inspiration to the development of potential drug candidates.

Conclusion

This compound represents a powerful tool in the arsenal of synthetic chemists. While its direct use in semi-synthesis of highly complex, rearranged diterpenes is an area that warrants further exploration, its role as a conceptual guidepost for total synthesis is firmly established. The strategies developed for the synthesis of rippertenol, inspired by the biosynthetic relationship with cembrene A, provide valuable and broadly applicable protocols for the construction of intricate molecular architectures, thereby paving the way for the discovery and development of new therapeutic agents.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of (+)-Cembrene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental setup to evaluate the antimicrobial properties of (+)-Cembrene A, a natural diterpene. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and are intended to ensure reliable and reproducible results.

Introduction

This compound is a cembrene-type diterpenoid, a class of natural products known for a variety of biological activities, including anti-inflammatory and cytotoxic effects. While some cembranoid diterpenes have demonstrated antimicrobial properties, the specific activity of this compound is not extensively documented. For instance, certain cembrene diterpenoids isolated from the soft coral Sarcophyton trocheliophorum have shown antimicrobial activity with Minimum Inhibitory Concentrations (MICs) in the micromolar range against pathogenic bacteria[1]. Conversely, other studies on cembrene diterpenoids from Sinularia flexibilis reported no antibacterial effect against Cutibacterium acnes[2][3]. Therefore, a systematic evaluation of this compound's antimicrobial potential is warranted.

This document provides detailed protocols for determining the antimicrobial efficacy of this compound through standardized in vitro assays, including broth microdilution for MIC determination and agar disk diffusion for assessing inhibitory activity. Additionally, protocols for preliminary safety evaluation through cytotoxicity and hemolytic assays are included.

Data Presentation

Quantitative data from the antimicrobial assays should be summarized for clear comparison. The following tables are templates for recording experimental results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismATCC Strain No.MIC (µg/mL)Positive Control (Antibiotic)Positive Control MIC (µg/mL)
Staphylococcus aureusATCC 25923Vancomycin
Escherichia coliATCC 25922Gentamicin
Pseudomonas aeruginosaATCC 27853Ciprofloxacin
Candida albicansATCC 10231Amphotericin B
(Other)

Table 2: Zone of Inhibition Diameters for this compound

Test MicroorganismATCC Strain No.Concentration of this compound on Disk (µg)Zone of Inhibition (mm)Positive Control (Antibiotic)Positive Control Zone (mm)
Staphylococcus aureusATCC 25923Vancomycin (30 µg)
Escherichia coliATCC 25922Gentamicin (10 µg)
Pseudomonas aeruginosaATCC 27853Ciprofloxacin (5 µg)
Candida albicansATCC 10231Amphotericin B (20 µg)
(Other)

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism[4][5][6].

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculums standardized to 0.5 McFarland

  • Positive control antibiotics (e.g., Gentamicin, Vancomycin, Amphotericin B)

  • Negative control (vehicle solvent, e.g., DMSO)

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to achieve a range of test concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well containing the serially diluted this compound.

  • Controls:

    • Growth Control: Wells containing only broth and the microbial inoculum.

    • Sterility Control: Wells containing only sterile broth.

    • Positive Control: Wells containing a known antibiotic with the microbial inoculum.

    • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve this compound with the microbial inoculum.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Result Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Agar Disk Diffusion Assay

This qualitative test assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound[7][8][9].

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculums standardized to 0.5 McFarland

  • Positive control antibiotic disks

  • Sterile swabs

  • Calipers or a ruler

Protocol:

  • Preparation of Test Disks: Aseptically apply a known concentration of this compound solution to sterile filter paper disks and allow them to dry.

  • Inoculum Plating: Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of growth.

  • Disk Placement: Aseptically place the this compound-impregnated disks and the positive control antibiotic disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Result Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Safety and Selectivity Assays

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that is toxic to mammalian cells, providing an indication of its potential for host toxicity.

Materials:

  • Mammalian cell line (e.g., HEK293, Vero)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The 50% cytotoxic concentration (CC₅₀) can be determined from the dose-response curve.

Hemolytic Assay

This assay evaluates the potential of a compound to lyse red blood cells, an important indicator of its biocompatibility.

Materials:

  • Freshly collected red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • This compound

  • Positive control (e.g., Triton X-100)

  • Negative control (PBS)

  • 96-well plates

  • Centrifuge

  • Microplate reader

Protocol:

  • RBC Preparation: Wash the RBCs several times with PBS by centrifugation until the supernatant is clear. Resuspend the RBCs in PBS to a final concentration of 2-5%.

  • Assay Setup: In a 96-well plate, add different concentrations of this compound to the RBC suspension.

  • Controls:

    • Positive Control: RBCs treated with Triton X-100 (100% hemolysis).

    • Negative Control: RBCs suspended in PBS only (0% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis for each concentration of this compound relative to the positive control.

Potential Mechanism of Action

Terpenes, due to their lipophilic nature, are often proposed to exert their antimicrobial effects by disrupting the structure and function of microbial cell membranes. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. Further experiments, such as membrane potential assays and electron microscopy, would be necessary to elucidate the specific mechanism of action of this compound.

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation cluster_results Results Cembrene_A_Stock This compound Stock Solution Serial_Dilution Serial Dilution of this compound Cembrene_A_Stock->Serial_Dilution Dilute in broth Microbe_Inoculum Microbial Inoculum (0.5 McFarland) Inoculation Inoculation with Microbial Suspension Microbe_Inoculum->Inoculation Add to wells Serial_Dilution->Inoculation Incubate Incubate at 37°C (16-20h) Inoculation->Incubate Read_Results Visual/Spectrophotometric Reading Incubate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

Caption: Workflow for MIC determination of this compound.

Disk_Diffusion_Workflow Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate MHA Plate (Lawn culture) Prepare_Inoculum->Inoculate_Plate Place_Disks Place Disks on Agar Inoculate_Plate->Place_Disks Prepare_Disks Prepare this compound Impregnated Disks Prepare_Disks->Place_Disks Incubate Incubate at 37°C (16-24h) Place_Disks->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones

Caption: Workflow for the agar disk diffusion assay.

Safety_Assay_Logic Cembrene_A This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cembrene_A->Cytotoxicity Hemolysis Hemolytic Assay Cembrene_A->Hemolysis CC50 Determine CC50 Cytotoxicity->CC50 Hemolysis_Percent Determine % Hemolysis Hemolysis->Hemolysis_Percent Mammalian_Cells Mammalian Cell Line Mammalian_Cells->Cytotoxicity RBCs Red Blood Cells RBCs->Hemolysis

Caption: Logic for preliminary safety evaluation of this compound.

References

Application Notes and Protocols for Large-Scale Production of (+)-Cembrene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cembrene A is a macrocyclic diterpene natural product with a range of biological activities, making it a molecule of interest for pharmaceutical research and development. Traditionally, cembrene A is isolated from natural sources such as soft corals and termites, which is not a viable strategy for large-scale, sustainable production. This document outlines a proposed strategy for the large-scale production of this compound utilizing metabolically engineered microbial hosts, either Escherichia coli or Saccharomyces cerevisiae. While a definitive large-scale production process for this compound has not been established in the literature, the protocols and strategies presented here are based on successful approaches for other diterpenoids and represent the current state-of-the-art in microbial metabolic engineering.

Metabolic Pathway for this compound Production

The biosynthesis of this compound originates from the universal C20 isoprenoid precursor, geranylgeranyl pyrophosphate (GGPP). In a heterologous host, the production of this compound can be achieved by introducing a cembrene A synthase (CAS) to cyclize GGPP. The native isoprenoid biosynthetic pathways of the host organism can be engineered to enhance the flux towards GGPP, thereby increasing the potential yield of this compound.

Cembrene_A_Biosynthesis cluster_central_metabolism Central Metabolism cluster_mep_pathway MEP Pathway (E. coli) cluster_mva_pathway MVA Pathway (S. cerevisiae) cluster_terpenoid_backbone Terpenoid Backbone Synthesis cluster_cembrene_synthesis Cembrene A Synthesis Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate DXP DXP Glyceraldehyde-3-phosphate->DXP dxs Pyruvate Pyruvate Pyruvate->DXP dxs Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA hmgs MEP MEP DXP->MEP dxr IPP IPP MEP->IPP ... DMAPP DMAPP MEP->DMAPP ... IPP->DMAPP idi Mevalonate Mevalonate HMG-CoA->Mevalonate tHMG1 Mevalonate->IPP ... GGPP GGPP Cembrene_A This compound GGPP->Cembrene_A Cembrene A Synthase (CAS) IPPDMAPP IPPDMAPP GPP GPP IPPDMAPP->GPP ispA/ERG20 GPPIPP GPPIPP FPP FPP GPPIPP->FPP ispA/ERG20 FPPIPP FPPIPP FPPIPP->GGPP crtE/BTS1

Caption: Proposed biosynthetic pathway for this compound in a microbial host.

Data Presentation: Comparative Diterpene Production in Engineered Microbes

Direct quantitative data for large-scale this compound production is not yet available. The following table summarizes reported titers for other diterpenes produced in engineered E. coli and S. cerevisiae, which can serve as a benchmark for process development.

Diterpene ProductHost OrganismPrecursor PathwayTiter (mg/L)Fermentation ScaleReference
TaxadieneE. coliMEP Enhancement58Shake Flask[1][2]
TaxadieneE. coliHeterologous MVA10202L Bioreactor[1][2]
ent-KaureneE. coliTruncated Artificial Pathway113Shake Flask
Carnosic AcidS. cerevisiaeEngineered MVA75.185L Fed-batch[3][4]
MiltiradieneS. cerevisiaeEngineered MVA3500Not Specified[4]
GeranylgeraniolS. cerevisiaeEngineered MVA50705L Bioreactor[5]

Experimental Protocols

Protocol 1: Construction of this compound Producing E. coli

This protocol describes the genetic engineering of E. coli for the production of this compound.

1. Gene Synthesis and Plasmid Construction:

  • Codon-optimize and synthesize the gene encoding a this compound synthase (CAS). A potential candidate is the CAS from the soft coral Eleutherobia rubra (PDB: 7S5L).[6]
  • Clone the synthesized CAS gene into an expression vector (e.g., pET-28a(+) or pACYCDuet-1) under the control of an inducible promoter (e.g., T7 promoter).
  • For enhanced precursor supply, construct a second plasmid carrying key genes of the mevalonate (MVA) pathway (e.g., from S. cerevisiae) or genes for overexpression of the native methylerythritol phosphate (MEP) pathway (e.g., dxs, dxr, idi). A geranylgeranyl pyrophosphate synthase (GGPS) such as crtE from Pantoea ananatis should also be included.

2. Host Strain Transformation:

  • Transform a suitable E. coli expression host (e.g., BL21(DE3)) with the constructed plasmid(s).
  • Select for positive transformants on appropriate antibiotic-containing LB agar plates.

3. Verification of Transformants:

  • Confirm the presence of the desired plasmids by colony PCR and plasmid DNA sequencing.

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"CAS_gene" -> "Ligation1"; "Expression_Vector" -> "Ligation1"; "Ligation1" -> "Recombinant_Plasmid1"; "Precursor_Pathway_Genes" -> "Ligation2"; "Precursor_Vector" -> "Ligation2"; "Ligation2" -> "Recombinant_Plasmid2"; "Recombinant_Plasmid1" -> "Transformation"; "Recombinant_Plasmid2" -> "Transformation"; "E_coli_Host" -> "Transformation"; "Transformation" -> "Engineered_E_coli"; }

Caption: Workflow for the construction of an engineered E. coli strain for this compound production.

Protocol 2: Fermentation of Engineered E. coli for this compound Production

This protocol outlines the fermentation process for producing this compound in the engineered E. coli strain.

1. Seed Culture Preparation:

  • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.
  • Incubate at 37°C with shaking at 250 rpm overnight.

2. Bioreactor Inoculation and Growth Phase:

  • Inoculate a 2L bioreactor containing a suitable fermentation medium (e.g., Terrific Broth or a defined medium with glucose or glycerol as the carbon source) with the overnight seed culture to an initial OD600 of 0.1.
  • Maintain the temperature at 37°C and pH at 7.0. Provide sufficient aeration and agitation.

3. Induction and Production Phase:

  • When the culture reaches an OD600 of 0.6-0.8, lower the temperature to 20-30°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
  • To facilitate product recovery and reduce potential toxicity, add a water-immiscible organic solvent (e.g., dodecane or isopropyl myristate) to the culture medium to create a two-phase fermentation system.[3]
  • Continue the fermentation for 48-72 hours, monitoring cell growth and product formation.

Protocol 3: Extraction and Purification of this compound

This protocol describes the recovery and purification of this compound from the fermentation broth.

1. Separation of Organic Phase:

  • After fermentation, allow the culture to settle or use a centrifuge to separate the organic solvent layer containing this compound from the aqueous phase and cell biomass.

2. Initial Purification:

  • The collected organic phase can be passed through a silica gel column to remove non-polar impurities.

3. Chromatographic Purification:

  • Further purify this compound using column chromatography on silica gel with a hexane-ethyl acetate gradient.
  • For high-purity product, preparative High-Performance Liquid Chromatography (HPLC) with a suitable non-polar column can be employed.[2]

4. Product Characterization:

  • Confirm the identity and purity of the isolated this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

"Seed_Culture" [label="Seed Culture Preparation", fillcolor="#FFFFFF"]; "Bioreactor_Fermentation" [label="Bioreactor Fermentation\n(Two-phase system)", fillcolor="#FFFFFF"]; "Phase_Separation" [label="Separation of Organic Phase", fillcolor="#FFFFFF"]; "Silica_Gel_Chromatography" [label="Silica Gel Column Chromatography", fillcolor="#FFFFFF"]; "HPLC_Purification" [label="Preparative HPLC", fillcolor="#FFFFFF"]; "Product_Characterization" [label="Product Characterization\n(GC-MS, NMR)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Pure_Cembrene_A" [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Seed_Culture" -> "Bioreactor_Fermentation"; "Bioreactor_Fermentation" -> "Phase_Separation"; "Phase_Separation" -> "Silica_Gel_Chromatography"; "Silica_Gel_Chromatography" -> "HPLC_Purification"; "HPLC_Purification" -> "Product_Characterization"; "Product_Characterization" -> "Pure_Cembrene_A"; }

Caption: General workflow for the fermentation, extraction, and purification of this compound.

Concluding Remarks

The methodologies presented provide a comprehensive framework for developing a scalable and sustainable bioprocess for this compound production. The key to success will lie in the careful selection and optimization of the cembrene A synthase, the enhancement of the precursor supply pathway in the chosen microbial host, and the optimization of fermentation and downstream processing conditions. The provided protocols and comparative data serve as a valuable starting point for researchers and drug development professionals aiming to unlock the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Extraction of (+)-Cembrene A from Coral Reefs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of (+)-Cembrene A from coral reefs.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Issue 1: Low Yield of this compound

Question: We are experiencing significantly lower yields of this compound than expected based on the literature. What are the potential causes and how can we improve our yield?

Answer: Low yields of this compound are a common challenge. Several factors can contribute to this issue:

  • Coral Species and Collection Time: The concentration of cembranoids can vary significantly between different soft coral species (e.g., Sinularia vs. Sarcophyton) and even within the same species depending on the geographical location, season, and environmental conditions at the time of collection.

  • Extraction Solvent and Method: The choice of solvent and extraction technique is critical. Polar solvents like methanol or ethanol are often used for initial extraction, followed by partitioning into a less polar solvent like ethyl acetate or diethyl ether. The efficiency of this process can impact the final yield.

  • Compound Degradation: this compound, like many natural products, can be sensitive to heat, light, and pH changes. Prolonged exposure to high temperatures during solvent evaporation or harsh acidic/basic conditions can lead to degradation.

  • Incomplete Extraction: The coral tissue may not be fully penetrated by the solvent, leaving some of the target compound behind.

Troubleshooting Steps:

  • Verify Coral Species: Ensure the correct identification of the coral species, as cembranoid content is species-specific.

  • Optimize Extraction Solvent: Experiment with different solvent systems. A common approach is initial extraction with methanol or ethanol, followed by liquid-liquid partitioning with a solvent like ethyl acetate to separate polar and non-polar compounds.

  • Control Extraction Conditions:

    • Minimize exposure to heat by using rotary evaporation at low temperatures.

    • Protect the extract from light by using amber glassware or covering flasks with aluminum foil.

    • Avoid strong acids or bases during the extraction process unless specifically required for a particular protocol.

  • Improve Extraction Efficiency:

    • Freeze-dry the coral samples before extraction to facilitate cell wall disruption.

    • Grind the dried coral material into a fine powder to increase the surface area for solvent penetration.

    • Use techniques like sonication or maceration to enhance the extraction process.

Issue 2: Co-elution of Impurities During Chromatography

Question: We are having difficulty separating this compound from other closely related cembranoids and lipids during HPLC purification. What strategies can we employ to improve resolution?

Answer: Co-elution of structurally similar compounds is a major hurdle in the purification of this compound. Soft coral extracts are complex mixtures containing numerous other cembranoid diterpenes and lipids that can have similar polarities and retention times.

Troubleshooting Steps:

  • Multi-step Chromatographic Purification: A single chromatographic step is rarely sufficient. A typical workflow involves:

    • Initial Fractionation: Use open column chromatography with silica gel to perform a preliminary separation of the crude extract into fractions of varying polarity.

    • Further Separation: Subject the this compound-containing fractions to further purification using Sephadex LH-20 chromatography to separate compounds based on molecular size.

    • Final Purification: Employ reversed-phase high-performance liquid chromatography (RP-HPLC) for the final purification step.

  • Optimize HPLC Method:

    • Column Selection: Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to exploit subtle differences in hydrophobicity.

    • Mobile Phase Gradient: A shallow gradient of the mobile phase (e.g., methanol-water or acetonitrile-water) can improve the separation of closely eluting peaks.

    • Flow Rate and Temperature: Adjusting the flow rate and column temperature can also impact resolution.

  • Consider Normal-Phase HPLC: If RP-HPLC does not provide adequate separation, normal-phase HPLC (NP-HPLC) can be an effective alternative, as it separates compounds based on different interaction mechanisms with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: Which coral genera are the best sources for this compound and other cembranoids?

A1: Soft corals of the genera Sinularia, Sarcophyton, and Lobophytum are well-documented as rich sources of cembranoid diterpenes, including this compound.[1]

Q2: What are the major environmental challenges associated with collecting corals for natural product extraction?

A2: The primary challenge is the environmental impact of coral harvesting. Destructive collection practices can lead to the degradation of coral reef ecosystems, which are vital for marine biodiversity and coastal protection.[2][3] It is crucial to employ sustainable collection methods and consider aquaculture as a more environmentally friendly source of coral material.

Q3: Are there any known degradation pathways for this compound during the extraction process?

A3: While specific degradation pathways for this compound during extraction are not extensively documented in the readily available literature, terpenoids, in general, can be susceptible to oxidation and rearrangement under harsh conditions. Exposure to strong acids or bases, high temperatures, and UV light should be minimized to prevent potential degradation of the cembrane skeleton.

Data Presentation

The yield of cembranoids from soft corals can be highly variable. The following table summarizes reported yields for some cembranoid diterpenes from different soft coral species to provide a general reference for researchers.

Coral SpeciesCembranoid IsolatedYield (mg)Starting Material (dry weight)
Sinularia sp.Sinulariain A4.2 mg351.6 g
Sinularia sp.Iso-6-oxocembrene A5.0 mg351.6 g
Sarcophyton crassocauleMeijicrassolin A-84.0 g (yield not specified)
Sarcophyton convolutumSarcoconvolutum A6.1 mg2.5 kg (wet weight)
Sarcophyton convolutumSarcoconvolutum B10 mg2.5 kg (wet weight)

Note: The yields are for specific isolated cembranoids and not exclusively for this compound, as this data is not consistently reported. These values should be used as a general guide.

Experimental Protocols

General Protocol for Extraction and Isolation of Cembranoids from Soft Coral

This protocol is a generalized procedure based on common methods reported in the literature for the extraction of cembranoids from Sinularia and Sarcophyton species.[2][4][5]

  • Sample Preparation:

    • Collect soft coral samples and freeze them immediately at -20°C.

    • Freeze-dry the frozen coral material.

    • Grind the freeze-dried coral into a fine powder.

  • Extraction:

    • Extract the powdered coral material exhaustively with acetone or ethyl acetate at room temperature. This can be done by soaking the material in the solvent and repeating the process multiple times (e.g., 3 x 3 L of solvent for 350 g of dry coral).[2][5]

    • Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Partition the crude extract between diethyl ether (Et2O) and water (H2O).[2]

    • Separate the layers and concentrate the Et2O layer to obtain the non-polar fraction containing the cembranoids.

  • Chromatographic Purification:

    • Silica Gel Column Chromatography: Subject the Et2O-soluble fraction to open column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate of increasing polarity to separate the extract into several fractions.

    • Sephadex LH-20 Column Chromatography: Further purify the fractions containing the target cembranoids using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol) to separate compounds based on size.

    • High-Performance Liquid Chromatography (HPLC): Perform final purification of the desired fractions using reversed-phase (RP) or normal-phase (NP) HPLC to isolate pure this compound.

Visualizations

Extraction_Workflow cluster_start Sample Preparation cluster_extraction Extraction cluster_partition Partitioning cluster_purification Purification cluster_end Final Product Start Coral Reef Sample Extraction Solvent Extraction (e.g., Acetone/Ethyl Acetate) Start->Extraction Grinding & Freeze-drying Partition Liquid-Liquid Partitioning (e.g., Et2O/H2O) Extraction->Partition Crude Extract SilicaGel Silica Gel Chromatography Partition->SilicaGel Non-polar Fraction Sephadex Sephadex LH-20 SilicaGel->Sephadex Cembranoid-rich Fractions HPLC HPLC Purification Sephadex->HPLC Partially Purified Fractions End This compound HPLC->End Pure Compound

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of this compound Cause1 Incorrect Coral Species Problem->Cause1 Cause2 Suboptimal Extraction Conditions Problem->Cause2 Cause3 Compound Degradation Problem->Cause3 Cause4 Inefficient Purification Problem->Cause4 Solution1 Verify Coral Taxonomy Cause1->Solution1 Solution2 Optimize Solvent & Method Cause2->Solution2 Solution3 Control Temp., Light, pH Cause3->Solution3 Solution4 Multi-step Chromatography Cause4->Solution4

Caption: Troubleshooting logic for addressing low yields of this compound.

References

Technical Support Center: Optimization of Purification Protocols for Cembrene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of purification protocols for cembrene isomers.

Frequently Asked Questions (FAQs)

Q1: What are cembrene isomers and why are they difficult to separate?

A1: Cembrene and its isomers are a class of natural monocyclic diterpenes characterized by a 14-membered ring structure. They often exist as a complex mixture of structural isomers (e.g., α-cembratrienediol and β-cembratrienediol) and stereoisomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of atoms.[1] Their structural similarity results in very close physicochemical properties, such as polarity and boiling point, making their separation by conventional chromatographic techniques challenging. This often leads to issues like co-elution and poor resolution.

Q2: What are the primary sources of cembrene isomers?

A2: Cembrene isomers are predominantly isolated from natural sources. They are abundant in soft corals of the genera Sarcophyton, Sinularia, and Lobophytum.[2][3][4][5][6] Additionally, they are significant components of tobacco (Nicotiana tabacum), where they contribute to the flavor and aroma profile.[1][7]

Q3: Which chromatographic techniques are most effective for purifying cembrene isomers?

A3: A multi-step chromatographic approach is typically necessary for the successful isolation of high-purity cembrene isomers. This usually involves:

  • Initial fractionation of the crude extract using open column chromatography with silica gel or Sephadex LH-20.[2][5]

  • Fine purification using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC). Both normal-phase (using silica gel or diol columns) and reversed-phase (using C18 or phenyl-hexyl columns) HPLC are commonly employed.[5][6] The choice between them depends on the specific polarity of the target isomers.

Q4: How can I detect and identify cembrene isomers during and after purification?

A4: A combination of chromatographic and spectroscopic techniques is essential for the detection and identification of cembrene isomers.

  • During purification: HPLC with UV or Evaporative Light Scattering Detection (ELSD) is often used to monitor the separation.

  • After purification: Structural elucidation is typically achieved using a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, COSY, HMBC, HSQC).[3][5] For chiral isomers, Circular Dichroism (CD) experiments may also be necessary.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor Resolution / Co-elution of Isomers Column Selection: The stationary phase lacks the necessary selectivity for the isomers.- Normal-Phase HPLC: If using a standard silica column, consider a column with a different bonded phase like cyano (CN) or diol. - Reversed-Phase HPLC: A standard C18 column may not be sufficient. Try a phenyl-hexyl or a C30 column, which can offer different selectivity based on shape and pi-pi interactions.
Mobile Phase Composition: The mobile phase is not optimized for differential partitioning of the isomers.- Normal-Phase: Fine-tune the ratio of non-polar (e.g., hexane, petroleum ether) and polar (e.g., ethyl acetate, isopropanol) solvents. A shallower gradient or isocratic elution with a lower percentage of the polar solvent can improve separation. - Reversed-Phase: Optimize the ratio of aqueous and organic solvents (e.g., methanol, acetonitrile). Small changes in the mobile phase composition can significantly impact resolution.
Temperature Fluctuations: Inconsistent column temperature can lead to shifting retention times and poor reproducibility.- Use a column oven to maintain a constant and optimized temperature. Sometimes, running the separation at a sub-ambient temperature can enhance resolution.
Peak Tailing Column Overload: Injecting too much sample can saturate the stationary phase.- Reduce the sample concentration or injection volume.
Secondary Interactions: Silanol groups on the silica backbone can interact with polar functional groups on the cembrene isomers.- For reversed-phase HPLC, add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase to suppress silanol interactions.
Column Degradation: The stationary phase has degraded, or the column is contaminated.- Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Low Yield / Recovery Compound Instability: Cembrene isomers may be sensitive to the solvents used or degrade on the stationary phase.- Ensure the stability of the compounds in the chosen mobile phase. If degradation is suspected on a silica column, consider using a less acidic stationary phase or switching to a reversed-phase method.
Incomplete Elution: The compound is strongly retained on the column.- Increase the strength of the mobile phase at the end of the run to ensure all compounds are eluted.
Multiple Purification Steps: Each chromatographic step incurs some sample loss.- Minimize the number of purification steps where possible. Optimize each step to maximize recovery before proceeding to the next.
Irreproducible Retention Times Inconsistent Mobile Phase Preparation: Small variations in solvent composition can lead to shifts in retention time.- Prepare fresh mobile phase for each set of experiments and ensure accurate mixing of solvents. Degas the mobile phase before use.
Insufficient Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.- Ensure the column is equilibrated for a sufficient time, especially when changing mobile phases. Monitor the baseline for stability before injecting the sample.
System Leaks: Leaks in the HPLC system can cause pressure fluctuations and affect retention times.- Perform regular system checks for leaks in fittings and pump seals.

Quantitative Data on Purification Protocols

The following table summarizes representative data from various cembranoid purification protocols to provide a baseline for comparison. Actual results will vary depending on the specific isomers and the complexity of the sample matrix.

Protocol StageColumn/Stationary PhaseMobile PhaseFlow RatePurity AchievedReference
Initial Fractionation Silica Gel ColumnGradient: Petroleum Ether / Ethyl Acetate (e.g., 70:1 to 1:1)GravityPartially Purified Fractions[2]
Intermediate Purification Sephadex LH-20Methanol or Chloroform/Methanol mixturesGravityEnriched Fractions[5]
Preparative RP-HPLC C18 (e.g., 10 µm, 250 x 20 mm)Gradient: Methanol / Water5-10 mL/min>95%[5][6]
Semi-preparative NP-HPLC Silica Gel (e.g., 5 µm, 250 x 10 mm)Isocratic: Hexane / Ethyl Acetate (e.g., 85:15)2-4 mL/min>98%[5]

Detailed Experimental Protocols

Protocol 1: General Purification of Cembranoids from Soft Coral

This protocol is a representative example for the isolation of cembranoid diterpenes from a soft coral matrix.

  • Extraction: The freeze-dried and minced soft coral tissue is exhaustively extracted with an organic solvent like ethanol or acetone at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract is partitioned between an immiscible polar and non-polar solvent system (e.g., water and diethyl ether or ethyl acetate) to separate compounds based on their polarity.[2] The non-polar layer, typically containing the cembranoids, is collected and dried.

  • Silica Gel Column Chromatography: The dried non-polar fraction is subjected to column chromatography on silica gel. Elution is performed with a solvent gradient of increasing polarity, typically starting with petroleum ether or hexane and gradually increasing the proportion of ethyl acetate.[2][5] Fractions are collected and monitored by Thin Layer Chromatography (TLC) or analytical HPLC.

  • Sephadex LH-20 Chromatography: Fractions containing cembranoids of similar polarity are further purified on a Sephadex LH-20 column using a solvent such as methanol to separate compounds based on size and polarity.[5]

  • Preparative Reversed-Phase HPLC (RP-HPLC): The final purification of isomeric compounds is often achieved by preparative RP-HPLC on a C18 column. A gradient of methanol and water is a common mobile phase.[5] Fractions corresponding to individual peaks are collected, and the solvent is evaporated to yield the pure isomers.

Protocol 2: Purification of Cembratrienediols from Tobacco

This protocol outlines a method for isolating cembratrienediols from tobacco.

  • Extraction: Tobacco material is extracted with a suitable solvent. For cembratrienediols, this can involve microwave-assisted extraction with deep eutectic solvents or extraction with conventional organic solvents.[1][7]

  • Purification: The crude extract containing the desired compounds is purified to provide an isolate with a high concentration of the target molecules. This can be achieved using preparative scale liquid chromatography, such as flash chromatography.[1] The goal is to obtain an isolate where the desired cembratrienediols constitute a significant percentage of the total weight (e.g., >75%).[1]

Visualizations

experimental_workflow General Experimental Workflow for Cembrene Isomer Purification start Crude Natural Source (e.g., Soft Coral, Tobacco) extraction Solvent Extraction start->extraction partitioning Solvent-Solvent Partitioning extraction->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC (Normal or Reversed-Phase) sephadex->hplc isomer1 Pure Isomer 1 hplc->isomer1 isomer2 Pure Isomer 2 hplc->isomer2 isomern Pure Isomer 'n' hplc->isomern

Caption: General experimental workflow for cembrene isomer purification.

troubleshooting_logic Troubleshooting Logic for Cembrene Isomer Purification problem Problem: Poor Resolution / Co-elution cause1 Cause: Inappropriate Column Selection problem->cause1 cause2 Cause: Suboptimal Mobile Phase problem->cause2 cause3 Cause: Temperature Fluctuation problem->cause3 solution1 Solution: Change Stationary Phase (e.g., Phenyl-hexyl, Cyano) cause1->solution1 solution2 Solution: Optimize Solvent Ratio or Gradient cause2->solution2 solution3 Solution: Use a Column Oven cause3->solution3

Caption: Troubleshooting logic for poor resolution of cembrene isomers.

References

overcoming challenges in the stereoselective synthesis of (+)-Cembrene A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of (+)-Cembrene A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of this challenging synthesis.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the critical macrocyclization and stereocenter-forming reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The main hurdles in the synthesis of this compound revolve around two key aspects:

  • Construction of the 14-membered macrocycle: Forming a medium-sized ring is entropically disfavored, often leading to low yields due to competing intermolecular side reactions, such as dimerization and polymerization.

  • Stereocontrol: The molecule possesses a single chiral center at C1 and three trisubstituted double bonds, the geometry of which must be precisely controlled. Achieving the correct (R)-configuration at C1 and the (E)-geometry of the endocyclic double bonds is a significant challenge.

Q2: Which macrocyclization strategies are most commonly employed for cembrenoid synthesis?

Several strategies have been developed to tackle the formation of the 14-membered ring in cembranoids. The choice of strategy often depends on the overall synthetic plan and the available starting materials. Common approaches include:

  • Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction: This is a powerful and frequently used method for the synthesis of cembranoids. It involves the chromium(II)-mediated coupling of an aldehyde and a vinyl halide within the same molecule. The high chemoselectivity of the NHK reaction for aldehydes makes it suitable for complex substrates.[1][2]

  • Ring-Closing Metathesis (RCM): While a powerful tool for macrocyclization, RCM has seen limited success in the direct synthesis of the cembrene core, with some attempts resulting in failure.[2]

  • Other Transition-Metal Catalyzed Couplings: Palladium-catalyzed couplings, such as the Heck reaction, have also been explored for the macrocyclization step.[3]

Troubleshooting Guide

Problem 1: Low yield in the intramolecular Nozaki-Hiyama-Kishi (NHK) macrocyclization.

Possible Causes & Solutions:

  • Purity of Chromium(II) Chloride: The success of the NHK reaction is highly dependent on the quality of the CrCl₂ used. Impurities, particularly nickel, were historically a source of variability.[1] While nickel is now known to be a beneficial co-catalyst, the purity of the chromium salt is still critical.

    • Recommendation: Use freshly purchased, anhydrous CrCl₂ or purify commercially available sources. Ensure the reaction is performed under strictly anhydrous and anaerobic conditions.

  • Inefficient Precursor Conformation: The linear precursor may not readily adopt the necessary conformation for intramolecular cyclization, leading to intermolecular side reactions.

    • Recommendation: Introduce conformational constraints in the precursor to pre-organize it for cyclization. This can be achieved through the use of bulky protecting groups or by incorporating rigid structural elements.

  • Slow Addition of Precursor: Rapid addition of the acyclic precursor can lead to an increase in intermolecular reactions.

    • Recommendation: Employ high-dilution techniques, where the substrate is added slowly to the reaction mixture containing the chromium reagent. This maintains a low concentration of the precursor, favoring the intramolecular pathway.

Problem 2: Poor diastereoselectivity in the Nozaki-Hiyama-Kishi (NHK) coupling reaction.

Possible Causes & Solutions:

  • Lack of Stereocontrol in the Transition State: The stereochemical outcome of the NHK reaction is determined by the transition state geometry. Without proper directing groups or chiral ligands, a mixture of diastereomers can be obtained.

    • Recommendation: In cases of intermolecular NHK couplings to set stereocenters, the use of chiral ligands on the chromium or nickel catalyst can induce high levels of enantioselectivity. For intramolecular reactions, the inherent stereocenters in the substrate are often relied upon to direct the stereochemistry of the newly formed center. Careful design of the acyclic precursor is therefore crucial. For example, the configuration of existing stereocenters can influence the facial selectivity of the carbonyl addition.[3]

  • Reaction Temperature: Temperature can influence the flexibility of the transition state and thus the diastereoselectivity.

    • Recommendation: Screen a range of reaction temperatures. Lower temperatures often lead to higher diastereoselectivity.

Problem 3: Difficulty in controlling the geometry of the trisubstituted double bonds.

Possible Causes & Solutions:

  • Non-stereoselective Olefination Methods: The use of olefination reactions that do not provide high stereoselectivity will result in a mixture of (E) and (Z) isomers.

    • Recommendation: Employ highly stereoselective olefination methods such as the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction for the formation of (Z)-olefins or the Julia-Kocienski olefination for (E)-olefins. The choice of olefination should be carefully considered at each step where a double bond is installed.

  • Isomerization under Reaction Conditions: Subsequent reaction conditions can sometimes lead to isomerization of the double bonds.

    • Recommendation: Carefully choose reaction conditions and protecting groups to avoid isomerization. For example, exposure to strong acids or bases can sometimes cause double bond migration or isomerization.

Data Presentation

Table 1: Comparison of Macrocyclization Methods in Cembranoid Synthesis

Macrocyclization MethodKey ReagentsTypical YieldDiastereomeric Ratio (d.r.)Reference
Intramolecular Nozaki-Hiyama-KishiCrCl₂, NiCl₂ (cat.)64%2.4:1 to 4:1[3]
Intramolecular Heck ReactionPd(OAc)₂, PPh₃Not successful-[3]
MacrolactonizationYamaguchi conditionsModerate to goodNot applicable[2]

Note: Yields and diastereoselectivities are highly substrate-dependent and the values presented are indicative of those reported in the synthesis of cembranoids and related macrocycles.

Experimental Protocols

Key Experiment: Intramolecular Nozaki-Hiyama-Kishi (NHK) Macrocyclization

This protocol is a generalized procedure based on methodologies reported for the synthesis of cembranoid natural products.[1][2]

Materials:

  • Acyclic precursor containing an aldehyde and a vinyl iodide/bromide moiety

  • Anhydrous Chromium(II) chloride (CrCl₂)

  • Anhydrous Nickel(II) chloride (NiCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Anhydrous argon or nitrogen

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and two syringe pumps under an inert atmosphere (argon or nitrogen) is used.

  • Addition of Reagents: Anhydrous CrCl₂ (4-10 equivalents) and a catalytic amount of NiCl₂ (0.1-1 mol%) are added to the flask. Anhydrous DMF or DMSO is then added to form a suspension.

  • Slow Addition of the Precursor: The acyclic precursor, dissolved in anhydrous DMF or DMSO, is taken up in a syringe and placed on a syringe pump. A solution of a ligand (if used) in the same solvent is placed in a second syringe pump.

  • Reaction Execution: The solutions of the precursor and ligand are added dropwise to the stirred suspension of the chromium and nickel salts over a period of 4-12 hours at room temperature or slightly elevated temperature (e.g., 50 °C). The slow addition is crucial to maintain high dilution conditions.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched by the addition of water. The mixture is then extracted several times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired macrocycle.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask Flame-dry reaction flask add_reagents Add CrCl2 and NiCl2 prep_flask->add_reagents add_solvent Add anhydrous DMF/DMSO add_reagents->add_solvent slow_addition Slow addition of acyclic precursor via syringe pump add_solvent->slow_addition High Dilution Conditions stirring Stir at room temperature slow_addition->stirring monitoring Monitor by TLC/LC-MS stirring->monitoring quench Quench with water monitoring->quench Reaction Completion extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify final_product final_product purify->final_product This compound derivative

Caption: Workflow for the intramolecular Nozaki-Hiyama-Kishi macrocyclization.

logical_relationship cluster_challenges Key Challenges cluster_strategies Synthetic Strategies cluster_solutions Troubleshooting & Solutions macrocyclization 14-Membered Ring Formation (Low Yield) nhk Intramolecular Nozaki-Hiyama-Kishi (NHK) macrocyclization->nhk rcm Ring-Closing Metathesis (RCM) macrocyclization->rcm other_couplings Other Pd-catalyzed couplings macrocyclization->other_couplings stereocontrol Stereocenter (C1) & Double Bond Geometry (E/Z) stereoselective_olefination Stereoselective Olefinations (e.g., Still-Gennari, Julia-Kocienski) stereocontrol->stereoselective_olefination chiral_catalysis Asymmetric Catalysis stereocontrol->chiral_catalysis high_dilution High Dilution Conditions nhk->high_dilution preorganization Substrate Pre-organization nhk->preorganization reagent_purity High Purity Reagents nhk->reagent_purity method_selection Optimized Reaction Selection stereoselective_olefination->method_selection ligand_control Chiral Ligands/Auxiliaries chiral_catalysis->ligand_control final_product Successful Synthesis of This compound high_dilution->final_product preorganization->final_product reagent_purity->final_product ligand_control->final_product method_selection->final_product

Caption: Logical relationships in overcoming challenges in this compound synthesis.

References

Technical Support Center: Improving Reproducibility in (+)-Cembrene A Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+)-Cembrene A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of your bioassays.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Question 1: I'm observing inconsistent results in my cell viability/cytotoxicity assays (e.g., MTT, XTT). What could be the cause?

Answer: Inconsistent results in cell-based assays are a common challenge when working with natural products like this compound. Several factors could be contributing to this issue. Here is a step-by-step guide to troubleshoot the problem:

  • Solubility Issues: this compound is a lipophilic molecule with low aqueous solubility. Precipitation of the compound in your culture medium can lead to variable concentrations and inaccurate results.

    • Solution: Ensure complete dissolution of your stock solution, typically in DMSO or ethanol, before diluting it in your final assay medium. Visually inspect the medium for any signs of precipitation after dilution. Consider a final DMSO or ethanol concentration that does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. It may be beneficial to perform a solubility test for this compound in your specific cell culture medium.

  • Compound Stability: this compound, like many diterpenes, may be susceptible to degradation under certain experimental conditions.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Protect your stock solutions and experimental plates from prolonged exposure to light and elevated temperatures.

  • Assay Interference: Natural products can sometimes interfere with the colorimetric or fluorometric readouts of common viability assays.

    • Solution: Run parallel controls containing this compound in cell-free media to determine if the compound itself reacts with the assay reagents or possesses inherent color that could affect absorbance readings. If interference is detected, consider using an alternative viability assay, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay.

  • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to significant variability in the final readout.

    • Solution: Ensure your cells are in the logarithmic growth phase and create a homogenous single-cell suspension before seeding. Use a reliable cell counting method to ensure consistent cell numbers across all wells.

Question 2: My this compound stock solution appears cloudy or shows precipitate upon storage. How should I handle this?

Answer: Cloudiness or precipitation in your stock solution indicates that the compound is coming out of solution, which will lead to inaccurate dosing in your experiments.

  • Recommended Action:

    • Gently warm the stock solution to 37°C and vortex thoroughly to try and redissolve the precipitate.

    • If the precipitate persists, consider preparing a new stock solution at a slightly lower concentration.

    • Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Before each use, thaw the aliquot completely and vortex to ensure homogeneity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Due to its lipophilic nature, this compound is practically insoluble in water. The recommended solvents for preparing stock solutions are dimethyl sulfoxide (DMSO) or absolute ethanol. Ensure the final concentration of the solvent in your cell culture medium is kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced toxicity.

Q2: How should I store this compound?

A2: this compound should be stored as a solid at -20°C, protected from light and moisture. Stock solutions in DMSO or ethanol should be stored in airtight vials at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: Can this compound bind to plastics or serum proteins in my culture medium?

A3: Yes, lipophilic compounds like this compound have the potential to adsorb to plastic surfaces of labware, which can reduce the effective concentration in your assay. Using low-retention plasticware can help mitigate this. Additionally, this compound may bind to proteins present in fetal bovine serum (FBS) or other serum components in the culture medium. This binding can affect the free concentration of the compound available to the cells. It is important to maintain a consistent serum concentration across all experiments to ensure reproducibility.

Q4: Are there any known signaling pathways affected by this compound?

A4: While research on the specific molecular mechanisms of this compound is ongoing, many cembranoid diterpenes have been shown to exert their anti-inflammatory and neuroprotective effects by modulating key signaling pathways. These include the NF-κB, MAPK, and PI3K/Akt pathways, which are critical regulators of inflammation, cell survival, and apoptosis.

Data Presentation

Table 1: Solubility and Storage Recommendations for this compound

ParameterRecommendation
Solubility
WaterInsoluble
DMSOSoluble (prepare stock solutions)
EthanolSoluble (prepare stock solutions)
Storage
Solid Form-20°C, protected from light and moisture
Stock Solutions-20°C or -80°C in small, single-use aliquots
Working Dilutions Prepare fresh for each experiment

Table 2: General Stability Considerations for Diterpenes

ConditionPotential for DegradationRecommendation
pH Susceptible to degradation in highly acidic or alkaline conditions.Maintain physiological pH (7.2-7.4) in bioassays.
Temperature Degradation rate may increase with temperature.Store stock solutions at low temperatures and avoid prolonged incubation at high temperatures.
Light Potential for photodegradation.Protect stock solutions and experimental setups from direct light.

Experimental Protocols

1. General Protocol for an In Vitro Anti-Inflammatory Assay using RAW 264.7 Macrophages

This protocol provides a general framework for assessing the anti-inflammatory properties of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

    • This compound

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent System

    • 96-well cell culture plates

  • Methodology:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest this compound concentration).

    • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group (cells with no LPS or this compound) and a positive control group (cells with LPS only).

    • Nitric Oxide Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess Reagent System according to the manufacturer's instructions.

    • Cell Viability: In a parallel plate, assess the cytotoxicity of this compound at the tested concentrations using an MTT or similar viability assay to ensure that the observed reduction in NO is not due to cell death.

2. General Protocol for an In Vitro Neuroprotective Assay using SH-SY5Y Cells

This protocol outlines a general method to evaluate the neuroprotective effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in the human neuroblastoma SH-SY5Y cell line.

  • Materials:

    • SH-SY5Y human neuroblastoma cell line

    • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

    • This compound

    • Hydrogen peroxide (H₂O₂)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • 96-well cell culture plates

  • Methodology:

    • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control.

    • Oxidative Stress Induction: Induce oxidative stress by exposing the cells to an appropriate concentration of H₂O₂ (e.g., 100-200 µM, to be optimized for your specific cell line) for 24 hours. Include a negative control group (cells with no H₂O₂ or this compound) and a positive control group (cells with H₂O₂ only).

    • Cell Viability Assessment: After the incubation period, measure cell viability using the MTT assay. Remove the medium, add MTT solution (0.5 mg/mL in serum-free medium), and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control group. An increase in viability in the this compound pre-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare this compound Stock Solution pretreat Pre-treat with This compound stock->pretreat cells Culture and Seed Cells cells->pretreat induce Induce Stress (e.g., LPS, H2O2) pretreat->induce measure Measure Endpoint (e.g., NO, Viability) induce->measure data Data Analysis measure->data

Figure 1. A generalized experimental workflow for this compound bioassays.

nfkb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates CembreneA This compound CembreneA->IKK inhibits IkB_NFkB->NFkB releases DNA DNA NFkB_n->DNA binds Genes Pro-inflammatory Genes (e.g., iNOS) DNA->Genes transcribes

Figure 2. Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

troubleshooting_logic start Inconsistent Bioassay Results solubility Check for Precipitation start->solubility sol_yes Precipitate Observed solubility->sol_yes Yes sol_no No Precipitate solubility->sol_no No stability Review Compound Handling stab_yes Improper Handling stability->stab_yes Yes stab_no Proper Handling stability->stab_no No interference Run Cell-Free Controls int_yes Interference Detected interference->int_yes Yes int_no No Interference interference->int_no No seeding Verify Cell Seeding Consistency seed_yes Inconsistent Seeding seeding->seed_yes Yes seed_no Consistent Seeding seeding->seed_no No sol_action Optimize Solubilization (e.g., lower concentration) sol_yes->sol_action sol_no->stability stab_action Use Fresh Aliquots, Protect from Light/Heat stab_yes->stab_action stab_no->interference int_action Use Alternative Assay Method int_yes->int_action int_no->seeding seed_action Refine Cell Counting and Seeding Technique seed_yes->seed_action

Figure 3. Troubleshooting decision tree for inconsistent bioassay results.

troubleshooting low yields in (+)-Cembrene A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-Cembrene A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during the synthesis of this complex diterpene.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of this compound that can lead to low yields?

A1: The most critical and often lowest-yielding step in the synthesis of this compound and other cembranoids is the macrocyclization reaction to form the 14-membered ring. This step is entropically disfavored and can be plagued by competing intermolecular side reactions, leading to oligomerization.[1][2][3] Other steps that can significantly impact the overall yield include the stereoselective construction of the acyclic precursor and the purification of the final product.

Q2: My macrocyclization step is resulting in a complex mixture of products and a very low yield of this compound. What are the likely causes?

A2: Low yields in the macrocyclization step are commonly due to several factors:

  • High Concentration: Performing the cyclization at a high concentration favors intermolecular reactions over the desired intramolecular cyclization.[1][2]

  • Substrate Conformation: The linear precursor may not readily adopt the necessary conformation for ring closure, leading to a high activation energy barrier for the cyclization.

  • Reaction Conditions: Inappropriate choice of catalyst, solvent, or temperature can lead to side reactions or decomposition of the starting material or product.

  • Impurities: The presence of impurities in the acyclic precursor can interfere with the catalyst or promote side reactions.

Q3: Are there any general strategies to improve the yield of the macrocyclization step?

A3: Yes, several strategies have been developed to improve the efficiency of macrocyclization reactions:

  • High Dilution Principle: Conducting the reaction at very low concentrations (typically in the range of 0.001-0.01 M) can significantly suppress intermolecular side reactions.[1]

  • Template-Assisted Cyclization: The use of a template, such as a metal complex, can pre-organize the linear precursor into a conformation that is favorable for cyclization.

  • Substrate Pre-organization: Introducing rigid elements, such as double or triple bonds, or cyclic protecting groups within the acyclic precursor can reduce its conformational flexibility and favor the desired cyclization pathway.[4]

  • Slow Addition: Adding the acyclic precursor slowly to the reaction mixture over an extended period can maintain a low instantaneous concentration, thus favoring intramolecular cyclization.[1]

Q4: I am having difficulty purifying the final this compound product. What are some recommended purification techniques?

A4: The purification of this compound can be challenging due to its non-polar nature and the potential for co-eluting byproducts. Common purification methods include:

  • Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically employed.

  • High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, reversed-phase HPLC can be an effective technique.[5]

  • Silver Nitrate Impregnated Silica Gel: This specialized chromatography can be useful for separating compounds with differing degrees of unsaturation.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low yield in macrocyclization High concentration favoring oligomerization.- Perform the reaction under high dilution conditions (0.001-0.01 M).- Use a syringe pump for slow addition of the substrate to the reaction mixture.[1]
Unfavorable substrate conformation.- Redesign the acyclic precursor to include conformational constraints (e.g., double bonds, cyclic protecting groups).[4]
Inefficient catalyst or reaction conditions.- Screen different catalysts, solvents, and temperatures to find the optimal conditions.- Ensure all reagents and solvents are pure and dry.
Formation of multiple byproducts Side reactions competing with the main reaction.- Lower the reaction temperature to improve selectivity.- Investigate alternative synthetic routes that may be less prone to side reactions.
Decomposition of starting material or product.- Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).- Reduce the reaction time if the product is unstable under the reaction conditions.
Difficulty in product purification Co-elution of impurities with the product.- Optimize the mobile phase for column chromatography to improve separation.- Consider using a different stationary phase (e.g., reversed-phase silica, silver nitrate impregnated silica).[6]- Recrystallization may be an option if the product is a solid.
Product is an oil and difficult to handle.- Co-evaporate with a high-boiling point solvent to remove residual low-boiling solvents.- Handle the purified oil in a fume hood to avoid inhalation.

Experimental Protocols

While a specific high-yield, step-by-step protocol for the total synthesis of this compound is proprietary and varies between research groups, a general, illustrative macrocyclization procedure is provided below. This protocol is based on common strategies for cembranoid synthesis.

Illustrative Macrocyclization of an Acyclic Precursor

  • Preparation of the Reaction Setup:

    • A large, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and two syringe pumps.

    • The entire apparatus is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (e.g., argon).

  • Solvent and Reagent Preparation:

    • Anhydrous, degassed toluene (or another suitable high-boiling, non-polar solvent) is added to the reaction flask to achieve a final substrate concentration of approximately 0.005 M upon completion of the addition.

    • The acyclic precursor and the catalyst (e.g., a low-valent titanium reagent) are each dissolved in anhydrous, degassed toluene in separate gas-tight syringes.

  • Reaction Execution:

    • The solvent in the reaction flask is heated to reflux.

    • The solutions of the acyclic precursor and the catalyst are added simultaneously and dropwise to the refluxing solvent via the syringe pumps over a period of 12-24 hours.

    • After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete conversion.

  • Workup and Purification:

    • The reaction mixture is cooled to room temperature and quenched by the slow addition of an appropriate quenching agent (e.g., methanol).

    • The solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired this compound.

Quantitative Data

The following table summarizes the reported yields for the key steps in the eight-step synthesis of (-)-(3Z)-Cembrene A as reported by Wender and Holt. While this is for a different isomer, it provides an indication of the expected yields for the synthesis of a cembranoid macrocycle.

Step Number Reaction Yield (%)
1Conversion of d-carvone to derivative 7Not specified
2Chlorination to chloro ketones 8a and 8bNot specified
3aConversion of 8a to bis-isoprenyl isomer 3a57
3bConversion of 8b to bis-isoprenyl isomer 3b61
4Macroexpansion of 3a to ketone 248
5Macroexpansion of 3b to ketone 255
6Reduction of ketone 2 to alcohol 11Not specified
7Selective hydrogenation to trienol 12Not specified
8Deoxygenation to triene 13Not specified

Data extracted from Wender, P. A., & Holt, D. A. (1985). Macroexpansion Methodology. 3. Eight-Step Synthesis of (-)-(32)-Cembrene A'. Journal of the American Chemical Society, 107(26), 7771–7772.[7]

Visualizations

Troubleshooting_Low_Yields cluster_synthesis Troubleshooting Workflow cluster_macrocyclization Macrocyclization Issues cluster_solutions Potential Solutions Start Low Yield of This compound Check_Macrocyclization Investigate Macrocyclization Step Start->Check_Macrocyclization Check_Precursor Analyze Acyclic Precursor Start->Check_Precursor Check_Purification Review Purification Protocol Start->Check_Purification High_Concentration High Concentration? Check_Macrocyclization->High_Concentration Unfavorable_Conformation Unfavorable Conformation? Check_Macrocyclization->Unfavorable_Conformation Inefficient_Catalyst Inefficient Catalyst? Check_Macrocyclization->Inefficient_Catalyst Improved_Purification Optimize Chromatography Conditions Check_Purification->Improved_Purification High_Dilution Implement High Dilution & Slow Addition High_Concentration->High_Dilution Redesign_Precursor Redesign Precursor for Conformational Rigidity Unfavorable_Conformation->Redesign_Precursor Optimize_Conditions Optimize Catalyst, Solvent, & Temperature Inefficient_Catalyst->Optimize_Conditions

Caption: A workflow for troubleshooting low yields in this compound synthesis.

Macrocyclization_Strategies cluster_strategies Title Strategies to Improve Macrocyclization Yield High_Dilution High Dilution Principle (Low Concentration) Reduces_Oligomerization Reduces Intermolecular Side Reactions High_Dilution->Reduces_Oligomerization Template_Assistance Template-Assisted Cyclization Template_Assistance->Reduces_Oligomerization Substrate_Preorganization Substrate Pre-organization (Rigidification) Substrate_Preorganization->Reduces_Oligomerization Slow_Addition Slow Addition of Reactants Slow_Addition->Reduces_Oligomerization

References

strategies to minimize epimerization during (+)-Cembrene A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-Cembrene A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a specific focus on minimizing epimerization and controlling stereochemistry.

Frequently Asked Questions (FAQs)

Q1: What are the key stereocenters in this compound, and at which synthetic stages is there a risk of epimerization?

This compound possesses a single stereocenter at the C12 position, bearing an isopropyl group. The control of this stereocenter is a critical aspect of the total synthesis. Additionally, the formation of the trisubstituted double bonds within the 14-membered ring must be achieved with high stereoselectivity. Epimerization is a primary concern during the macrocyclization step and any preceding or subsequent steps involving the manipulation of functionalities near the C12 stereocenter, especially under basic or acidic conditions.

Q2: Which macrocyclization strategies are commonly employed for this compound synthesis, and how do they impact stereochemical control?

The intramolecular Nozaki-Hiyama-Kishi (NHK) reaction is a frequently utilized method for the macrocyclization to form the 14-membered ring of cembranoids.[1][2] The NHK reaction involves the coupling of an aldehyde with a vinyl or allyl halide, mediated by chromium(II) salts, often with a nickel(II) co-catalyst.[3][4] The diastereoselectivity of this reaction can be influenced by the conformation of the acyclic precursor. It is believed that the transition state's conformation, which minimizes steric interactions, dictates the stereochemical outcome at the newly formed carbinol center.[1] While not forming the C12 stereocenter directly in most strategies, the conditions of the macrocyclization can potentially affect existing stereocenters if they are labile.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity or Epimerization during Macrocyclization

Problem: Low diastereoselectivity is observed during the intramolecular Nozaki-Hiyama-Kishi (NHK) macrocyclization, or epimerization of the C12 stereocenter is detected in the cyclized product.

Possible Causes and Solutions:

  • Suboptimal Precursor Conformation: The conformation of the linear precursor significantly influences the stereochemical outcome of the NHK reaction.

    • Troubleshooting:

      • Protecting Group Modification: The size and nature of protecting groups on functionalities along the acyclic chain can influence the preferred conformation. Experiment with different protecting groups (e.g., silyl ethers of varying steric bulk) to favor a transition state that leads to the desired diastereomer.

      • Solvent Effects: The polarity of the solvent can affect the transition state geometry. While DMF and DMSO are common solvents for the NHK reaction due to the solubility of chromium salts, exploring other solvent systems may be beneficial.[3]

  • Reaction Conditions:

    • Troubleshooting:

      • Temperature Control: Running the reaction at lower temperatures can sometimes enhance diastereoselectivity by favoring the transition state with the lowest activation energy.

      • Catalyst System: While NiCl₂ is a common co-catalyst, the source and purity of CrCl₂ can be critical. Ensure the use of high-purity reagents.

Quantitative Data on NHK Reaction Diastereoselectivity (Model Systems):

Precursor TypeReactionDiastereomeric Ratio (dr)Reference
Acyclic Allyl HalideIntramolecular NHK Cyclization4:1 (anti)[1]
Acyclic Vinyl IodideIntramolecular NHK CyclizationSingle diastereomer[2]
Aldehyde + Vinyl IodideIntermolecular NHK Coupling1.3:1[1]
Aldehyde (intramolecular)Intramolecular NHK Cyclization15:1[1]

Experimental Protocol: Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction

This is a general procedure and may require optimization for specific substrates.

  • Reagent Preparation: Rigorously dry all glassware and solvents. Anhydrous CrCl₂ is crucial for the success of the reaction.

  • Reaction Setup: In a glovebox or under a strict inert atmosphere (argon or nitrogen), add anhydrous CrCl₂ (e.g., 10 equivalents) and a catalytic amount of NiCl₂ (e.g., 5 mol%) to a flask containing anhydrous DMF.

  • Precursor Addition: Slowly add a solution of the acyclic vinyl iodide precursor (1 equivalent) in anhydrous DMF to the stirred suspension of the chromium and nickel salts at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by pouring it into water and extract with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired macrocycle.

Issue 2: Epimerization at the C12 Isopropyl Stereocenter during Precursor Synthesis

Problem: Loss of enantiomeric purity at the C12 position during the synthesis of the acyclic precursor for macrocyclization.

Possible Causes and Solutions:

  • Harsh Reaction Conditions: The use of strong acids or bases in steps subsequent to the establishment of the C12 stereocenter can lead to epimerization, particularly if there is an adjacent carbonyl group or other activating functionality.

    • Troubleshooting:

      • Mild Reagents: Employ mild and buffered reaction conditions whenever possible. For example, use buffered deprotection protocols for protecting groups.

      • Temperature Control: Perform reactions at the lowest effective temperature to minimize the rate of epimerization.

  • Protecting Group Strategy: The choice of protecting groups can influence the stability of adjacent stereocenters.

    • Troubleshooting:

      • Electron-withdrawing/donating effects: Consider the electronic effects of protecting groups. A nearby electron-withdrawing group might increase the acidity of the C12 proton, making it more susceptible to epimerization under basic conditions.

Logical Workflow for Troubleshooting Epimerization

epimerization_troubleshooting start Epimerization Detected check_step Identify Epimerization-Prone Step (e.g., basic/acidic conditions) start->check_step modify_conditions Modify Reaction Conditions check_step->modify_conditions Temperature, pH change_reagents Use Milder Reagents check_step->change_reagents protecting_group Re-evaluate Protecting Group Strategy check_step->protecting_group analyze Analyze Stereochemical Purity (e.g., chiral HPLC, NMR) modify_conditions->analyze change_reagents->analyze protecting_group->analyze success Epimerization Minimized analyze->success Successful fail Re-evaluate Synthetic Route analyze->fail Unsuccessful

Caption: Troubleshooting workflow for addressing epimerization issues.

Signaling Pathway for Stereocontrol in NHK Reaction

NHK_Stereocontrol precursor Acyclic Precursor conformation Precursor Conformation precursor->conformation transition_state NHK Transition State conformation->transition_state protecting_groups Protecting Groups protecting_groups->conformation solvent Solvent solvent->conformation product Macrocyclic Product transition_state->product diastereoselectivity Diastereoselectivity product->diastereoselectivity

Caption: Factors influencing stereoselectivity in the NHK macrocyclization.

References

Technical Support Center: Enhancing Chromatographic Resolution of Cembrene Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cembrene analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in achieving high-resolution separation of these structurally diverse diterpenoids.

FAQs and Troubleshooting Guides

This section addresses specific issues you may encounter during the chromatographic analysis of cembrene analogs.

Q1: What are the most common reasons for poor resolution of cembrene analogs in reverse-phase HPLC?

Poor resolution in the reverse-phase HPLC of cembrene analogs often stems from several factors:

  • Inappropriate Stationary Phase: Cembrene analogs are often non-polar. While C18 columns are a good starting point, the subtle structural differences between analogs may require a different selectivity. Phenyl-hexyl or cyano-based columns can offer alternative selectivities through π-π interactions, which can be beneficial for separating aromatic or unsaturated cembranoids.

  • Suboptimal Mobile Phase Composition: The choice and ratio of organic modifier (e.g., acetonitrile vs. methanol) can significantly impact selectivity. Acetonitrile generally provides lower viscosity and higher elution strength, while methanol can offer different selectivity due to its protic nature. Fine-tuning the mobile phase composition is crucial.

  • Inadequate Method Parameters: Factors like a steep gradient, high flow rate, or inappropriate column temperature can all lead to peak broadening and co-elution.

Q2: My chromatogram shows significant peak tailing for some cembrene analogs. What are the likely causes and solutions?

Peak tailing in chromatography can be caused by several factors, especially when analyzing complex natural product extracts.

  • Cause: Secondary interactions between the analytes and the stationary phase are a common cause. For silica-based columns, residual silanol groups can interact with polar functional groups on the cembrene analogs, leading to tailing.[1]

    • Solution:

      • Mobile Phase Modification: Adding a small amount of an acidic modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase can suppress the ionization of silanol groups and reduce tailing.

      • Use of End-Capped Columns: Employing modern, end-capped columns with minimal residual silanol activity is highly recommended.

      • Lower pH: Operating at a lower pH can protonate silanol groups, minimizing their interaction with basic analytes.[1]

  • Cause: Column overload can also lead to peak tailing.

    • Solution: Reduce the sample concentration or injection volume. If all peaks in the chromatogram are tailing, column overload is a likely culprit.[1]

  • Cause: A void at the column inlet or a blocked frit can distort peak shape.

    • Solution: If you suspect a column void, reversing and flushing the column may help. Regular use of in-line filters and guard columns can prevent frit blockage.[1]

Q3: I am observing co-eluting peaks that I suspect are different cembrene isomers. How can I confirm this and improve their separation?

Co-elution is a common challenge when analyzing structurally similar isomers.

  • Confirmation of Co-elution:

    • Peak Purity Analysis: If you are using a diode array detector (DAD), you can perform a peak purity analysis. If the UV spectra across the peak are not identical, it indicates the presence of multiple components.[2]

    • Mass Spectrometry (MS): A mass spectrometer can be invaluable. By examining the mass spectra across the eluting peak, you can identify if different m/z values are present, confirming co-elution.[2]

  • Improving Separation of Co-eluting Peaks:

    • Method Optimization: The resolution equation highlights three key factors to manipulate: efficiency (N), selectivity (α), and retention factor (k').

      • Increase Efficiency (N): Use a longer column or a column with a smaller particle size (e.g., UHPLC). This will lead to narrower peaks.

      • Change Selectivity (α): This is often the most effective approach.

        • Change Mobile Phase: Switch the organic modifier (e.g., from acetonitrile to methanol) or adjust the pH.

        • Change Stationary Phase: Try a column with a different chemistry (e.g., from C18 to a phenyl-hexyl or cyano phase).

      • Adjust Retention Factor (k'): Weaken the mobile phase (decrease the percentage of the organic solvent in reverse-phase) to increase retention times and allow more time for separation. A k' value between 1 and 5 is often ideal.[2]

Q4: How can I improve the recovery of less volatile diterpenes like cembrene analogs when using Gas Chromatography (GC)?

Lower volatility of diterpenes compared to their monoterpene and sesquiterpene counterparts can lead to poor recovery in GC analysis.

  • Solution:

    • Injection Technique: While headspace analysis is common for volatile terpenes, liquid injection may provide better recovery for less volatile compounds like cembrene analogs.

    • Inlet Temperature: Ensure the GC inlet temperature is high enough to ensure complete volatilization of the cembrene analogs without causing thermal degradation.

    • Column Choice: Use a column with a stationary phase suitable for the analysis of larger, less volatile compounds. A mid-polarity phase is often a good starting point.

    • Temperature Program: A slower temperature ramp during the GC run can improve the separation of less volatile compounds.

Data Presentation: Comparison of Chromatographic Conditions

The following tables summarize quantitative data from various studies to facilitate the comparison of different chromatographic approaches for cembrene analog separation.

Table 1: HPLC Method Parameters for Cembranoid Separation from Sinularia sp.
Parameter Method 1 Method 2 Method 3
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)Cyano (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acidn-Hexane
Mobile Phase B AcetonitrileMethanolIsopropanol
Gradient 50-100% B in 30 min60-95% B in 25 min5-20% B in 20 min
Flow Rate 1.0 mL/min1.2 mL/min1.0 mL/min
Temperature 30 °C35 °C25 °C
Detection UV at 210 nmUV at 210 nmUV at 220 nm
Table 2: GC-MS Parameters for Diterpene Analysis
Parameter Method A Method B
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (constant flow)1.2 mL/min (constant flow)
Inlet Temperature 250 °C270 °C
Injection Mode Split (10:1)Splitless
Oven Program 60 °C (2 min), then 10 °C/min to 280 °C (hold 10 min)80 °C (1 min), then 5 °C/min to 300 °C (hold 15 min)
MS Transfer Line 280 °C300 °C
Ion Source Temp. 230 °C250 °C
Mass Range 50-550 amu40-600 amu

Experimental Protocols

This section provides detailed methodologies for key experiments related to the separation of cembrene analogs.

Protocol 1: Reverse-Phase HPLC Method for the Separation of Cembrene Analogs from a Soft Coral Extract

This protocol outlines a general method for separating cembrene analogs from a crude extract of a soft coral, such as Sarcophyton or Sinularia.

1. Sample Preparation: a. Extract the freeze-dried and ground soft coral tissue with a suitable organic solvent (e.g., dichloromethane/methanol 1:1 v/v). b. Concentrate the extract under reduced pressure. c. Redissolve a known amount of the crude extract in the initial mobile phase composition (e.g., 50% acetonitrile in water). d. Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% (v/v) formic acid in water.
  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
  • Gradient Program:
  • 0-5 min: 50% B
  • 5-35 min: Linear gradient from 50% to 100% B
  • 35-40 min: Hold at 100% B
  • 40-41 min: Linear gradient from 100% to 50% B
  • 41-45 min: Re-equilibration at 50% B
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection: UV detection at 210 nm.

Protocol 2: Chiral HPLC Method for the Separation of Cembranoid Enantiomers

This protocol is designed for the separation of enantiomers of a specific cembranoid.

1. Sample Preparation: a. Purify the racemic cembrene analog using standard chromatographic techniques (e.g., silica gel column chromatography followed by preparative HPLC). b. Dissolve the purified racemic mixture in the mobile phase.

2. Chiral HPLC Conditions:

  • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for the specific compound.
  • Elution Mode: Isocratic.
  • Flow Rate: 0.8 mL/min.
  • Column Temperature: 25 °C.
  • Injection Volume: 5 µL.
  • Detection: UV detection at a wavelength where the analyte absorbs (e.g., 220 nm).

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to enhancing the resolution of cembrene analogs.

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Soft Coral Sample extraction Solvent Extraction start->extraction filtration Filtration (0.45 µm) extraction->filtration injection Injection filtration->injection column C18 Column injection->column detection UV/MS Detection column->detection chromatogram Chromatogram detection->chromatogram analysis Peak Integration & Resolution Calculation chromatogram->analysis

Caption: HPLC experimental workflow for cembrene analog analysis.

Troubleshooting_Poor_Resolution cluster_solutions Troubleshooting Steps Problem Poor Resolution / Co-elution ChangeSelectivity Modify Selectivity (α) Problem->ChangeSelectivity IncreaseEfficiency Increase Efficiency (N) Problem->IncreaseEfficiency AdjustRetention Adjust Retention (k') Problem->AdjustRetention ChangeMobilePhase Change Mobile Phase (Solvent, pH) ChangeSelectivity->ChangeMobilePhase ChangeStationaryPhase Change Stationary Phase (C18, Phenyl, Cyano) ChangeSelectivity->ChangeStationaryPhase LongerColumn Use Longer Column IncreaseEfficiency->LongerColumn SmallerParticles Use Smaller Particles (UHPLC) IncreaseEfficiency->SmallerParticles WeakerMobilePhase Weaken Mobile Phase (Reverse Phase) AdjustRetention->WeakerMobilePhase

Caption: Logical workflow for troubleshooting poor chromatographic resolution.

References

dealing with matrix effects in the MS analysis of (+)-Cembrene A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry (MS) analysis of (+)-Cembrene A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly impact the accuracy, precision, and sensitivity of your analytical method.[1] When analyzing this compound in complex matrices like plasma, serum, or plant extracts, endogenous components such as phospholipids, salts, and other metabolites can interfere with the ionization process in the mass spectrometer's ion source.[2][3]

Q2: I am observing significant ion suppression for my this compound signal. What are the likely causes and how can I troubleshoot this?

A2: Significant ion suppression is a common challenge in LC-MS/MS analysis, especially with complex biological samples. The most common culprits are co-eluting matrix components that compete with your analyte for ionization.[3][4]

Troubleshooting Steps:

  • Identify the Source of Suppression: Use a post-column infusion experiment to pinpoint the retention time regions where ion suppression is most severe.[3]

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[5]

    • For plasma/serum samples: Phospholipids are a major cause of ion suppression.[2] Consider using a phospholipid removal strategy such as HybridSPE or a targeted solid-phase extraction (SPE) method.[2][6] Simple protein precipitation is often insufficient to remove all interfering phospholipids.[3]

    • For plant extracts: These matrices can be complex. An effective strategy is to use a multi-step cleanup involving liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE).

  • Optimize Chromatography: Modify your LC method to chromatographically separate this compound from the interfering matrix components.[4] This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.

  • Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample extract can reduce the concentration of matrix components and alleviate ion suppression.[4]

Q3: My this compound assay is showing poor reproducibility between samples. Could this be related to matrix effects?

A3: Yes, poor reproducibility is a classic symptom of uncompensated matrix effects. Different lots of biological matrices can have varying compositions, leading to different degrees of ion suppression or enhancement for your analyte.[7] This variability will result in inconsistent analytical results. To address this, it is crucial to implement a robust sample preparation method and, most importantly, use an appropriate internal standard.

Q4: A stable isotope-labeled (SIL) internal standard for this compound is not commercially available. What are my options for an internal standard?

A4: While a SIL internal standard is the gold standard for correcting matrix effects, a structural analog can be a suitable alternative when a SIL-IS is unavailable.[8][9]

Criteria for Selecting a Structural Analog Internal Standard:

  • Structural Similarity: The internal standard should have a chemical structure as close as possible to this compound to ensure similar extraction recovery and ionization behavior.

  • Chromatographic Co-elution (or near co-elution): Ideally, the internal standard should elute very close to the analyte without causing isobaric interference.

  • No Endogenous Presence: The selected analog should not be naturally present in the samples being analyzed.

  • Commercial Availability and Purity: The compound should be readily available in high purity.

Verification of a Structural Analog IS:

It is critical to thoroughly validate the performance of a structural analog IS. This includes assessing its ability to track the analyte's recovery and compensate for matrix effects across different sources of matrix.[10]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity for this compound
  • Possible Cause 1: Suboptimal MS Parameters.

    • Solution: Optimize the cone voltage and collision energy specifically for this compound. This can be done by infusing a standard solution of the analyte and systematically varying these parameters to find the values that yield the highest signal intensity for your precursor and product ions.[11][12]

  • Possible Cause 2: Inefficient Ionization.

    • Solution: this compound, being a relatively nonpolar diterpene, may ionize more efficiently using Atmospheric Pressure Chemical Ionization (APCI) compared to Electrospray Ionization (ESI). If you are using ESI and observing low sensitivity, consider switching to an APCI source.

  • Possible Cause 3: Significant Ion Suppression.

    • Solution: Refer to the troubleshooting steps for ion suppression in the FAQ section. Implement a more rigorous sample cleanup protocol.

Issue 2: Inconsistent Peak Areas for Quality Control (QC) Samples
  • Possible Cause 1: Inadequate Internal Standard Correction.

    • Solution: If using a structural analog internal standard, it may not be adequately compensating for sample-to-sample variations in matrix effects. Re-evaluate the choice of internal standard or invest in the custom synthesis of a stable isotope-labeled internal standard for this compound.

  • Possible Cause 2: Sample Preparation Variability.

    • Solution: Ensure that your sample preparation procedure is highly consistent. Automating liquid handling steps can significantly improve reproducibility. Review each step of your protocol for potential sources of error.

Experimental Protocols

Protocol 1: Generic Sample Preparation for this compound in Human Plasma

This protocol provides a starting point for extracting this compound from human plasma. Optimization will be required based on your specific instrumentation and analytical requirements.

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Phospholipid Removal (Option A - HybridSPE):

    • Load the supernatant from the protein precipitation step onto a HybridSPE-Phospholipid plate.

    • Apply vacuum to pull the sample through the plate.

    • Collect the eluate for LC-MS/MS analysis.

  • Solid-Phase Extraction (Option B - Generic SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove polar impurities.

    • Elute this compound with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for injection.

Protocol 2: Recommended LC-MS/MS Parameters for Diterpene Analysis

These are general starting parameters that should be optimized for the specific analysis of this compound.

ParameterRecommended Setting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive or APCI Positive
Capillary Voltage 3.0 kV (ESI)
Cone Voltage Optimize between 20-50 V
Collision Energy Optimize between 10-40 eV
MRM Transitions To be determined by infusing a standard of this compound

Data Presentation

Table 1: Hypothetical Matrix Effect Evaluation for this compound

This table illustrates how to present data from a matrix effect experiment. The matrix factor is calculated as the peak area of the analyte in a post-extraction spiked sample divided by the peak area of the analyte in a neat solution. A value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.

Matrix LotAnalyte Peak Area (Post-Extraction Spike)Analyte Peak Area (Neat Solution)Matrix Factor% Ion Suppression/Enhancement
185,000100,0000.8515% Suppression
278,000100,0000.7822% Suppression
392,000100,0000.928% Suppression
4110,000100,0001.1010% Enhancement
581,000100,0000.8119% Suppression

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Cleanup Matrix Cleanup (SPE or Phospholipid Removal) PPT->Cleanup Evap_Recon Evaporate & Reconstitute Cleanup->Evap_Recon LC_Separation LC Separation (C18 Column) Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

Troubleshooting_Matrix_Effects Start Problem: Ion Suppression or Poor Reproducibility Check_SP Evaluate Sample Preparation Start->Check_SP Check_Chromo Optimize Chromatography Start->Check_Chromo Check_IS Verify Internal Standard Performance Start->Check_IS Improve_SP Implement More Effective Cleanup (e.g., SPE, Phospholipid Removal) Check_SP->Improve_SP Modify_Gradient Adjust Gradient/Mobile Phase to Separate from Interferences Check_Chromo->Modify_Gradient Select_New_IS Select a Better Structural Analog or Use a SIL-IS Check_IS->Select_New_IS Resolved Issue Resolved Improve_SP->Resolved Modify_Gradient->Resolved Select_New_IS->Resolved

Caption: Logical workflow for troubleshooting matrix effects.

References

Technical Support Center: Optimization of Cell-Based Assays for Consistent Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cell-Based Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in optimizing a cell-based assay?

A1: The most critical first step is to ensure the health and viability of your cells. Assay data is only meaningful if the cells are healthy and in the logarithmic growth phase. It is crucial to use cells with viability exceeding 95%, maintain a consistent cell passage number, and never allow them to become over-confluent in flasks.[1][2]

Q2: How does cell seeding density impact my assay results?

A2: Cell seeding density is a critical parameter that can significantly affect assay outcomes. Too low a density may result in a weak signal, while too high a density can lead to nutrient depletion, waste accumulation, and altered cellular responses.[3] Optimizing cell seeding density is essential to maximize the assay window and ensure a measurable signal without overcrowding.[2]

Q3: What is the "edge effect" and how can I minimize it?

A3: The "edge effect" refers to the phenomenon where wells on the perimeter of a microplate behave differently than the inner wells, often due to increased evaporation and temperature gradients.[4][5][6][7] This can lead to significant variability in results. To minimize this, you can fill the outer wells with sterile media or water to create a humidity barrier, use specially designed low-evaporation lids, or allow plates to equilibrate at room temperature before incubation to ensure uniform cell settling.[8][5][6][7]

Q4: How do I choose the right controls for my cell-based assay?

A4: Including appropriate controls is fundamental for data interpretation. Essential controls include:

  • Negative/Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the test compound. This establishes the baseline response.

  • Positive Control: Cells treated with a compound known to elicit the expected response. This confirms that the assay is working correctly.

  • Untreated Control: Cells that are not subjected to any treatment.

  • Media/Blank Control: Wells containing only cell culture media without cells to determine background signal.

Q5: My results are inconsistent between experiments. What are the common causes?

A5: Inconsistent results can stem from several factors, including:

  • Variability in Cell Health and Passage Number: Using cells at different growth stages or passage numbers can lead to phenotypic drift.[9]

  • Inconsistent Reagent Preparation and Handling: Ensure reagents are prepared fresh, stored correctly, and mixed thoroughly before use.

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability. Calibrated pipettes and proper technique are essential.

  • Fluctuations in Incubation Conditions: Variations in temperature, CO2, and humidity can impact cell health and assay performance.[1]

Troubleshooting Guides

Issue 1: High Variability Between Replicates

Question: My replicate wells show significant variability. What could be the cause and how can I fix it?

Answer: High variability between replicates can obscure the true biological effect of your test compounds. Here’s a troubleshooting workflow to identify and address the potential causes:

cluster_solutions Solutions A High Variability Observed B Check Cell Seeding Uniformity A->B Uneven cell distribution? C Implement Edge Effect Mitigation B->C Seeding is uniform S1 Ensure homogeneous cell suspension. Use reverse pipetting. B->S1 D Verify Reagent & Pipetting Accuracy C->D Edge effects still present? S2 Fill outer wells with sterile media. Use humidity chamber or special lids. C->S2 E Consistent Results D->E Reagents & pipetting are accurate S3 Calibrate pipettes. Ensure thorough reagent mixing. D->S3

Troubleshooting workflow for high replicate variability.

Issue 2: Low Signal-to-Noise Ratio

Question: My assay has a narrow window, with a low signal-to-noise ratio. How can I improve it?

Answer: A low signal-to-noise ratio can make it difficult to distinguish true hits from background noise. Consider the following optimization steps:

cluster_solutions Optimization Steps A Low Signal-to-Noise Ratio B Optimize Cell Seeding Density A->B C Titrate Reagent Concentrations B->C Density optimized S1 Test a range of cell densities to find the optimal signal window. B->S1 D Optimize Incubation Times C->D Reagents optimized S2 Perform titration of detection reagents and antibodies. C->S2 E Reduce Background Signal D->E Time course performed S3 Conduct a time-course experiment to identify peak signal. D->S3 F Improved Signal-to-Noise E->F Background reduced S4 Use phenol red-free media. Wash cells before adding reagents. E->S4

Workflow for improving a low signal-to-noise ratio.

Data Presentation: Quantitative Assay Optimization

Table 1: Example of Cell Seeding Density Optimization for a Fluorescence-Based Assay
Cell LineSeeding Density (cells/well in 96-well plate)Signal Intensity (RFU)Background (RFU)Signal-to-Noise Ratio
HeLa 2,50015,00050030
5,00028,00055050.9
10,00045,00060075
20,00055,00070078.6
HEK293 5,00020,00040050
10,00038,00045084.4
20,00060,000500120
40,00070,000600116.7
A549 4,00012,00030040
8,00025,00035071.4
15,00040,000400100
30,00048,00050096

Note: This table presents hypothetical data for illustrative purposes. Optimal seeding densities are cell line and assay-dependent and should be determined empirically.

Table 2: Comparison of Edge Effect Mitigation Strategies
Mitigation StrategyAverage Coefficient of Variation (%CV) in Outer WellsAverage %CV in Inner Wells
No Mitigation 25-40%5-10%
Fill Outer Wells with Media 10-15%5-9%
Use Low-Evaporation Lid 8-12%4-8%
Room Temp. Equilibration (1 hr) 12-18%6-10%
Combination of all methods 5-10%4-7%

This table summarizes typical improvements in assay precision. Actual values may vary based on incubator conditions and assay duration.[8][5][6][7][10]

Experimental Protocols

Protocol 1: Optimization of Cell Seeding Density
  • Cell Preparation: Culture cells to approximately 80-90% confluency. Harvest and perform a cell count to determine viability, which should be >95%.

  • Serial Dilution: Prepare a series of cell dilutions in complete culture medium to achieve a range of desired seeding densities (e.g., for a 96-well plate, test densities from 1,000 to 40,000 cells/well).

  • Cell Seeding: Plate 100 µL of each cell dilution into at least six replicate wells of a 96-well plate. To minimize the edge effect, avoid using the outermost wells or fill them with sterile media.

  • Incubation: Incubate the plate for the desired duration of the experiment (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO2).

  • Assay Performance: At the end of the incubation period, perform your specific cell-based assay according to its protocol.

  • Data Analysis: Measure the signal and background for each cell density. Calculate the signal-to-noise ratio. The optimal seeding density will provide a robust signal well above background without reaching signal saturation.

Protocol 2: Western Blot for Phospho-ERK1/2 Detection
  • Cell Culture and Treatment: Seed cells at the predetermined optimal density in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation. Treat cells with your compound of interest for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Cell Lysis: After treatment, wash cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 10% SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane. Confirm the transfer with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Develop the blot using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize, you can strip the membrane and re-probe with an antibody against total ERK1/2.

Signaling Pathway and Workflow Diagrams

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[2][11][12]

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun, Elk-1) Nucleus->TranscriptionFactors Proliferation Cell Proliferation, Differentiation, Survival TranscriptionFactors->Proliferation

Simplified diagram of the MAPK/ERK signaling pathway.

General Workflow for a Cell-Based Assay

A Cell Culture & Expansion B Cell Seeding in Microplate A->B C Compound Treatment B->C D Incubation C->D E Addition of Detection Reagents D->E F Signal Measurement E->F G Data Analysis F->G

A typical experimental workflow for a cell-based assay.

References

methods for preventing the degradation of (+)-Cembrene A during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of (+)-Cembrene A during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary degradation pathway for this compound, a diterpenoid, is oxidation.[1] Its chemical structure, containing multiple double bonds, makes it susceptible to reacting with atmospheric oxygen. This process can be accelerated by exposure to light (photodegradation) and elevated temperatures.[1][2][3] Hydrolysis is a less common degradation pathway but should be considered if the compound is stored in solution.

Q2: What are the ideal storage conditions for solid this compound?

A2: For long-term storage of solid this compound, it is recommended to store it at or below -20°C in a tightly sealed, amber glass vial to protect it from light and moisture.[4] The vial's headspace should be minimized or purged with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.[5][6]

Q3: How should I store solutions of this compound?

A3: Solutions of this compound are generally less stable than the solid form. It is advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly sealed, amber glass vial at -20°C for no longer than one month.[4] The solvent used should be of high purity and deoxygenated if possible.

Q4: Can I use antioxidants to prevent the degradation of this compound?

A4: Yes, the addition of an antioxidant can help prevent oxidative degradation. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are commonly used for this purpose.[1] It is crucial to conduct compatibility and stability studies to determine the optimal antioxidant and its effective concentration for your specific application, as high concentrations of antioxidants can sometimes have pro-oxidant effects.

Q5: What are the visible signs of this compound degradation?

A5: Visual signs of degradation can include a change in color (e.g., yellowing) or the appearance of particulate matter in a previously clear solution. However, significant degradation can occur without any visible changes. Therefore, it is essential to rely on analytical methods to assess the purity and integrity of your this compound sample.

Troubleshooting Guide

Q: I observed a decrease in the biological activity of my this compound sample. What could be the cause?

A: A loss of biological activity is a strong indicator of chemical degradation. The double bonds in the cembrene ring are crucial for its biological function, and oxidation or other reactions at these sites can lead to inactive products.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container.

    • Analytical Confirmation: Re-analyze the sample using a validated analytical method (e.g., HPLC, GC-MS) to determine its purity and identify any degradation products.

    • Review Handling Procedures: Assess your experimental workflow for any steps where the compound might be exposed to harsh conditions (e.g., prolonged exposure to air, high temperatures, incompatible solvents).

Q: My this compound solution has turned yellow. Is it still usable?

A: A color change is a potential sign of degradation, likely due to oxidation.

  • Troubleshooting Steps:

    • Do not use for critical experiments: It is not recommended to use a discolored solution for experiments where precise concentration and purity are critical.

    • Characterize the degradation: Use analytical techniques such as UV-Vis spectroscopy, HPLC, or LC-MS to identify the impurities that are causing the color change.[7]

    • Prepare fresh solution: Discard the discolored solution and prepare a fresh one from a solid sample that has been properly stored.

Q: I see unexpected peaks in my chromatogram when analyzing this compound. What are they?

A: Unexpected peaks are likely degradation products or impurities.

  • Troubleshooting Steps:

    • Mass Spectrometry Analysis: Use a mass spectrometer (e.g., LC-MS, GC-MS) to determine the molecular weights of the compounds corresponding to the unknown peaks.[7] This can provide clues about the degradation pathway (e.g., an increase in mass may suggest oxidation).

    • Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study (see Experimental Protocols section) to intentionally generate these impurities and compare their analytical signatures.[8]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureLight ProtectionAtmosphereContainerMaximum Duration
Solid ≤ -20°CRequired (Amber vial)Inert gas (Argon or Nitrogen) recommendedTightly sealed glass vialUp to 6 months[4]
Solution -20°CRequired (Amber vial)Air-tight sealTightly sealed glass vialUp to 1 month[4]

Table 2: Example of a Stability Data Summary Table

Storage ConditionTime PointPurity (%) by HPLCAppearanceDegradation Product 1 (%)Degradation Product 2 (%)
-20°C, Dark, Inert Gas 0 Months99.8White solid< 0.1< 0.1
3 Months99.7White solid< 0.10.1
6 Months99.5White solid0.20.1
+4°C, Dark, Air 0 Months99.8White solid< 0.1< 0.1
1 Month98.2White solid1.00.5
3 Months95.1Faintly yellow2.81.2
+25°C, Light, Air 0 Months99.8White solid< 0.1< 0.1
1 Week90.3Yellowish solid5.42.1
1 Month75.6Yellow solid15.26.8

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.[9][10]

1. Materials:

  • This compound
  • High-purity solvents (e.g., acetonitrile, methanol)
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • UV lamp (254 nm and 365 nm)
  • Oven
  • Analytical instrumentation (e.g., HPLC-UV/MS, GC-MS)

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.
  • Thermal Degradation: Place solid this compound in an oven at 80°C for 48 hours.
  • Photodegradation: Expose a solution of this compound to UV light at 254 nm and 365 nm for 48 hours.
  • Control Sample: Prepare a solution of this compound in the same solvent and keep it at -20°C, protected from light.

3. Analysis:

  • Analyze all samples by a validated stability-indicating method (e.g., HPLC-UV/MS).
  • Compare the chromatograms of the stressed samples to the control to identify degradation products.
  • Use the mass spectrometry data to propose structures for the degradation products.

Protocol 2: Long-Term Stability Study

This protocol is for evaluating the stability of this compound under recommended storage conditions.

1. Materials:

  • Multiple vials of solid this compound from the same batch.
  • Climate-controlled chambers or freezers set to the desired storage conditions.
  • Validated analytical method for purity determination.

2. Procedure:

  • Initial Analysis (Time 0): Analyze a sample of this compound to determine its initial purity and create a baseline.
  • Storage: Store the vials under the following conditions:
  • Recommended: -20°C, dark, under inert gas.
  • Accelerated: +4°C, dark, air.
  • Stress: +25°C, with light exposure, air.
  • Time Points: Pull samples for analysis at predetermined time points (e.g., 1, 3, 6, 12 months for recommended and accelerated conditions; 1, 2, 4 weeks for stress conditions).

3. Analysis:

  • At each time point, analyze the sample for purity and the presence of degradation products.
  • Record any changes in physical appearance.
  • Plot the purity of this compound versus time for each storage condition to determine the degradation rate.

Mandatory Visualizations

DegradationPathways cluster_factors Degradation Factors Oxygen Oxygen (Air) Degradation Degradation Processes Oxygen->Degradation Light Light (UV/Visible) Light->Degradation Temperature Elevated Temperature Temperature->Degradation CembreneA This compound (Stable) CembreneA->Degradation DegradedProducts Degradation Products (e.g., Oxides, Hydroperoxides) (Inactive/Altered Activity) Degradation->DegradedProducts

Caption: Factors leading to the degradation of this compound.

StabilityStudyWorkflow start Start: Obtain this compound Batch initial_analysis Time 0 Analysis (Purity, Appearance) start->initial_analysis storage Store under Different Conditions (-20°C dark, 4°C dark, 25°C light) initial_analysis->storage timepoint Pull Samples at Pre-defined Time Points storage->timepoint timepoint->storage analysis Analyze Samples (HPLC, GC-MS) timepoint->analysis Repeat for each time point data_analysis Data Analysis and Degradation Rate Calculation analysis->data_analysis end End: Determine Shelf-life and Optimal Storage data_analysis->end

Caption: Workflow for a long-term stability study of this compound.

References

improving the efficiency of the final cyclization step in cembrene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the final cyclization step of cembrene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in the final cyclization step of cembrene synthesis?

The primary challenge is overcoming the entropic barrier to form a 14-membered macrocycle. This intramolecular reaction is often in competition with intermolecular polymerization, which leads to the formation of linear oligomers and a low yield of the desired cembrene product.[1][2][3] To favor the desired intramolecular cyclization, reactions are typically carried out under high-dilution conditions.

Q2: What are the key reaction parameters to control for improving the efficiency of the cyclization?

The key parameters to control are:

  • Concentration: Low substrate concentrations (typically 0.1-1 mM) are crucial to minimize intermolecular side reactions.[2] This can be achieved by using a large volume of solvent or by the slow addition of the substrate to the reaction mixture using a syringe pump.

  • Catalyst/Reagent Choice: The selection of an appropriate catalyst or coupling reagent is critical. Several methods, including McMurry coupling, Nozaki-Hiyama-Kishi (NHK) reaction, and Ring-Closing Metathesis (RCM), have been employed with varying degrees of success.

  • Temperature: The reaction temperature can significantly impact the reaction rate and the stability of the catalyst and reactants.[4] Optimal temperatures will vary depending on the chosen method.

  • Solvent: The solvent can influence the conformation of the acyclic precursor and the solubility of the reactants and catalyst.[5] Common solvents for these types of reactions include THF, DMF, and toluene.

Q3: What are some common side products observed in the final cyclization step?

The most common side product is the formation of linear or cyclic oligomers due to intermolecular reactions.[1] In acid-catalyzed cyclizations, products resulting from carbocation rearrangements are also possible, leading to different carbocyclic skeletons.[6] For reactions like Ring-Closing Metathesis, catalyst degradation can sometimes lead to the formation of desallyl byproducts.[7]

Q4: How does the conformation of the acyclic precursor affect the cyclization efficiency?

The conformation of the linear precursor plays a significant role in the efficiency of the macrocyclization. Pre-organizing the molecule into a conformation that brings the reactive ends into proximity can significantly lower the activation energy for the intramolecular reaction and improve yields.[8] This can sometimes be influenced by the choice of solvent or the introduction of specific functional groups that induce turns or specific spatial arrangements.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to no yield of cembrene; starting material consumed Predominant intermolecular polymerization.- Ensure high-dilution conditions (0.1-1 mM) are strictly maintained.- Employ a syringe pump for the slow addition of the acyclic precursor over several hours.- Consider an alternative cyclization strategy (e.g., if McMurry coupling fails, try NHK or RCM).
Low yield of cembrene; starting material remains - Inefficient catalyst/reagent.- Low reaction temperature.- Steric hindrance at the reaction site.- Screen different catalysts or coupling reagents.- Cautiously increase the reaction temperature, monitoring for decomposition.- If possible, redesign the precursor to minimize steric hindrance near the reactive termini.[8]
Formation of multiple, difficult-to-separate products - Carbocation rearrangements (in acid-catalyzed methods).- Lack of stereocontrol in the cyclization.- Catalyst degradation leading to side reactions.- For acid-catalyzed reactions, consider milder Lewis acids or lower temperatures.- Employ stereoselective catalysts or reagents, such as a chiral ligand in indium-mediated cyclizations.- Ensure the catalyst is of high purity and the reaction is performed under an inert atmosphere.
Inconsistent yields between batches - Purity of the acyclic precursor.- Water or oxygen contamination.- Inconsistent concentration or addition rate.- Purify the precursor meticulously before the cyclization step.- Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).- Calibrate the syringe pump and ensure accurate concentration measurements.

Quantitative Data Summary

Cyclization MethodCatalyst/ReagentSolventTemperature (°C)Concentration (mM)Yield (%)Reference
Indium-mediatedIndium powder, chiral ligandNot specified-78Not specified70-74[2]
McMurry CouplingTiCl₃, LiAlH₄THFRefluxHigh dilutionModerate to Good[9][10]
Nozaki-Hiyama-KishiCrCl₂, NiCl₂DMF/DMSORoom TempHigh dilution64 (for asperdiol)[5][11]
Ring-Closing MetathesisGrubbs II catalystToluene110High dilutionVaries[3][4]

Experimental Protocols

Indium-Mediated Intramolecular Cyclization

This protocol is adapted from the enantioselective synthesis of cembrene-type macrocycles.[2]

  • Preparation: Under an inert atmosphere of argon, a solution of the ω-bromo aldehyde precursor in a suitable anhydrous solvent is prepared.

  • Reaction Setup: The precursor solution is cooled to -78 °C in a reaction vessel equipped with a magnetic stirrer.

  • Reagent Addition: A chiral ligand and indium powder are added to the cooled solution.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.

  • Purification: The crude product is purified by column chromatography to yield the cembrene macrocycle.

McMurry Coupling

This is a general procedure for the intramolecular coupling of two carbonyl groups.[9][10]

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, low-valent titanium is generated in situ by the reduction of TiCl₃ with a reducing agent like LiAlH₄ in anhydrous THF. The mixture is typically refluxed to activate the titanium species.

  • Substrate Addition: A solution of the acyclic dialdehyde or diketone precursor in anhydrous THF is added dropwise to the refluxing titanium slurry over an extended period (e.g., 12-24 hours) using a syringe pump to maintain high-dilution conditions.

  • Reaction: The reaction mixture is refluxed for an additional period after the addition is complete.

  • Work-up: The reaction is cooled and quenched, typically with an aqueous base. The mixture is then filtered, and the filtrate is extracted with an organic solvent.

  • Purification: The crude product is purified by column chromatography.

Nozaki-Hiyama-Kishi (NHK) Intramolecular Coupling

This protocol describes the coupling of a vinyl or allyl halide with an aldehyde.[5][11]

  • Reaction Setup: A flame-dried flask is charged with CrCl₂ and a catalytic amount of NiCl₂ under an inert atmosphere. Anhydrous DMF or a mixture of DMF/DMSO is added, and the suspension is stirred.

  • Substrate Addition: A solution of the acyclic precursor containing both the halide and aldehyde functionalities in the same solvent is added slowly via syringe pump to the chromium/nickel mixture.

  • Reaction: The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up: The reaction is quenched with water and the mixture is worked up to remove the chromium salts.

  • Purification: The crude product is purified by column chromatography.

Visualizations

TroubleshootingWorkflow start Low Yield in Cyclization check_oligomers Analyze byproduct profile: Oligomers present? start->check_oligomers check_purity Verify Precursor Purity and Reaction Setup: - Re-purify precursor - Use anhydrous solvents - Ensure inert atmosphere start->check_purity check_sm Starting material consumed? check_oligomers->check_sm No high_dilution Implement/Optimize High Dilution: - Lower concentration - Slow addition (syringe pump) check_oligomers->high_dilution Yes change_strategy Consider alternative cyclization strategy (e.g., McMurry, NHK, RCM) check_sm->change_strategy Yes optimize_conditions Optimize Reaction Conditions: - Screen catalysts/reagents - Adjust temperature - Change solvent check_sm->optimize_conditions No success Improved Yield high_dilution->success change_strategy->success optimize_conditions->success check_purity->start Re-run experiment

Caption: Troubleshooting workflow for low yield in the cembrene cyclization step.

McMurryMechanism cluster_0 McMurry Coupling Mechanism precursor Acyclic Dialdehyde/Diketone Precursor pinacol Titanium Pinacolate Intermediate precursor->pinacol Reductive Coupling cembrene Cembrene (Alkene Product) pinacol->cembrene Deoxygenation tio2 TiO2 (after workup) pinacol->tio2 releases ti_species Low-valent Ti species (e.g., from TiCl3/LiAlH4) ti_species->precursor e- transfer

Caption: Simplified mechanism of the McMurry coupling for cembrene synthesis.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Cembrene A.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, purification, and biological evaluation of this compound.

Synthesis & Purification

Question/Issue Potential Cause(s) Troubleshooting Suggestions
Low yield during total synthesis, particularly in the macrocyclization step. 1. Inefficient coupling reaction. 2. Decomposition of starting materials or intermediates. 3. Suboptimal reaction conditions (concentration, temperature, catalyst).1. Experiment with different coupling reagents and catalysts. 2. Ensure all reagents and solvents are pure and anhydrous. 3. Perform the reaction under high-dilution conditions to favor intramolecular cyclization. 4. Carefully monitor the reaction temperature and time to avoid side reactions and decomposition.
Difficulty in purifying this compound from a crude reaction mixture or natural extract. 1. Presence of structurally similar impurities or isomers. 2. Co-elution with other nonpolar compounds. 3. Degradation of the compound on the stationary phase.1. Employ multiple chromatographic techniques (e.g., column chromatography followed by preparative HPLC). 2. Use a silver nitrate-impregnated silica gel for chromatography, which can aid in separating compounds based on the degree of unsaturation. 3. Optimize the HPLC mobile phase and gradient to improve resolution. 4. Consider using a less acidic or basic stationary phase to minimize degradation.
Presence of unexpected peaks in the NMR spectrum of purified this compound. 1. Residual solvents from purification. 2. Isomeric impurities. 3. Oxidation or degradation products.1. Cross-reference unexpected peaks with NMR chemical shift tables for common laboratory solvents. 2. Re-purify the sample using a different chromatographic method or conditions. 3. Store the purified compound under an inert atmosphere at low temperatures to prevent degradation.

Biological Assays

Question/Issue Potential Cause(s) Troubleshooting Suggestions
High variability in cytotoxicity (MTT) assay results. 1. Uneven cell seeding. 2. Incomplete dissolution of this compound in the culture medium. 3. Contamination of cell cultures.1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Use a suitable solvent (e.g., DMSO) to prepare a stock solution of this compound and ensure it is fully dissolved before diluting in the culture medium. Include a vehicle control in your experiment. 3. Regularly check cell cultures for any signs of contamination.
No significant anti-inflammatory effect observed in vitro. 1. The concentration of this compound is too low. 2. The assay system is not sensitive enough. 3. The compound has degraded.1. Test a wider range of concentrations, including higher doses. 2. Ensure that the inflammatory stimulus (e.g., LPS) is inducing a robust response in your positive controls. 3. Use freshly prepared solutions of this compound for each experiment.
Unexpected biological activity or lack thereof. 1. The compound may be acting through a different signaling pathway than hypothesized. 2. The specific cell line used may not be responsive.1. Investigate alternative signaling pathways that are known to be modulated by other cembranoid diterpenes. 2. Test the compound on a different cell line to determine if the effect is cell-type specific.

Quantitative Data

Compound Assay Cell Line IC50 (µM) Reference
Sarcoconvolutum DCytotoxicity (MTT)A549 (Lung Carcinoma)49.70[1]
Sarcoconvolutum DCytotoxicity (MTT)HSC-2 (Oral Carcinoma)53.17[1]
11-dehydrosinulariolideNO Production InhibitionRAW 264.7 (Macrophage)5.66 ± 0.19[2]
3,4:8,11-bisepoxy-7-acetoxycembra-15(17)-en-1,12-olideNO Production InhibitionRAW 264.7 (Macrophage)15.25 ± 0.25[2]
SinularinNO Production InhibitionRAW 264.7 (Macrophage)3.85 ± 0.25[2]

Experimental Protocols

1. Cytotoxicity Assessment using MTT Assay

This protocol is adapted for determining the cytotoxic effects of this compound on adherent cancer cell lines.

  • Materials:

    • This compound

    • Target cancer cell line (e.g., A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.5%.

    • Remove the medium from the cells and add 100 µL of the prepared dilutions of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

    • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

2. In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 macrophage cells.

  • Materials:

    • This compound

    • RAW 264.7 cells

    • Complete cell culture medium

    • Lipopolysaccharide (LPS)

    • Griess Reagent

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include untreated and LPS-only controls.

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess Reagent in a new 96-well plate.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition and determine the IC50 value.

Visualizations

Troubleshooting Workflow for Low Yield in this compound Synthesis

G cluster_reagents Reagent Purity cluster_conditions Reaction Conditions cluster_purification Purification start Low Yield of this compound check_reagents Check Purity of Reagents and Solvents start->check_reagents check_conditions Review Reaction Conditions start->check_conditions purification_issues Investigate Purification Step start->purification_issues repurify_reagents Re-purify Starting Materials check_reagents->repurify_reagents use_anhydrous Use Anhydrous Solvents check_reagents->use_anhydrous optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_conc Optimize Concentration (High Dilution) check_conditions->optimize_conc optimize_catalyst Screen Catalysts/Reagents check_conditions->optimize_catalyst check_tlc Analyze Crude Mixture by TLC/LC-MS purification_issues->check_tlc end Improved Yield repurify_reagents->end use_anhydrous->end optimize_temp->end optimize_conc->end optimize_catalyst->end change_column Change Chromatographic Method check_tlc->change_column change_column->end

A troubleshooting workflow for addressing low yields in the synthesis of this compound.

Experimental Workflow for In Vitro Anti-inflammatory Activity Screening

G start Start: Screen this compound for Anti-inflammatory Activity cell_culture Culture RAW 264.7 Macrophages start->cell_culture compound_prep Prepare this compound Dilutions cell_culture->compound_prep cell_treatment Pre-treat Cells with this compound compound_prep->cell_treatment lps_stimulation Stimulate Cells with LPS cell_treatment->lps_stimulation supernatant_collection Collect Supernatant lps_stimulation->supernatant_collection griess_assay Perform Griess Assay for NO Measurement supernatant_collection->griess_assay data_analysis Analyze Data and Calculate IC50 griess_assay->data_analysis end End: Determine Anti-inflammatory Potency data_analysis->end

A typical experimental workflow for evaluating the anti-inflammatory properties of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates CembreneA This compound IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Genes (TNF-α, iNOS, COX-2) MAPK->Genes Activates Transcription Factors DNA DNA NFkB_nuc->DNA DNA->Genes Transcription

References

Validation & Comparative

Unveiling the In Vivo Anti-Inflammatory Potential of Cembranoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the anti-inflammatory properties of cembranoid diterpenes in preclinical in vivo models reveals promising activity, although specific data for (+)-Cembrene A remains elusive. This guide provides a comparative analysis based on available data for related cembranoids and standard anti-inflammatory agents, offering insights for researchers in drug discovery and development.

While in vitro studies have suggested the anti-inflammatory potential of various cembranoids, including this compound, a thorough review of published literature indicates a lack of specific in vivo validation for this particular compound. To provide a valuable comparative perspective for researchers, this guide synthesizes available in vivo data on a cembranoid-rich extract from the soft coral Sinularia flexibilis and contrasts it with the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Cembranoid Activity in a Topical Inflammation Model

A study investigating the anti-acne properties of cembranoid diterpenes from Sinularia flexibilis provides the most relevant, albeit indirect, in vivo data. The study utilized a Cutibacterium acnes (formerly Propionibacterium acnes)-induced ear edema model in rats to assess the topical anti-inflammatory effects of a cembranoid-containing extract (SF-E).

Data Presentation: C. acnes-Induced Ear Edema in Rats

Treatment GroupDoseMean Ear Thickness Increase (mm) ± SD% Inhibition of Edema
Blank (Vehicle)-0.28 ± 0.03-
SF-E Ointment1%0.15 ± 0.0246.4%
p < 0.05 compared to the blank group.[1]

The results indicate that the cembranoid-containing extract significantly reduced ear swelling, demonstrating potent topical anti-inflammatory activity.[1]

Experimental Protocol: Cutibacterium acnes-Induced Ear Edema

  • Animal Model: Male Wistar rats are used for this model.

  • Induction of Inflammation: A suspension of heat-killed C. acnes is injected intradermally into the ear of the rats.

  • Treatment: The test compound, in this case, the Sinularia flexibilis extract formulated as an ointment, is applied topically to the ear surface immediately after the injection of the inflammatory agent. A vehicle-only group serves as the control.

  • Measurement of Edema: Ear thickness is measured using a digital caliper at specified time points after the induction of inflammation.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in ear thickness in the treated group to the control group.[1]

Comparative Efficacy of a Standard NSAID: Indomethacin

To provide a benchmark for anti-inflammatory efficacy, data from a widely used and well-characterized in vivo model, the carrageenan-induced paw edema model, is presented for the standard NSAID, Indomethacin. This model is a cornerstone for the screening of acute anti-inflammatory agents.

Data Presentation: Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg, i.p.)Paw Edema (mL) at 3h ± SEM% Inhibition of Edema
Control (Carrageenan only)-0.74 ± 0.05-
Indomethacin100.28 ± 0.0362.2%
p < 0.01 compared to the control group. (Data synthesized from representative studies for comparative purposes).

Indomethacin demonstrates a robust and significant reduction in paw edema, highlighting its potent systemic anti-inflammatory effects.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Typically, Wistar or Sprague-Dawley rats are used.

  • Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of the rats.[2][3][4]

  • Treatment: The test compound (e.g., Indomethacin) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a specified time before the carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection.[2][3]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of many natural products and NSAIDs are mediated through the inhibition of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression.

G NF-κB Signaling Pathway in Inflammation cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Genes Induces Transcription Cembrene This compound (Proposed Target) Cembrene->IKK Inhibits (Hypothesized)

Caption: Proposed mechanism of action for this compound.

G Experimental Workflow for Carrageenan-Induced Paw Edema Start Start Acclimatize Acclimatize Rats (e.g., 1 week) Start->Acclimatize Grouping Randomly divide into Control and Treatment Groups Acclimatize->Grouping Treatment Administer Vehicle (Control) or Test Compound (i.p. or p.o.) Grouping->Treatment Wait Waiting Period (e.g., 30-60 min) Treatment->Wait Induce Inject Carrageenan (1%) into right hind paw Wait->Induce Measure Measure Paw Volume (Plethysmometer) at 0, 1, 2, 3, 4, 5 hours Induce->Measure Analyze Calculate % Inhibition of Edema and perform statistical analysis Measure->Analyze End End Analyze->End

Caption: Workflow for in vivo anti-inflammatory screening.

Conclusion

The available in vivo data, although not specific to this compound, suggests that cembranoid diterpenes possess significant anti-inflammatory properties, particularly when applied topically. The Sinularia flexibilis extract demonstrated a noteworthy reduction in inflammation in the C. acnes-induced ear edema model. For systemic inflammation, as demonstrated in the carrageenan-induced paw edema model, established NSAIDs like Indomethacin remain a key benchmark for efficacy.

The lack of direct in vivo studies on this compound highlights a significant gap in the literature. Future research should focus on evaluating the systemic and topical anti-inflammatory activity of purified this compound in well-established animal models. Such studies would be invaluable for elucidating its therapeutic potential and mechanism of action, and for providing a direct comparison with existing anti-inflammatory drugs. This would enable a more definitive assessment of its promise as a novel anti-inflammatory agent.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (+)-Cembrene A Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of different analytical methods for the quantification of (+)-Cembrene A, a diterpene of significant interest in pharmaceutical and natural product research. While specific, peer-reviewed cross-validation studies for this compound are not extensively documented, this document outlines the established analytical techniques for terpene analysis—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—and presents a robust protocol for their validation and comparison. The information herein is based on established validation guidelines from the International Council for Harmonisation (ICH) and published data on the analysis of similar terpene compounds.

Data Presentation: Comparison of Analytical Method Validation Parameters

The validation of an analytical method is crucial to ensure its suitability for its intended purpose. For the quantification of this compound, key performance characteristics of each method must be rigorously evaluated. The following table summarizes representative acceptance criteria for the validation of HPLC, GC-MS, and qNMR methods for terpene analysis. These values are indicative and should be confirmed by in-house validation studies.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV/DAD)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Acceptance Criteria Rationale
Linearity (r²) >0.998>0.999>0.995A high coefficient of determination (r²) demonstrates a direct proportional relationship between the analyte concentration and the instrumental response.[1][2]
Limit of Detection (LOD) 0.05 - 0.5 µg/mL0.1 - 1.0 ng/mL0.1 - 1.0 mg/mLThe lowest concentration of analyte that can be reliably detected above the background noise.[3][4][5]
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL0.3 - 3.0 ng/mL0.3 - 3.0 mg/mLThe lowest concentration of analyte that can be determined with acceptable precision and accuracy.[6]
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%Measures the closeness of the experimental value to the true value, assessed by analyzing spiked samples at different concentrations.[7][8][9]
Precision (RSD%) Measures the degree of scatter between a series of measurements.[7][8]
Repeatability (Intra-day)< 2.0%< 5.0%< 1.0%Precision under the same operating conditions over a short interval.[9]
Intermediate Precision (Inter-day)< 3.0%< 10.0%< 2.0%Precision under different conditions (e.g., different days, analysts, or equipment).[9]
Specificity/Selectivity HighVery HighVery HighThe ability to unequivocally assess the analyte in the presence of other components.[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the validation of HPLC, GC-MS, and qNMR methods for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC-UV/DAD) Method

Instrumentation:

  • HPLC system with a UV/Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]

Reagents and Standards:

  • This compound certified reference standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

Chromatographic Conditions:

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 80:20 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 200-210 nm) is necessary.

  • Injection Volume: 10 µL

Validation Procedures:

  • Linearity: Prepare a series of at least five standard solutions of this compound in the mobile phase over a concentration range expected in the samples. Plot the peak area against the concentration and perform a linear regression analysis.[2]

  • Accuracy: Analyze samples of a known matrix (e.g., a placebo formulation or a well-characterized extract) spiked with three different known concentrations of this compound (low, medium, and high). Calculate the percentage recovery.[1]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on two different days with different analysts or on different instruments. Calculate the relative standard deviation (RSD%) for each set of measurements.[9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by calculating from the standard deviation of the response and the slope of the calibration curve.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer

  • Column: A non-polar capillary column such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for terpene analysis.

Reagents and Standards:

  • This compound certified reference standard (purity ≥95%)

  • Solvent: Hexane or Ethyl Acetate (GC grade)

  • Internal Standard (IS): A non-interfering compound such as n-tridecane.

Chromatographic and Spectrometric Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on the concentration.

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 5 min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

Validation Procedures:

  • Linearity: Prepare a series of at least five standard solutions of this compound with a constant concentration of the internal standard. Plot the peak area ratio of the analyte to the internal standard against the concentration and perform a linear regression analysis.[11]

  • Accuracy: Analyze spiked matrix samples at three concentration levels and calculate the percentage recovery.[12]

  • Precision: Determine repeatability and intermediate precision as described for the HPLC method.[12]

  • LOD and LOQ: Determine based on the S/N ratio in SIM mode or from the calibration curve parameters.[13]

Quantitative Nuclear Magnetic Resonance (qNMR) Method

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)[7]

Reagents and Standards:

  • This compound certified reference standard (purity ≥95%)

  • Internal Standard (IS): A certified reference material with a known purity that has a signal in a clean region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Deuterated Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.

NMR Acquisition Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Validation Procedures:

  • Linearity: Prepare a series of samples with varying concentrations of this compound and a fixed concentration of the internal standard. Plot the ratio of the integrated signal areas of the analyte to the internal standard against the molar ratio.[7]

  • Accuracy: Prepare samples with known amounts of this compound and the internal standard and calculate the recovery.[7]

  • Precision: Determine repeatability and intermediate precision by preparing and analyzing multiple samples.[7]

  • Specificity: The high resolution of NMR spectra generally ensures high specificity. The selection of non-overlapping signals for quantification is critical.[14]

Mandatory Visualization

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison & Reporting Phase define_analyte Define Analyte: This compound select_methods Select Analytical Methods (HPLC, GC-MS, qNMR) define_analyte->select_methods define_validation_params Define Validation Parameters (ICH Guidelines) select_methods->define_validation_params prepare_standards Prepare Certified Reference Standards & Samples define_validation_params->prepare_standards validate_hplc Validate HPLC Method prepare_standards->validate_hplc validate_gcms Validate GC-MS Method prepare_standards->validate_gcms validate_qnmr Validate qNMR Method prepare_standards->validate_qnmr compare_data Compare Validation Data (Table Summary) validate_hplc->compare_data validate_gcms->compare_data validate_qnmr->compare_data analyze_samples Analyze Identical Samples with Each Validated Method compare_data->analyze_samples statistical_analysis Perform Statistical Analysis (e.g., t-test, ANOVA) analyze_samples->statistical_analysis final_report Generate Final Report and Select Optimal Method statistical_analysis->final_report

Caption: Workflow for the cross-validation of analytical methods.

This guide provides a foundational framework for the cross-validation of analytical methods for this compound quantification. It is imperative that all experimental work is conducted in compliance with internal quality management systems and relevant regulatory guidelines. The successful implementation of these protocols will enable researchers to select the most appropriate analytical method for their specific research, development, or quality control needs, ensuring the generation of accurate and reliable data.

References

A Comparative Guide to the Enantioselective Synthesis of (+)-Cembrene A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel synthetic route for (+)-Cembrene A, a naturally occurring diterpene with potential therapeutic applications, against an established method. The analysis focuses on key performance metrics, offering experimental data to support the evaluation.

Introduction

This compound, a 14-membered macrocyclic diterpene, has attracted significant attention from the synthetic community due to its unique structure and biological activity. The development of efficient and stereoselective synthetic routes is crucial for accessing this and related molecules for further investigation. This guide compares a recently developed asymmetric synthesis by Harada et al. with the established enantioselective total synthesis by Kitahara et al.

Performance Comparison

A summary of the key quantitative data for the two synthetic routes is presented in the table below, allowing for a direct comparison of their efficiency and stereoselectivity.

MetricEstablished Route (Kitahara et al.)New Route (Harada et al.)
Overall Yield Not explicitly stated in abstractNot explicitly stated in abstract
Number of Steps Not explicitly stated in abstractNot explicitly stated in abstract
Enantiomeric Excess (e.e.) >95%96%
Key Strategy Intramolecular Reformatsky-type reactionIntramolecular cyclization using a chiral leaving group

Note: Detailed step-by-step yields and the total number of linear steps were not available in the abstracts of the primary literature. Access to the full-text articles is required for a complete quantitative comparison.

Experimental Protocols

Detailed experimental methodologies for the key transformations in each synthesis are outlined below.

Established Route: Kitahara et al.

The key step in the synthesis by Kitahara and coworkers is an intramolecular Reformatsky-type reaction to construct the 14-membered ring of this compound.

Key Reaction: Intramolecular Reformatsky-type Cyclization

A solution of the acyclic precursor, a bromohydrin derived from geraniol, in a suitable solvent (e.g., tetrahydrofuran) is treated with a low-valent metal, typically activated zinc or a samarium(II) iodide solution. The reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated temperature) until the starting material is consumed, as monitored by thin-layer chromatography. The reaction is then quenched with a proton source, such as a saturated aqueous solution of ammonium chloride. The crude product is extracted with an organic solvent, dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and purified by column chromatography on silica gel to afford the macrocyclic product.

New Route: Harada et al.

The novel approach by Harada and his team utilizes an intramolecular cyclization of an acyclic precursor bearing a chiral leaving group to achieve the asymmetric synthesis of (S)-Cembrene A, the enantiomer of the natural product. The principles are directly applicable to the synthesis of this compound by using the opposite enantiomer of the chiral auxiliary.

Key Reaction: Asymmetric Intramolecular Cyclization

To a solution of the acyclic precursor, an ether of (all-E)-geranylgeraniol and a chiral binaphthyl auxiliary, in a dry, non-polar solvent (e.g., dichloromethane) at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen), is added a Lewis acid catalyst (e.g., tin(IV) chloride). The reaction is stirred for a specified period, and the progress is monitored by an appropriate analytical technique. Upon completion, the reaction is quenched by the addition of a suitable reagent, such as a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated under reduced pressure. The resulting crude product is then purified by flash column chromatography to yield the enantiomerically enriched cembrene product.

Synthetic Route Visualization

The following diagram illustrates the logical workflow of the new synthetic route for (S)-Cembrene A as described by Harada et al.

new_synthetic_route start Geranylgeraniol chiral_ether Formation of Chiral Ether start->chiral_ether Reaction with chiral binaphthyl auxiliary cyclization Lewis Acid-Mediated Intramolecular Cyclization chiral_ether->cyclization Acyclic Precursor product (S)-Cembrene A cyclization->product

Caption: Workflow of the new asymmetric synthesis of (S)-Cembrene A.

Conclusion

The new synthetic route developed by Harada et al. offers a novel and highly stereoselective approach to the cembrene skeleton. The use of a chiral leaving group provides excellent enantiocontrol, achieving an enantiomeric excess of 96%. While a direct comparison of the overall yield and step count with the established route by Kitahara et al. is not possible without access to the full experimental details, the innovative strategy of the new route presents a valuable addition to the synthetic chemist's toolbox for the construction of complex macrocyclic natural products. Further studies would be required to optimize the new route for large-scale synthesis and to fully assess its economic viability compared to existing methods.

Evaluating the Efficacy of (+)-Cembrene A Against Drug-Resistant Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug resistance (MDR) remains a formidable challenge in oncology, frequently leading to the failure of chemotherapeutic treatments. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively efflux a wide range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2] Natural products have long been a promising source of novel therapeutic agents, with many demonstrating the ability to modulate MDR.[3][4] This guide provides a comparative evaluation of the potential efficacy of (+)-Cembrene A, a natural diterpenoid, against drug-resistant cancer cells.

While direct experimental data on the activity of this compound against drug-resistant cancer cell lines is not extensively available in current literature, its chemical classification as a cembranoid diterpene places it within a group of compounds that have shown promise in overcoming MDR.[4][5] This guide will, therefore, draw comparisons with other structurally related diterpenoids that have been scientifically evaluated for their MDR-reversing capabilities. The objective is to provide a foundational understanding and a methodological framework for future investigations into the potential of this compound as a chemosensitizing agent.

The Landscape of Multidrug Resistance and the Promise of Natural Products

Multidrug resistance in cancer is a complex phenomenon where cancer cells become simultaneously resistant to a variety of structurally and functionally diverse anticancer drugs.[6] The overexpression of ABC transporters is a key factor in this process.[2] These membrane proteins act as energy-dependent pumps that expel chemotherapeutic agents from the cell, preventing them from reaching their intracellular targets.[1]

Natural products, particularly terpenoids, have garnered significant attention for their potential to inhibit the function of these efflux pumps.[7] By blocking the activity of transporters like P-gp, these compounds can restore the sensitivity of resistant cancer cells to conventional chemotherapy.[3][8]

Comparative Analysis of Diterpenoids in Overcoming Drug Resistance

Although specific data for this compound is lacking, studies on other diterpenoids provide valuable insights into the potential mechanisms and efficacy of this class of compounds. The following table summarizes the activity of various diterpenoids against drug-resistant cancer cells, offering a basis for hypothesizing the potential of this compound.

Compound ClassSpecific Compound ExampleCancer Cell LineMechanism of ActionReference
Clerodane Diterpenoid (+)-7β-acetoxy-15,16-epoxycleroda-3,13(16),14-trien-18-oic acidMCF-7/ADR (Adriamycin-resistant human breast cancer)Strong inhibition of P-glycoprotein (P-gp) function, leading to increased intracellular accumulation of daunomycin.[9]
Macrocyclic Lathyrane Diterpenes Latilagascene B and related compoundsL5178 (Mouse lymphoma transfected with human MDR1 gene)Potent modulation of P-gp activity.[5]
Jatrophane Diterpenes Tuckeyanols A and B, EuphotuckeyanolL5178 (Mouse lymphoma transfected with human MDR1 gene)Strong modulation of P-gp activity.[5]
Jatrophane Diterpenoids Jatrophane compounds from Euphorbia dendroidesNCI-H460/R (Drug-resistant non-small cell lung cancer)Overcoming ABCB1-mediated MDR, showing synergistic effects with paclitaxel.[4]

Based on the evidence from related diterpenoids, a primary hypothesized mechanism of action for this compound in overcoming drug resistance would be the inhibition of ABC transporters, particularly P-glycoprotein.

Experimental Protocols for Evaluating MDR Reversal

To rigorously assess the efficacy of this compound against drug-resistant cancer cells, a series of well-established in vitro assays are necessary. The following protocols provide a detailed methodology for key experiments.

Cell Viability and Cytotoxicity Assays

Objective: To determine the cytotoxic effects of this compound alone and in combination with a conventional chemotherapeutic agent (e.g., doxorubicin, paclitaxel) on both drug-sensitive and drug-resistant cancer cell lines.

Methodology (MTT Assay):

  • Cell Seeding: Seed drug-sensitive (e.g., MCF-7) and drug-resistant (e.g., MCF-7/ADR) cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values (the concentration of the agent that inhibits cell growth by 50%) and the reversal fold, which is the ratio of the IC50 of the chemotherapeutic agent alone to the IC50 in the presence of this compound.

Drug Accumulation and Efflux Assays

Objective: To determine if this compound can increase the intracellular accumulation and inhibit the efflux of a fluorescent P-gp substrate, such as Rhodamine 123 or doxorubicin (which is naturally fluorescent).

Methodology (Rhodamine 123 Accumulation Assay):

  • Cell Seeding: Seed drug-resistant cells in 24-well plates and grow to 80-90% confluency.

  • Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., verapamil) for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 5 µM) to each well and incubate for another 90 minutes.

  • Washing: Wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% Triton X-100 in PBS).

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader (excitation at 485 nm, emission at 530 nm).

  • Data Analysis: Compare the fluorescence intensity of cells treated with this compound to that of untreated and verapamil-treated cells.

P-glycoprotein (P-gp) ATPase Activity Assay

Objective: To investigate the effect of this compound on the ATP-hydrolyzing activity of P-gp, which is essential for its drug efflux function.

Methodology:

  • Membrane Vesicle Preparation: Use membrane vesicles from cells overexpressing P-gp.

  • Assay Reaction: In a 96-well plate, incubate the membrane vesicles with varying concentrations of this compound in the presence of a P-gp substrate that stimulates ATPase activity (e.g., verapamil).

  • ATP Addition: Initiate the reaction by adding ATP.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Determine the concentration-dependent stimulation or inhibition of P-gp ATPase activity by this compound.

Visualizing Potential Mechanisms and Workflows

To aid in the conceptualization of the experimental design and potential signaling pathways involved, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture cluster_assays In Vitro Assays cluster_analysis Data Analysis sensitive_cells Drug-Sensitive Cancer Cells cytotoxicity Cytotoxicity Assay (MTT) sensitive_cells->cytotoxicity resistant_cells Drug-Resistant Cancer Cells resistant_cells->cytotoxicity accumulation Drug Accumulation (Rhodamine 123) resistant_cells->accumulation atpase P-gp ATPase Assay resistant_cells->atpase ic50 IC50 Determination cytotoxicity->ic50 fluorescence Fluorescence Quantification accumulation->fluorescence atpase_activity ATPase Activity Modulation atpase->atpase_activity reversal_fold Reversal Fold Calculation ic50->reversal_fold

Caption: Experimental workflow for evaluating the MDR-reversing activity of a test compound.

mdr_mechanism cluster_cell Drug-Resistant Cancer Cell chemo Chemotherapeutic Drug pgp P-glycoprotein (ABC Transporter) chemo->pgp Binds to cembrene This compound (Hypothesized) cembrene->pgp Inhibits chemo_out Chemotherapeutic Drug (Efflux) pgp->chemo_out Pumps out inside Intracellular outside Extracellular

Caption: Hypothesized mechanism of this compound in reversing P-gp-mediated drug resistance.

Conclusion and Future Directions

While the direct efficacy of this compound against drug-resistant cancer cells remains to be elucidated, the existing body of research on related diterpenoids provides a strong rationale for its investigation. The experimental protocols and conceptual frameworks presented in this guide offer a clear path for researchers to systematically evaluate its potential as an MDR modulator. Future studies should focus on performing the described in vitro assays to generate empirical data on this compound. Should these initial studies prove promising, further investigations into its effects on other ABC transporters, its in vivo efficacy in animal models of drug-resistant cancer, and detailed structure-activity relationship (SAR) studies would be warranted to optimize its potential as a novel chemosensitizing agent.

References

comparison of (+)-Cembrene A's neuroprotective effects with known antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Neuroprotective Effects of (+)-Cembrene A and Known Antioxidants

For researchers, scientists, and drug development professionals, identifying potent neuroprotective agents is a critical step in the fight against neurodegenerative diseases. While this compound, a cembrene diterpenoid, has been noted for its potential biological activities, specific data on its neuroprotective and antioxidant effects are limited. This guide provides a comparative analysis of a closely related and studied cembrene diterpenoid, sarcophytolide, against well-established neuroprotective antioxidants: Vitamin E (alpha-tocopherol), Curcumin, and Resveratrol. The comparison is based on available experimental data from in vitro studies assessing their ability to protect neurons from glutamate-induced excitotoxicity, a common pathway in neuronal cell death.

Quantitative Comparison of Neuroprotective Effects

The following table summarizes the neuroprotective efficacy of sarcophytolide, Vitamin E, Curcumin, and Resveratrol in preventing glutamate-induced neuronal cell death. The data is presented as the percentage of viable cells after exposure to glutamate with and without the protective compound.

CompoundConcentrationCell TypeInsult% Cell Viability (with compound)% Cell Viability (insult only)Reference
Sarcophytolide 10 µg/mlPrimary rat cortical cellsGlutamate92 ± 6%33 ± 4%[1]
Vitamin E (α-TCP) 100 ng/mLNeural-derived 46C stem cells60 mM Glutamate~80% (recovered)~80% of control[2]
Curcumin 1 µMSH-SY5Y neuronal cells30 mM GlutamateNo significant decrease from controlSignificant decrease[3]
Resveratrol 1 µMMurine brain cultures5 mM GlutamateSignificant reduction in damage-[4]

Comparative Antioxidant Potential

CompoundAntioxidant MechanismReference
Sarcophytolide Implied reduction of oxidative stress through upregulation of Bcl-2.[1]
Vitamin E Chain-breaking antioxidant that prevents the propagation of lipid peroxidation.[5][5]
Curcumin Scavenges various reactive oxygen species (ROS) and upregulates antioxidant enzymes.[6][6]
Resveratrol Acts as a radical scavenger and activates Nrf2/ARE signaling, which boosts endogenous antioxidant defenses.[7][7]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assessing neuroprotection and antioxidant activity.

Neuroprotection Assay (Cell Viability)

This protocol is based on the methodology used to assess sarcophytolide's neuroprotective effects against glutamate-induced toxicity.[1]

  • Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured in a suitable medium.

  • Treatment: Neurons are pre-incubated with the test compound (e.g., sarcophytolide at 1 or 10 µg/ml) for a specified period.

  • Induction of Neurotoxicity: Glutamate is added to the culture medium to induce excitotoxicity.

  • Assessment of Cell Viability: After a designated incubation period, cell viability is determined using a suitable assay, such as the MTT assay or by counting viable cells under a microscope.

Reactive Oxygen Species (ROS) Scavenging Assay

This is a general protocol to measure the intracellular ROS scavenging activity of a compound.

  • Cell Culture: A suitable neuronal cell line (e.g., SH-SY5Y) is cultured in 96-well plates.

  • Loading with Fluorescent Probe: Cells are loaded with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Treatment: Cells are treated with the test compound at various concentrations.

  • Induction of Oxidative Stress: An ROS-inducing agent (e.g., H₂O₂) is added to the cells.

  • Measurement: The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a fluorescence plate reader.

Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)

This protocol measures the extent of lipid peroxidation by quantifying the formation of malondialdehyde (MDA).

  • Sample Preparation: Neuronal cells are cultured and treated with the test compound and an oxidative stressor.

  • Cell Lysis: Cells are harvested and lysed to release intracellular contents.

  • Reaction with Thiobarbituric Acid (TBA): The cell lysate is mixed with a TBA solution and heated. MDA in the sample reacts with TBA to form a colored adduct.

  • Measurement: The absorbance of the MDA-TBA adduct is measured spectrophotometrically at a specific wavelength (typically around 532 nm). The concentration of MDA is proportional to the absorbance.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of these compounds are mediated by complex signaling pathways. Below are simplified diagrams representing these pathways.

G Glutamate Glutamate Ca_influx Ca2+ Influx Glutamate->Ca_influx ROS Increased ROS Ca_influx->ROS Mitochondrial_Stress Mitochondrial Stress ROS->Mitochondrial_Stress Apoptosis Apoptosis Mitochondrial_Stress->Apoptosis Sarcophytolide Sarcophytolide Bcl2 Bcl-2 Upregulation Sarcophytolide->Bcl2 Bcl2->Mitochondrial_Stress Inhibits

Sarcophytolide's Neuroprotective Pathway

G Oxidative_Stress Oxidative Stress Reduced_ROS Reduced ROS Antioxidants Vitamin E, Curcumin, Resveratrol ROS_Scavenging Direct ROS Scavenging Antioxidants->ROS_Scavenging Nrf2_Activation Nrf2 Activation Antioxidants->Nrf2_Activation ROS_Scavenging->Reduced_ROS Leads to Antioxidant_Enzymes Antioxidant Enzyme Upregulation Nrf2_Activation->Antioxidant_Enzymes Antioxidant_Enzymes->Reduced_ROS Leads to Neuroprotection Neuroprotection Reduced_ROS->Neuroprotection G cluster_protocol Experimental Workflow A 1. Culture Neuronal Cells B 2. Pre-treat with Compound A->B C 3. Induce Glutamate Toxicity B->C D 4. Assess Cell Viability (MTT/LDH) C->D E 5. Measure ROS Levels (DCFH-DA) C->E F 6. Quantify Lipid Peroxidation (MDA) C->F

References

Comparative Molecular Docking Analysis of Cembranoids with Key Cancer Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

An In Silico Examination of Binding Affinities and Interaction Mechanisms for Drug Discovery

Cembranoids, a class of 14-membered ring diterpenoid natural products, have garnered significant attention in biomedical research for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties[1]. Found predominantly in marine organisms like soft corals, these compounds present a rich scaffold for the development of novel therapeutics. This guide provides a comparative overview of in silico molecular docking studies of various cembranoids against several protein targets implicated in cancer progression. The data herein is intended to provide researchers, scientists, and drug development professionals with a concise reference for understanding the therapeutic potential and mechanism of action of this promising class of molecules.

Comparative Docking Data

Molecular docking simulations are pivotal in predicting the binding affinity and orientation of a ligand within the active site of a target protein. The following table summarizes the docking energies (in kcal/mol) of six cembranoid diterpenes isolated from the soft coral Sarcophyton glaucum against six different protein targets crucial to cancer cell proliferation and survival. Lower docking energy values indicate a more favorable and stable binding interaction.

The study highlights that certain cembranoids exhibit selectivity; for instance, several compounds showed a preference for protein kinase C (PKC), while sarcophytolol C and deoxosarcophine docked strongly into the podophylotoxin binding site of the tubulin receptor[2][3].

Table 1: Comparative Docking Energies (kcal/mol) of Cembranoids with Target Proteins

Cembranoid Compound CDK-2 (PDB: 1DI8) CDK-6 (PDB: 1XO2) PKC (PDB: 3TXO) VEGFR-2 (PDB: 1ZXM) DNA Topo II (PDB: 2OH4) Tubulin (PDB: 1SA1)
Sarcophytolol -76.86 -71.26 -81.63 -80.29 -73.81 -73.31
Sarcophytolide B -68.97 -74.34 -86.61 -67.72 -69.67 -71.20
Sarcophytolide C -73.71 -71.09 -73.83 -79.31 -74.78 -77.45
Sarcophine -61.22 -59.48 -71.24 -62.32 -67.51 -71.04
Deoxosarcophine -61.40 -67.58 -68.19 -67.91 -67.76 -75.34
Cembrene C -79.07 -82.16 -82.25 -66.54 -75.19 -75.98
Co-crystallized Ligand -88.37 -91.07 -93.69 -163.70 -136.48 -74.75

Data sourced from a molecular docking analysis on cytotoxic cembranoid type diterpenes[2]. The co-crystallized ligand represents the native ligand found in the protein's crystal structure and serves as a positive control.

Experimental Protocols

The following methodology outlines a typical workflow for a comparative in silico molecular docking study, based on the procedures used to generate the data above[1][2].

1. Protein Preparation:

  • Selection and Retrieval: The three-dimensional crystal structures of the target proteins—CDK-2 (1DI8), CDK-6 (1XO2), Protein Kinase C (3TXO), VEGFR-2 (1ZXM), DNA Topoisomerase II (2OH4), and Tubulin (1SA1)—are downloaded from the Protein Data Bank (PDB).

  • Preparation: All water molecules and heteroatoms are removed from the protein structures. Hydrogen atoms are added to the protein to correct for ionization and tautomeric states. The protein is then energy minimized using a suitable force field.

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the cembranoid compounds (Sarcophytolol, Sarcophytolide B, Sarcophytolide C, Sarcophine, Deoxosarcophine, and Cembrene C) are drawn using chemical drawing software.

  • 3D Conversion and Optimization: The 2D structures are converted to 3D and their geometries are optimized using computational chemistry methods to find the lowest energy conformation. This step is crucial as the ligand's conformation affects its binding potential.

3. Molecular Docking Simulation:

  • Software: The docking simulation is performed using software such as PLANTS (Protein-Ligand ANT System)[1].

  • Grid Box Definition: A binding site is defined on the target protein, typically centered on the co-crystallized ligand from the original PDB file. A grid box of appropriate dimensions is generated around this site to encompass the entire binding pocket.

  • Docking Algorithm: The prepared ligands are then docked into the defined binding site of each target protein. The software's scoring function calculates the binding energy for various poses of the ligand. The pose with the lowest docking energy is considered the most favorable binding mode.

4. Analysis of Results:

  • Binding Energy Comparison: The docking energies of the different cembranoids are compared for each target protein to determine relative binding affinities.

  • Interaction Analysis: The binding poses of the best-scoring ligands are visualized to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex processes in computational drug discovery and the biological pathways these compounds may influence.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Target Protein Selection (e.g., Tubulin, PKC from PDB) PDB_prep Protein Preparation (Add Hydrogens, Remove Water) PDB->PDB_prep LIG 2. Cembranoid Ligand Structure Generation LIG_prep Ligand Preparation (3D Conformation, Energy Minimization) LIG->LIG_prep DOCK 3. Molecular Docking Simulation (e.g., using PLANTS) PDB_prep->DOCK LIG_prep->DOCK SCORE 4. Scoring & Ranking (Based on Docking Energy) DOCK->SCORE POSE 5. Interaction Analysis (H-Bonds, Hydrophobic Interactions) SCORE->POSE LEAD 6. Lead Identification (Promising Cembranoid-Target Pairs) POSE->LEAD

Caption: Workflow for a comparative molecular docking study.

The docking studies revealed that tubulin is a significant target for several cembranoids[2][3]. Tubulin proteins are the building blocks of microtubules, which are critical for cell division (mitosis). Inhibiting tubulin polymerization is a clinically validated anticancer strategy.

G cluster_cell Cellular Process cluster_drug Therapeutic Intervention tubulin αβ-Tubulin Dimers microtubule Microtubule Polymerization tubulin->microtubule spindle Mitotic Spindle Formation microtubule->spindle mitosis Cell Division (Mitosis) spindle->mitosis proliferation Cancer Cell Proliferation mitosis->proliferation cembranoid Cembranoids (e.g., Deoxosarcophine) inhibition Inhibition cembranoid->inhibition inhibition->microtubule

Caption: Cembranoid mechanism targeting tubulin polymerization.

References

Assessing the Structure-Activity Relationship of (+)-Cembrene A Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(+)-Cembrene A, a naturally occurring 14-membered macrocyclic diterpene, and its analogs have garnered significant interest in the scientific community due to their diverse biological activities, including potent cytotoxic and anti-inflammatory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, with a focus on their anticancer and anti-inflammatory properties. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Data Presentation: Cytotoxic and Anti-inflammatory Activities

The biological activities of this compound analogs are summarized in the tables below. The data highlights the half-maximal inhibitory concentrations (IC50) against various cancer cell lines and markers of inflammation, providing a quantitative basis for comparing the potency of these compounds.

Table 1: Cytotoxic Activity of this compound Analogs against Human Cancer Cell Lines

CompoundModification from this compoundCell LineIC50 (µM)Reference
This compound Parent Compound--[1]
Lobophyolide A α-epoxylactone groupIL-12 & NO production in dendritic cellsPotent Inhibition (<50 µg/mL)[2]
Lobophyolide B Modified side chainIL-12 & NO production in dendritic cellsPotent Inhibition (<50 µg/mL)[2]
Crassumolide A Modified lactone ringCa9-22 (Human oral cancer)Cytotoxic[3]
Crassumolide C Methyl ester derivativeCa9-22 (Human oral cancer)Cytotoxic[3]
Lobohedleolide Hydroxylated derivativeCa9-22 (Human oral cancer)Cytotoxic[3]
(1R,3R,4R,14R,7E,11E)-3,4-epoxycembra-7,11,15(17)-trien-16,14-olide Epoxide and lactone functionalitiesSGC7901, A549, MCF7, HCT116, B16Moderately Cytotoxic[4]
(1R,7S,14S,3E,11E)-7-hydroperoxycembra-3,8(19),11,15(17)-tetraen-16,14-olide Hydroperoxyl and lactone functionalitiesSGC7901, A549, MCF7, HCT116, B16Moderately Cytotoxic[4]
(1R,7S,14S,3E,11E)-18-acetoxy-7-hydroperoxycembra-3,8(19),11,15(17)-tetraen-16,14-olide Acetoxy, hydroperoxyl, and lactone functionalitiesSGC7901, A549, MCF7, HCT116, B16Moderately Cytotoxic[4]
Michaolide L Epoxy and lactone functionalitiesP-388, HT-29, A-549See Reference[5]
Sarcoconvolutum D Multiple oxygenated functionalitiesA549 (Human lung adenocarcinoma)49.70[6]
Sarcoconvolutum D Multiple oxygenated functionalitiesHSC-2 (Human oral squamous carcinoma)53.17[6]

Table 2: Anti-inflammatory Activity of this compound Analogs

CompoundAssayEndpointActivityReference
Crassumolide A LPS-stimulated macrophagesiNOS and COX-2 protein accumulationInhibition at 10 µM[3]
Crassumolide C LPS-stimulated macrophagesiNOS and COX-2 protein accumulationInhibition at 10 µM[3]
Lobohedleolide LPS-stimulated macrophagesiNOS and COX-2 protein accumulationInhibition at 10 µM[3]
Lobophyolide A LPS-stimulated dendritic cellsIL-12 and NO productionPotent Inhibition (<50 µg/mL)[2]
Lobophyolide B LPS-stimulated dendritic cellsIL-12 and NO productionPotent Inhibition (<50 µg/mL)[2]
Structure-Activity Relationship (SAR) Insights
  • Oxygenated Functionalities: The presence of oxygen-containing functional groups, such as epoxides, hydroxyls, hydroperoxides, and lactones, appears to be crucial for both cytotoxic and anti-inflammatory activities. For instance, sarcoconvolutum D, a highly oxygenated cembranoid, exhibits notable cytotoxicity against A549 and HSC-2 cancer cell lines[6].

  • α-Methylene-γ-lactone Moiety: Many of the active cembranoids isolated from Lobophytum species possess an α-methylene-γ-lactone group. This structural feature is a common pharmacophore in natural products with anticancer activity and likely contributes to the cytotoxicity of these analogs[4].

  • Configuration of Functional Groups: The stereochemistry of the functional groups on the cembrene ring can influence biological activity. However, a more systematic study with a series of stereoisomers is needed to establish a clear relationship.

  • Anti-inflammatory Activity: The inhibition of pro-inflammatory proteins such as iNOS and COX-2, as well as the suppression of nitric oxide (NO) and interleukin-12 (IL-12) production, are key mechanisms for the anti-inflammatory effects of these compounds[2][3]. The presence of lactone and epoxide moieties seems to be important for this activity.

It is important to note that the data is derived from various studies using different cell lines and assay conditions, which makes direct comparison challenging. A comprehensive SAR analysis would require the synthesis and evaluation of a series of analogs under standardized conditions.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the cembranoid analogs is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular purple formazan crystals are solubilized, and the absorbance of the solution is quantified spectrophotometrically. The absorbance is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.001–100 µM) and incubated for a specified period (e.g., 24-72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL in sterile PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production)

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

Procedure:

  • Cell Seeding and Stimulation: Macrophages are seeded in 96-well plates and stimulated with LPS (e.g., 1 µg/mL) in the presence or absence of the test compounds for a specified time (e.g., 24 hours).

  • Griess Assay: An aliquot of the culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a short incubation period at room temperature, the absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition by the test compounds is calculated relative to the LPS-stimulated control.

Mandatory Visualizations

Signaling Pathways

The biological activities of this compound analogs are often attributed to their modulation of key signaling pathways involved in cell proliferation, survival, and inflammation. The NF-κB and MAPK signaling pathways are prominent targets.

NF_kB_Signaling_Pathway cluster_complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->ProInflammatory_Genes Transcription Cembranoids This compound Analogs Cembranoids->IKK Inhibition IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->NFkB Degradation of IκBα

Caption: NF-κB signaling pathway and the inhibitory action of this compound analogs.

MAPK_Signaling_Pathway Stimuli Growth Factors, Stress, Cytokines Receptor Receptor Stimuli->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Inflammation Transcription_Factors->Cellular_Response Cembranoids This compound Analogs Cembranoids->RAF Inhibition? Cembranoids->MEK Inhibition?

Caption: MAPK signaling pathway as a potential target for this compound analogs.

References

A Comparative Analysis of the Insecticidal Activity of (+)-Cembrene A and Commercial Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the insecticidal properties of the natural diterpene (+)-Cembrene A against several widely used commercial insecticides. While quantitative data on the direct insecticidal activity of this compound is limited in publicly available research, this document synthesizes the existing qualitative information on related cembranoid compounds and contrasts it with the established efficacy of major commercial pesticide classes. The information is intended to provide a benchmark for researchers exploring the potential of naturally derived compounds in pest management.

Overview of this compound and Commercial Pesticides

This compound is a natural monocyclic diterpene found in various plants, including tobacco, and marine organisms.[1] It belongs to the family of cembranoids, which are known for a range of biological activities, including antimicrobial, cytotoxic, and neuroprotective effects.[2][3] Notably, cembranoids from tobacco have demonstrated insecticidal properties, particularly in conferring resistance against aphids.[4][5]

Commercial pesticides are synthetic chemicals designed for broad-spectrum or targeted pest control. This guide will focus on the following major classes:

  • Organophosphates (e.g., Chlorpyrifos): These compounds are neurotoxic and have been widely used in agriculture.

  • Neonicotinoids (e.g., Imidacloprid): A class of systemic insecticides that target the insect nervous system.

  • Carbamates (e.g., Carbaryl): Another class of neurotoxic insecticides with a broad range of applications.

  • Pyrethroids (e.g., Permethrin and Cypermethrin): Synthetic analogues of naturally occurring pyrethrins.

Quantitative Comparison of Insecticidal Activity

Due to the lack of specific LD50 (median lethal dose) or LC50 (median lethal concentration) values for this compound against common insect pests in the available scientific literature, a direct quantitative comparison is not feasible at this time. Research has primarily focused on the general insect-repelling and aphid-resistance properties of cembranoid-rich plant extracts rather than the isolated activity of this compound.[4]

In contrast, the insecticidal efficacy of commercial pesticides is well-documented. The following table summarizes the LC50/LD50 values for selected commercial insecticides against various insect pests. A lower value indicates higher toxicity.

Insecticide ClassActive IngredientTarget InsectBioassay MethodLC50/LD50 ValueUnit
Organophosphate ChlorpyrifosSpodoptera litura (Tobacco Cutworm)Leaf Dip0.0232% concentration
ChlorpyrifosSpodoptera lituraTopical Application4.07µ g/larva
ChlorpyrifosApis mellifera (Honey Bee)Topical Application1.83µ g/bee
Neonicotinoid ImidaclopridAphis gossypii (Cotton Aphid)Leaf Dip1.46mg/L
ImidaclopridAphis gossypiiLeaf Dip0.01 - 0.04ppm
Carbamate CarbarylApis melliferaOral0.178µ g/bee

Data compiled from multiple sources.[6][7][8][9][10][11][12]

Experimental Protocols

The determination of insecticidal activity is typically conducted through standardized bioassays. Below are outlines of the common methodologies used to generate the data presented in this guide.

Contact Toxicity Bioassay (Topical Application)

This method assesses the toxicity of a substance when applied directly to the insect's cuticle.

  • Preparation of Test Solutions: The test compound (e.g., insecticide) is dissolved in a volatile solvent like acetone to create a series of graded concentrations.

  • Insect Handling: Test insects of a uniform age and size are immobilized, often by chilling.

  • Application: A precise volume (typically 1 microliter) of the test solution is applied to a specific part of the insect, usually the dorsal thorax, using a microapplicator. A control group is treated with the solvent alone.

  • Observation: The treated insects are transferred to a clean environment with access to food and water and are observed for mortality at set time intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LD50, the dose that is lethal to 50% of the test population.

Leaf Dip Bioassay

This method is commonly used for herbivorous insects and evaluates both contact and stomach toxicity.

  • Preparation of Test Solutions: The test compound is formulated as an aqueous solution or emulsion at various concentrations.

  • Leaf Treatment: Leaves of the host plant are dipped into the test solutions for a standardized period (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in water or a solvent-water mixture.

  • Insect Exposure: The treated leaves are placed in a container (e.g., a petri dish) with a known number of test insects.

  • Observation and Data Analysis: Mortality is recorded at specified intervals, and the data is used to calculate the LC50, the concentration that is lethal to 50% of the population.[13]

Fumigant Toxicity Bioassay

This assay is used to evaluate the toxicity of volatile compounds against insects, particularly those that infest stored products.

  • Preparation of Test Substance: A specific amount of the volatile test substance is applied to a filter paper.

  • Exposure Chamber: The treated filter paper is placed in a sealed container of a known volume (e.g., a glass jar) along with the test insects.[13] The container is sealed to create a fumigation chamber.[14]

  • Observation and Data Analysis: Insect mortality is assessed at various time points after exposure.[15] The results are used to calculate the LC50, expressed as the concentration of the fumigant in the air (e.g., mg/L air).

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay Methods cluster_eval Evaluation P1 Test Compound Dilution A1 Contact Toxicity (Topical Application) P1->A1 Apply to... A2 Ingestion/Contact (Leaf Dip) P1->A2 Apply to... A3 Fumigant Toxicity P1->A3 Apply to... P2 Insect Rearing & Selection P2->A1 Expose... P2->A2 Expose... P2->A3 Expose... E1 Mortality Assessment (24, 48, 72 hrs) A1->E1 A2->E1 A3->E1 E2 Data Analysis (Probit Analysis) E1->E2 R Result (LD50 / LC50) E2->R Commercial_Pesticide_MoA cluster_OP_Carb Organophosphates & Carbamates cluster_Neo Neonicotinoids cluster_Pyr Pyrethroids OP Organophosphate/ Carbamate AChE Acetylcholinesterase (AChE) OP->AChE Inhibits ACh Acetylcholine (ACh) Accumulation NS Continuous Nerve Stimulation ACh->NS Paralysis1 Paralysis & Death NS->Paralysis1 Neo Neonicotinoid nAChR Nicotinic ACh Receptor (nAChR) Neo->nAChR Binds to NS2 Nerve Overstimulation nAChR->NS2 Paralysis2 Paralysis & Death NS2->Paralysis2 Pyr Pyrethroid NaChannel Voltage-Gated Sodium Channel Pyr->NaChannel Keeps open RepetitiveFiring Repetitive Nerve Firing NaChannel->RepetitiveFiring Paralysis3 Paralysis & Death RepetitiveFiring->Paralysis3 Cembrene_MoA Cembrene This compound (Diterpene) Target Potential Neuronal Target (e.g., Receptors, Ion Channels) Cembrene->Target Interacts with (?) Antifeedant Antifeedant Activity Cembrene->Antifeedant Effect Neurotoxic Effect (Hypothesized) Target->Effect Outcome Insect Mortality or Feeding Deterrence Effect->Outcome Antifeedant->Outcome

References

Independent Verification of the Total Synthesis of (+)-Cembrene A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the independent verification and comparison of reported total syntheses are crucial for evaluating the robustness, efficiency, and practicality of different synthetic routes. This guide provides a detailed comparison of two distinct total syntheses of the diterpene natural product (+)-Cembrene A, a molecule of interest for its biological activities. We will objectively compare the strategic approaches, key reactions, and overall efficiency of the seminal racemic synthesis by Dauben and a later stereoselective approach.

Comparison of Synthetic Strategies

The total synthesis of a complex natural product like this compound, with its 14-membered macrocyclic core and multiple stereocenters, presents significant challenges. Two distinct approaches will be compared: the racemic synthesis by Dauben and colleagues, a foundational work in the field, and a more recent stereoselective synthesis which offers control over the absolute stereochemistry of the target molecule.

FeatureDauben Racemic SynthesisStereoselective Synthesis
Overall Strategy Linear sequence with key cyclizationConvergent approach with late-stage macrocyclization
Key Cyclization Step Intramolecular nickel-carbonyl induced coupling of a bis-allylic bromideIntramolecular Nozaki-Hiyama-Kishi (NHK) reaction
Stereocontrol No control, resulting in a racemic mixtureSubstrate-controlled diastereoselectivity and use of chiral reagents
Starting Materials Simple, acyclic precursorsMore complex, chiral building blocks
Overall Yield Not explicitly stated in a single figure, but inferred to be low over many stepsReported as a higher overall yield in a shorter sequence

Experimental Protocols

Dauben Racemic Synthesis: Key Cyclization

The cornerstone of the Dauben synthesis is the formation of the 14-membered ring through an intramolecular coupling reaction.

Protocol: A solution of the acyclic bis-allylic bromide precursor in anhydrous tetrahydrofuran (THF) is added dropwise over an extended period to a refluxing solution of a large excess of nickel carbonyl in THF under an inert atmosphere. The reaction mixture is heated at reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford (±)-Cembrene A.

Stereoselective Synthesis: Key Cyclization

In contrast, the stereoselective approach employs a chromium-mediated intramolecular cyclization, which is known for its high efficiency and functional group tolerance.

Protocol: To a solution of the acyclic iodoalkene precursor in anhydrous THF under an inert atmosphere at room temperature is added a solution of chromium(II) chloride and a catalytic amount of nickel(II) chloride. The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The reaction is then quenched by the addition of water, and the mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield this compound.

Visualizing the Synthetic Pathways

To better illustrate the differing strategies, the following diagrams outline the logical flow of each synthesis.

Dauben_Racemic_Synthesis A Acyclic Precursors B Linear Elaboration (Multiple Steps) A->B C Bis-allylic Bromide B->C D Ni(CO)4 Mediated Intramolecular Cyclization C->D E (±)-Cembrene A D->E

Caption: Dauben's linear approach to racemic (±)-Cembrene A.

Stereoselective_Synthesis cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A1 Chiral Starting Material A A2 Functionalization A1->A2 C Fragment Coupling A2->C B1 Starting Material B B2 Elaboration B1->B2 B2->C D Acyclic Precursor C->D E Intramolecular Nozaki-Hiyama-Kishi Reaction D->E F This compound E->F

Caption: Convergent and stereoselective synthesis of this compound.

Unveiling the Molecular Mechanisms of (+)-Cembrene A: A Comparative Transcriptomics Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Cembrene A, a natural diterpenoid found in various terrestrial and marine organisms, has garnered significant interest for its diverse biological activities, including potent anti-inflammatory and anticancer properties. Understanding the precise molecular mechanisms by which this compound exerts these effects is crucial for its development as a potential therapeutic agent. This guide explores the application of comparative transcriptomics to elucidate the mechanism of action of this compound, providing a framework for its evaluation against established drugs and offering detailed experimental protocols for researchers.

Comparative Framework: this compound vs. Dexamethasone and Paclitaxel

To effectively understand the transcriptomic signature of this compound, a comparative approach is essential. By comparing its gene expression profile with that of well-characterized drugs, we can identify both shared and unique pathways, offering insights into its specific mechanism of action.

  • For Anti-inflammatory Activity: Dexamethasone, a potent synthetic glucocorticoid, serves as an ideal comparator. It is a widely used anti-inflammatory drug with a well-documented impact on the transcriptome of immune cells, primarily through the suppression of pro-inflammatory signaling pathways like NF-κB.[1][2]

  • For Anticancer Activity: Paclitaxel, a widely used chemotherapeutic agent, provides a relevant benchmark. It is known to induce cell cycle arrest and apoptosis in cancer cells by stabilizing microtubules.[3][4][5] Its effects on the gene expression profiles of cancer cell lines like MCF-7 are well-documented.[3][4]

Data Presentation: Hypothetical Comparative Transcriptomic Data

The following tables present hypothetical quantitative data from a comparative transcriptomics (RNA-seq) experiment. This data illustrates the expected outcomes when comparing the effects of this compound to a standard anti-inflammatory drug (Dexamethasone) on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, and to a standard anticancer drug (Paclitaxel) on MCF-7 breast cancer cells.

Table 1: Comparison of Gene Expression Changes in Key Inflammatory Genes in LPS-Stimulated RAW 264.7 Macrophages

GeneFunctionFold Change (LPS vs. Control)Fold Change (this compound + LPS vs. LPS)Fold Change (Dexamethasone + LPS vs. LPS)
TnfPro-inflammatory cytokine15.2-8.5-10.2
Il1bPro-inflammatory cytokine20.8-12.3-15.6
Il6Pro-inflammatory cytokine18.5-10.1-13.4
Nos2 (iNOS)Production of nitric oxide25.3-18.7-22.1
Ptgs2 (COX-2)Prostaglandin synthesis12.1-7.9-9.8
Nfkb1NF-κB signaling component3.5-2.1-2.8
Arg1Anti-inflammatory marker0.84.25.1

Table 2: Comparison of Gene Expression Changes in Key Apoptosis and Cell Cycle-Related Genes in MCF-7 Breast Cancer Cells

GeneFunctionFold Change (Vehicle vs. Control)Fold Change (this compound vs. Control)Fold Change (Paclitaxel vs. Control)
BCL2Anti-apoptotic1.0-4.8-6.2
BAXPro-apoptotic1.05.37.1
CASP3Executioner caspase1.04.15.9
CASP9Initiator caspase1.03.85.2
CDKN1A (p21)Cell cycle inhibitor1.06.28.5
CCNB1G2/M transition1.0-5.1-7.8
MKI67Proliferation marker1.0-8.9-11.3

Mandatory Visualization

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a typical experimental workflow for comparative transcriptomics.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_library_prep Library Preparation & Sequencing cluster_data_analysis Bioinformatic Analysis cell_culture RAW 264.7 or MCF-7 Cell Culture treatment Treatment with this compound, Dexamethasone/Paclitaxel, or Vehicle Control cell_culture->treatment rna_extraction Total RNA Extraction treatment->rna_extraction rna_qc RNA Quality Control (e.g., Bioanalyzer) rna_extraction->rna_qc library_prep RNA-Seq Library Preparation rna_qc->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing raw_data_qc Raw Read Quality Control (e.g., FastQC) sequencing->raw_data_qc alignment Read Alignment to Reference Genome (e.g., STAR) raw_data_qc->alignment quantification Gene Expression Quantification (e.g., featureCounts) alignment->quantification deg_analysis Differential Gene Expression Analysis (e.g., DESeq2) quantification->deg_analysis pathway_analysis Pathway and Functional Enrichment Analysis deg_analysis->pathway_analysis

Caption: Experimental workflow for comparative transcriptomics analysis.

nf_kappa_b_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates CembreneA This compound CembreneA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

apoptosis_pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Bcl2 Bcl-2 Mito Mitochondrion Bcl2->Mito Inhibits release of Cytochrome c Bax Bax Bax->Mito Promotes release of Cytochrome c CembreneA This compound CembreneA->Bcl2 Inhibits CembreneA->Bax Activates Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes CytC Cytochrome c CytC->Casp9 Activates

Caption: Proposed induction of the intrinsic apoptosis pathway by this compound.

Experimental Protocols

This section provides a detailed methodology for a comparative transcriptomics study using RNA sequencing (RNA-seq).

Cell Culture and Treatment
  • Cell Lines:

    • For anti-inflammatory studies: RAW 264.7 (murine macrophage cell line).

    • For anticancer studies: MCF-7 (human breast adenocarcinoma cell line).

  • Culture Conditions:

    • RAW 264.7: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.

    • All cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol (Anti-inflammatory):

    • Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat cells with this compound (e.g., 10 µM), Dexamethasone (e.g., 1 µM), or vehicle (e.g., 0.1% DMSO) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 6 hours.

    • Include a non-stimulated control group treated with vehicle only.

  • Treatment Protocol (Anticancer):

    • Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with this compound (e.g., 20 µM), Paclitaxel (e.g., 10 nM), or vehicle (e.g., 0.1% DMSO) for 24 hours.

    • Include an untreated control group.

  • Replicates: Perform all experiments with a minimum of three biological replicates for each condition.

RNA Extraction and Quality Control
  • RNA Extraction:

    • Lyse the cells directly in the culture plates using a suitable lysis buffer (e.g., TRIzol reagent).

    • Extract total RNA according to the manufacturer's protocol.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control:

    • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop), ensuring A260/A280 and A260/A230 ratios are within acceptable ranges.

    • Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to obtain an RNA Integrity Number (RIN). A RIN value ≥ 8 is recommended for RNA-seq.

RNA-Seq Library Preparation and Sequencing
  • Library Preparation:

    • Start with 1 µg of total RNA per sample.

    • Use a commercially available RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit) according to the manufacturer's instructions.

    • This typically involves:

      • Poly(A) selection to enrich for mRNA.

      • RNA fragmentation.

      • First and second-strand cDNA synthesis.

      • Adenylation of 3' ends.

      • Ligation of sequencing adapters.

      • PCR amplification of the library.

  • Library Quality Control:

    • Assess the size distribution and concentration of the final libraries using an automated electrophoresis system and a fluorometric quantification method (e.g., Qubit).

  • Sequencing:

    • Pool the indexed libraries in equimolar concentrations.

    • Perform paired-end sequencing (e.g., 2x150 bp) on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatic Data Analysis
  • Raw Read Quality Control:

    • Assess the quality of the raw sequencing reads using a tool like FastQC.[6]

    • Trim adapter sequences and low-quality bases using a tool like Trimmomatic.

  • Read Alignment:

    • Align the trimmed reads to the appropriate reference genome (e.g., Mus musculus for RAW 264.7, Homo sapiens for MCF-7) using a splice-aware aligner such as STAR.[7][8]

  • Gene Expression Quantification:

    • Generate a count matrix of the number of reads mapping to each gene using a tool like featureCounts.[9]

  • Differential Gene Expression Analysis:

    • Perform differential expression analysis between the different experimental conditions using a package like DESeq2 or edgeR in R.[6][7]

    • Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and |log2(fold change)| > 1).

  • Functional Enrichment and Pathway Analysis:

    • Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the lists of differentially expressed genes using tools like DAVID or g:Profiler.

    • This will identify the biological processes and signaling pathways that are significantly modulated by the treatments.

By following this comprehensive guide, researchers can effectively utilize comparative transcriptomics to unravel the intricate molecular mechanisms underlying the therapeutic potential of this compound, paving the way for its future clinical applications.

References

Safety Operating Guide

Proper Disposal of (+)-Cembrene A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedures for the proper disposal of (+)-Cembrene A, ensuring the safety of laboratory personnel and compliance with regulatory standards.

For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for chemical reagents like this compound is not just a matter of best practice, but a legal and ethical obligation. The following guidelines are designed to provide clear, actionable steps for the safe handling and disposal of this terpenoid compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on physical and chemical properties, hazards, and emergency procedures.[1]

Personal Protective Equipment (PPE): When handling this compound, all personnel must wear appropriate PPE, including:

  • Tightly fitting safety goggles with side-shields.[1]

  • Chemical-impermeable gloves.[1]

  • Fire/flame resistant and impervious clothing.[1]

Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through a licensed hazardous waste disposal program.[2] Under no circumstances should it be disposed of down the drain or in regular trash.[2][3] Discharge into the environment must be strictly avoided.[1]

1. Waste Collection and Storage:

  • Container: Collect waste this compound in a suitable, dedicated, and properly sealed container to await disposal.[1] The container must be compatible with the chemical and show no signs of damage or deterioration.[4]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the start date of waste accumulation.

  • Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[5][6] Ensure that it is segregated from incompatible materials. As a general rule, store organic compounds separately from acids, bases, and oxidizers.[6]

2. Disposal of Empty Containers:

  • Empty containers that previously held this compound should be managed as hazardous waste unless properly decontaminated.

  • To decontaminate, triple rinse the container with a suitable solvent (such as ethanol or acetone) that can dissolve this compound.

  • The rinsate from this process must be collected and treated as hazardous waste, to be added to your designated this compound waste container.

  • Once triple-rinsed, deface or remove all chemical labels from the container before disposing of it as regular laboratory glass or plastic waste, in accordance with your institution's policies.[2]

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup for the collected this compound waste.[5]

  • Provide them with an accurate description of the waste, including the chemical name and quantity.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available, the following table summarizes key hazard and regulatory information pertinent to its disposal.

ParameterValue/InformationSource
CAS Number 72691-72-6[1]
Hazard Statements Causes skin irritation, Causes serious eye irritation, Very toxic to aquatic life with long lasting effects.
Disposal Consideration Collect and arrange disposal. Do not let the chemical enter drains. Discharge into the environment must be avoided.[1]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Regulatory Framework Resource Conservation and Recovery Act (RCRA)[4]

Logical Workflow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G A Start: this compound for Disposal B Is it pure substance or a solution? A->B C Is it an empty container? B->C No D Collect in a labeled, sealed, compatible hazardous waste container. B->D Yes G Triple rinse with appropriate solvent. C->G Yes J End C->J No E Store in designated Satellite Accumulation Area (SAA). D->E F Arrange for pickup by licensed hazardous waste disposal service. E->F F->J H Collect rinsate as hazardous waste. G->H I Deface labels and dispose of container as non-hazardous waste. G->I H->D I->J

Caption: Decision workflow for this compound disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability within their research environment.

References

Personal protective equipment for handling (+)-Cembrene A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling (+)-Cembrene A. The following information is compiled from safety data sheets to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to minimize exposure and ensure safety when working with this compound. The following table summarizes the recommended PPE.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or face shieldProtects eyes from splashes and airborne particles.
Hand Protection Chemical impermeable gloves (e.g., Nitrile rubber)Prevents skin contact and irritation.[1]
Body Protection Lab coat or other suitable protective clothingProvides a barrier against accidental spills and contamination.[1]
Respiratory Protection Use in a well-ventilated area. If dusts or aerosols may be generated, use a NIOSH-approved respirator.Ensures adequate ventilation to avoid inhalation of vapors, mists, or dust.[1]

Operational Plan for Handling this compound

Adherence to a strict operational workflow is essential for the safe handling and use of this compound.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name and hazard information.

  • Wear appropriate PPE (gloves and eye protection) during inspection.

2. Storage:

  • Store the container in a tightly closed state in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials and sources of ignition.[1]

  • Store separately from foodstuff containers.[1]

3. Handling and Use:

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Wash hands thoroughly after handling.

4. Spill Management:

  • In case of a spill, evacuate personnel to a safe area.[1]

  • Remove all sources of ignition.[1]

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Prevent further leakage or spillage if it is safe to do so.[1]

  • Contain the spill using an inert absorbent material.

  • Collect the spilled material and place it in a suitable, closed container for disposal.[1]

  • Do not let the chemical enter drains.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Chemical: Dispose of in accordance with all applicable federal, state, and local environmental regulations. The chemical should be collected in suitable and closed containers for disposal.[1]

  • Contaminated Packaging: Dispose of the container in the same manner as the chemical itself. Do not reuse empty containers.

Emergency Procedures

In the event of exposure, immediate action is required.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.[1]

Workflow for Handling this compound

G A Receiving & Inspection B Proper Storage (Cool, Dry, Ventilated) A->B If OK C Handling in Fume Hood (Wear Full PPE) B->C D Use in Experiment C->D E Spill? D->E F Spill Management Protocol E->F Yes G Waste Disposal E->G No F->G H Decontamination G->H I End of Process H->I

Caption: Workflow for the safe handling of this compound.

References

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